Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Description
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Properties
IUPAC Name |
heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO3/c1-3-5-7-9-12-16-20-26(21-17-13-10-8-6-4-2)31-27(30)22-18-14-11-15-19-23-28-24-25-29/h26,28-29H,3-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCUIPZUTXISRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Applications of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, a lipid molecule of significant interest in the field of drug delivery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound and its role as a potential ionizable lipid in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.
Introduction: The Emerging Role of Ionizable Lipids in Modern Therapeutics
The advent of mRNA-based vaccines and therapies has underscored the critical importance of sophisticated drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for the effective in vivo delivery of nucleic acids, protecting the payload from degradation and facilitating its entry into target cells.[1][2] At the heart of these delivery vehicles are ionizable lipids, which are indispensable for the encapsulation and subsequent release of genetic material.[]
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate belongs to this pivotal class of molecules. Its unique chemical structure, featuring a tertiary amine headgroup and lipid tails, allows it to possess a pH-dependent charge.[4] At an acidic pH, the amine group becomes protonated, leading to a positive charge that facilitates the complexation with negatively charged nucleic acids.[5] Conversely, at physiological pH, the lipid remains neutral, minimizing toxicity and non-specific interactions with cell membranes.[4] This pH-sensitivity is the cornerstone of its function in drug delivery.[6]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is fundamental to its application in LNP formulations.
| Property | Value | Source |
| Molecular Formula | C27H55NO3 | [7] |
| Molecular Weight | 441.7 g/mol | [7] |
| IUPAC Name | heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | [7] |
| CAS Number | 2089253-23-4 | [7] |
| Calculated XLogP3 | 9.1 | [7] |
| Topological Polar Surface Area | 58.6 Ų | [7] |
These properties indicate a highly lipophilic molecule with a polar headgroup, characteristic of lipids designed for integration into lipid bilayers. The calculated XLogP3 value suggests poor water solubility, a key feature for its role in forming stable nanoparticles.
Synthesis and Characterization: A Methodological Overview
The synthesis of ionizable lipids like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate typically involves multi-step organic chemistry protocols. While specific synthesis routes for this exact molecule are not widely published, a generalizable synthetic strategy can be inferred from the synthesis of similar ionizable lipids.
Generalized Synthetic Workflow
The synthesis would likely involve the reaction of a secondary amine with an alkyl halide or a similar electrophile to introduce the lipid tails, followed by esterification to attach the octanoate chain. The final step would be the introduction of the 2-hydroxyethyl group.
Caption: Generalized synthetic workflow for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Analytical Characterization Protocol
The identity and purity of the synthesized lipid must be rigorously confirmed using a suite of analytical techniques.
Objective: To verify the chemical structure and assess the purity of the synthesized Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Rationale: The chemical shifts and coupling constants in the 1H NMR spectrum will confirm the presence and connectivity of the protons in the alkyl chains, the octanoate backbone, and the hydroxyethyl group. The 13C NMR spectrum will verify the carbon framework.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Rationale: ESI-MS will provide the exact mass of the molecule, which should correspond to its calculated molecular weight (441.7 g/mol ), confirming its elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method using a C18 column.
-
Use a mobile phase gradient of water and acetonitrile with a suitable additive (e.g., trifluoroacetic acid).
-
Monitor the elution profile using a suitable detector (e.g., UV or Evaporative Light Scattering Detector).
-
Rationale: HPLC is used to assess the purity of the compound. A single, sharp peak indicates a high degree of purity.
-
Application in Lipid Nanoparticle Formulation
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is anticipated to function as a key component in LNP formulations for nucleic acid delivery.[8] These formulations typically consist of four main components.[2]
-
Ionizable Lipid: (e.g., Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate) for nucleic acid encapsulation and endosomal escape.
-
Helper Lipid: (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC) to aid in the formation of the lipid bilayer and enhance stability.[1]
-
Cholesterol: To modulate membrane fluidity and stability.[8]
-
PEGylated Lipid: (e.g., DMG-PEG2000) to control particle size and prevent aggregation, as well as to provide a "stealth" character to evade the immune system.[9]
Caption: Key components of a lipid nanoparticle formulation.
LNP Formulation Protocol via Microfluidics
Microfluidic mixing is a state-of-the-art method for producing uniform and reproducible LNPs.
Objective: To formulate LNPs encapsulating a model nucleic acid (e.g., polyA) using Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Methodology:
-
Preparation of Lipid Stock Solution:
-
Dissolve Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, DSPC, cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[10]
-
Rationale: Ethanol is a common solvent that is miscible with the aqueous phase, allowing for rapid mixing and nanoparticle formation.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid in an acidic buffer (e.g., sodium acetate, pH 4.0).
-
Rationale: The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Pump the two solutions into a microfluidic mixing chip (e.g., a staggered herringbone mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Rationale: The rapid mixing within the microfluidic channels induces the precipitation of the lipids and the self-assembly of LNPs with the encapsulated nucleic acid.
-
-
Downstream Processing:
-
Dialyze the resulting LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.
-
Concentrate the LNP formulation using a suitable method (e.g., tangential flow filtration).
-
Sterile filter the final product.
-
Rationale: Dialysis and buffer exchange are crucial for obtaining a biocompatible formulation at a physiological pH.
-
Characterization of Formulated Lipid Nanoparticles
Once formulated, the LNPs must be characterized to ensure they meet the required specifications for therapeutic use.
| Parameter | Analytical Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the uniformity of the particle size distribution. |
| Zeta Potential | Laser Doppler Electrophoresis | To measure the surface charge of the nanoparticles, which influences their stability and interaction with cells. |
| Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of nucleic acid that has been successfully encapsulated within the LNPs.[11] |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and morphology of the LNPs. |
Mechanism of Action in Drug Delivery
The efficacy of LNPs formulated with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate hinges on a well-orchestrated series of events following administration.
Caption: Proposed mechanism of action for LNP-mediated nucleic acid delivery.
-
Systemic Circulation: In the bloodstream (pH ~7.4), the ionizable lipid is neutral, preventing aggregation and minimizing interactions with blood components.
-
Cellular Uptake: The LNPs are taken up by target cells through endocytosis.
-
Endosomal Escape: Inside the endosome, the pH drops, leading to the protonation of the ionizable lipid's tertiary amine. This positive charge is thought to promote the interaction of the LNP with the negatively charged endosomal membrane, leading to its destabilization and the release of the nucleic acid payload into the cytoplasm.[6]
Conclusion and Future Perspectives
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate represents a promising ionizable lipid for the development of advanced drug delivery systems. Its chemical properties are well-suited for the formulation of stable and effective lipid nanoparticles for the delivery of nucleic acid-based therapeutics. Further research is warranted to fully elucidate its structure-activity relationship and to optimize LNP formulations for specific clinical applications. The systematic design and evaluation of such lipids will continue to be a driving force in the advancement of genetic medicine.[12]
References
- Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. (n.d.). National Institutes of Health.
- Systematic Design, Synthesis, and Evaluation of Ionizable Lipids for Lipid Nanoparticles Delivering mRNA. (n.d.). DSpace Repository.
- Lipids for Lipid Nanoparticles and mRNA Vaccines. (n.d.). Biopharma PEG.
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. (n.d.). PubChem.
- Novel synthesized ionizable lipid for LNP-mediated P2X7siRNA to inhibit migration and induce apoptosis of breast cancer cells. (2024). National Institutes of Health.
- Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery. (2025). ACS Applied Materials & Interfaces.
- What are Ionizable Lipids and Their Applications?. (n.d.). BOC Sciences.
- The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). National Institutes of Health.
- Lipid Nanoparticle-based mRNA Vaccine. (n.d.). Creative Biolabs.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy) hexyl) amino) octanoate. (2024). ChemicalBook.
- Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. (2023). National Institutes of Health.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate. (2025). ChemicalBook.
- What are Ionizable Lipids?. (2023). Biotech Informers.
- Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate. (n.d.). Sigma-Aldrich.
- What are Ionizable Lipids?. (2021). BroadPharm.
- 'Stealthy' lipid nanoparticles give mRNA vaccines a makeover. (2025). Cornell Chronicle.
- Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery. (2025). National Institutes of Health.
- Ionizable lipids. (n.d.). Nucleosyn.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate. (n.d.). Guidechem.
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. (n.d.). MedchemExpress.com.
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate. (n.d.). MedchemExpress.com.
- (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy) hexyl) amino) octanoate) [HUO] [SM-102] CAS:2089251-47-6. (n.d.). SINOPEG.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate. (n.d.). PASL.
- Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). MDPI.
- A Naked Lyophilized mRNA Vaccine Against Seasonal Influenza, Administered by Jet Injection, Provides a Robust Response in Immunized Mice. (2026). MDPI.
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate. (n.d.). BroadPharm.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate. (n.d.). Fluorochem.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate. (2024). AK Scientific, Inc..
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An In-depth Technical Guide to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A Novel Ionizable Lipid for Advanced Drug Delivery
Executive Summary: The landscape of modern therapeutics is increasingly shaped by the potential of nucleic acid-based drugs, such as mRNA and siRNA. The success of these therapies is critically dependent on sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with ionizable lipids standing as the cornerstone of their efficacy. This guide provides a comprehensive technical overview of a specific ionizable lipid, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. While specific literature on this exact molecule is sparse, its structural features allow for a detailed analysis based on the well-established principles of ionizable lipid chemistry and its role in drug delivery. This document will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its crucial function in mediating the intracellular delivery of genetic payloads.
Introduction: The Central Role of Ionizable Lipids in Nanomedicine
The advent of mRNA vaccines for COVID-19 marked a pivotal moment for lipid nanoparticle technology, showcasing its power to safely and effectively deliver genetic material into human cells.[1][2] At the heart of these delivery vehicles are ionizable lipids, a class of molecules ingeniously designed to overcome the significant barriers to intracellular drug delivery.[3][4]
An ideal ionizable lipid possesses a unique pH-responsive character. At a low pH, such as during the nanoparticle formulation process, its amine headgroup becomes protonated and positively charged.[5] This positive charge facilitates the encapsulation of negatively charged nucleic acids like mRNA.[3] Upon entering the bloodstream, where the pH is neutral (around 7.4), the lipid becomes neutral, minimizing non-specific interactions with cells and reducing potential toxicity.[2][5] Once the LNP is taken up by a target cell into an endosome, the internal environment of the endosome becomes acidic.[6][7][] This drop in pH again protonates the ionizable lipid, triggering a series of events that lead to the disruption of the endosomal membrane and the release of the therapeutic cargo into the cytoplasm, a critical step known as endosomal escape.[6][7][9]
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is structurally emblematic of this class of functional lipids, featuring a tertiary amine headgroup, a linker, and hydrophobic lipid tails. Understanding its molecular architecture is key to predicting its behavior and optimizing its use in therapeutic formulations.
Molecular Structure and Physicochemical Properties
The molecular identity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is precisely described by its IUPAC name. A detailed breakdown of its structure reveals the functional components that dictate its role as an ionizable lipid.
Key Structural Features:
-
Ionizable Headgroup: The (2-hydroxyethyl)amino group is the pH-sensitive component. The tertiary amine has a pKa that is crucial for its function. An optimal pKa (typically between 6.0 and 7.0) ensures the lipid is positively charged in the acidic environment of the endosome but neutral at physiological pH.[5] The presence of the hydroxyl group can also influence the polarity and hydrogen-bonding capabilities of the headgroup.
-
Linker: An octanoate (octanoic acid ester) serves as the linker connecting the headgroup to the lipid tails. Ester linkages are common in biodegradable ionizable lipids, as they can be hydrolyzed by esterases within the body, facilitating the metabolism and clearance of the lipid and reducing potential long-term toxicity.[1]
-
Hydrophobic Tails: The Heptadecan-9-yl group consists of two C8 alkyl chains attached to the 9th carbon of a heptadecane backbone. These long, saturated hydrocarbon tails provide the necessary hydrophobicity for the lipid to self-assemble into a nanoparticle structure and to interact with and destabilize the lipid bilayer of the endosomal membrane.[9]
Based on its chemical structure, several key physicochemical properties can be predicted:
| Property | Value / Prediction | Significance in LNP Formulation |
| Molecular Formula | C27H55NO3 | Defines the elemental composition and exact mass. |
| Molecular Weight | 441.7 g/mol [10] | Influences molar ratio calculations during LNP formulation. |
| pKa | Estimated to be in the 6.0-7.0 range | Critical for pH-responsive charge and endosomal escape.[5] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform.[11] | Essential for the preparation of the lipid stock solution for LNP synthesis. |
| Biodegradability | The ester linkage suggests susceptibility to enzymatic hydrolysis. | Contributes to a favorable safety profile by allowing for clearance from the body. |
Proposed Synthesis and Purification Workflow
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate can be achieved through a multi-step process rooted in fundamental organic chemistry reactions. High-throughput synthesis methods are often employed in the discovery phase to create libraries of related lipids for screening.[2][12] A plausible synthetic route is outlined below.
Step-by-Step Synthesis Protocol:
-
Esterification: The synthesis would likely begin with the esterification of 8-bromooctanoic acid with heptadecan-9-ol. This reaction can be catalyzed by an acid such as sulfuric acid or by using a coupling agent like dicyclohexylcarbodiimide (DCC) to form heptadecan-9-yl 8-bromooctanoate.
-
Amination: The resulting bromo-ester is then reacted with 2-aminoethanol (ethanolamine). This nucleophilic substitution reaction, where the amine displaces the bromide, forms the final product, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. The reaction is typically carried out in a suitable solvent and may require heating.
-
Purification: After the reaction is complete, the crude product must be purified. This is commonly achieved using column chromatography on silica gel to separate the desired product from any unreacted starting materials or byproducts.
-
Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Caption: Proposed two-step synthesis workflow for the target ionizable lipid.
Mechanism of Action in Lipid Nanoparticle-Mediated Drug Delivery
The function of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is best understood in the context of the four main components of a typical LNP formulation: the ionizable lipid, a helper phospholipid (like DOPE or DSPC), cholesterol, and a PEGylated lipid.[1][3][13]
-
LNP Formulation: During formulation via methods like microfluidic mixing, the lipids are dissolved in ethanol and rapidly mixed with an acidic aqueous buffer (e.g., pH 4) containing the nucleic acid payload.[14] At this low pH, the tertiary amine of the ionizable lipid is protonated, leading to a positive charge that electrostatically binds the negatively charged phosphate backbone of the mRNA, initiating self-assembly and encapsulation.[3][14]
-
Systemic Circulation: After formulation, the pH is neutralized. The ionizable lipid loses its positive charge, resulting in a near-neutral LNP surface. This "stealth" characteristic, often enhanced by the PEGylated lipid, reduces clearance by the immune system and prolongs circulation time.[15]
-
Cellular Uptake and Endosomal Escape: LNPs are taken up by cells, typically through endocytosis. Inside the cell, they are trafficked into endosomes. As the endosome matures, its internal pH drops to 5.0-6.0.[] This acidic environment protonates the ionizable lipid again. The now positively charged lipid is thought to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane's structure.[7][9] This disruption, potentially leading to the formation of non-bilayer lipid phases, allows the LNP to fuse with the endosomal membrane or otherwise breach its integrity, releasing the mRNA cargo into the cytoplasm where it can be translated into protein by the cell's machinery.[1][6]
Caption: The pH-dependent mechanism of action for an ionizable lipid-based LNP.
Protocol for LNP Formulation and Characterization
This section provides a standardized protocol for formulating and characterizing LNPs using Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Protocol 1: LNP Formulation via Microfluidic Mixing
Rationale: Microfluidic mixing is a highly reproducible and scalable method for producing LNPs with a uniform size distribution, which is a critical quality attribute.[14]
Materials:
-
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (e.g., encoding luciferase)
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[12] The total lipid concentration should be between 10-25 mg/mL.
-
Prepare mRNA Solution: Dissolve the mRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL).
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA.
-
-
Dialysis/Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. This step neutralizes the LNP surface.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
Protocol 2: Physicochemical Characterization of LNPs
Rationale: Thorough characterization is essential to ensure the quality, stability, and efficacy of the LNP formulation.[15][16] Key parameters include size, surface charge, and encapsulation efficiency.[17][18]
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).[15]
-
Procedure: Dilute an aliquot of the LNP suspension in PBS. Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. An ideal LNP formulation will have a size between 80-150 nm and a PDI < 0.2, indicating a monodisperse population.[15]
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure: Measure the zeta potential of the diluted LNP suspension in PBS (pH 7.4). The value should be close to neutral (-10 mV to +10 mV), confirming the shielding of the positive charge at physiological pH.[19]
3. Encapsulation Efficiency (EE) and mRNA Concentration:
-
Technique: RiboGreen Assay.
-
Procedure:
-
Measure the total mRNA concentration by disrupting an aliquot of LNPs with a surfactant (e.g., 0.5% Triton X-100) and then measuring fluorescence with RiboGreen reagent.
-
Measure the amount of free (unencapsulated) mRNA by performing the RiboGreen assay on an intact LNP sample.
-
Calculate the Encapsulation Efficiency (%EE) as: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100
-
High EE (>90%) is critical for therapeutic efficacy.
-
Conclusion and Future Directions
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate represents a structurally sound design for an ionizable lipid capable of facilitating the delivery of nucleic acid therapeutics. Its pH-responsive amine headgroup, biodegradable ester linker, and hydrophobic tails are all critical features that align with the established principles of effective LNP design. While this guide provides a robust framework based on the known science of its chemical class, further empirical studies are necessary to fully elucidate its specific pKa, optimize LNP formulations, and evaluate its in vitro and in vivo transfection efficiency and safety profile. The continued rational design and synthesis of novel ionizable lipids like this one are paramount to advancing the next generation of genetic medicines.[20][21][22]
References
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- Physico‐chemical properties of LNPs made from different ionizable...
- A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles.
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- Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with 1,2- dioleoyl-sn-glycero-3-phosphoethanolamine. Benchchem.
- Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. PMC.
- Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics.
- Why Is Endosomal Escape Critical in LNP Drug Delivery? BOC Sciences.
- lipid nanoparticle guide | Liter
- Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape.
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)
- Spatial Conformation of Ionizable Lipids Regulates Endosomal Membrane Disruption. Journal of the American Chemical Society.
- High-throughput synthesis and optimization of ionizable lipids through A coupling for efficient mRNA delivery.
- Characterizing lipid nanoparticles for drug delivery: Latest advancements and expert opinion. SelectScience.
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- Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery.
- heptadecan-9-yl 8-(2-hydroxyethylamino)
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- Wh
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)
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An In-depth Technical Guide to the Physicochemical Properties of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
<_Step_2>
Introduction
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is an ionizable cationic lipid that has gained attention within the drug development sphere, particularly for its potential application in lipid nanoparticle (LNP) formulations for nucleic acid delivery.[1][2] The structure, featuring a tertiary amine headgroup and a branched lipid tail linked by an ester bond, imparts specific physicochemical properties that are critical to both the manufacturability and the in vivo efficacy of LNP-based therapeutics.[3][4]
The clinical success of LNP-based mRNA vaccines and siRNA therapeutics has underscored the pivotal role of ionizable lipids.[5][6] These lipids are ingeniously designed to be near-neutral at physiological pH (around 7.4), minimizing toxicity and non-specific interactions in circulation. However, upon endocytosis into target cells, the acidic environment of the endosome (pH dropping from 7.5 to 4) protonates the lipid's amino headgroup.[3][7] This pH-triggered switch to a positive charge is believed to be a crucial event, facilitating interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.[3][7]
This guide provides a comprehensive overview of the essential physicochemical properties of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for its characterization. Understanding these properties is paramount for designing stable, effective, and safe drug delivery systems.
Chapter 1: Structural Identity and Purity Assessment
Before any functional characterization, it is imperative to confirm the chemical identity and purity of the lipid. Contaminants can significantly alter physicochemical behavior and introduce variability in formulation performance.
1.1. Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra should be analyzed to confirm the presence of all expected functional groups: the heptadecyl tail, the octanoate linker, the ester carbonyl, and the N-(2-hydroxyethyl)amino headgroup. Specific chemical shifts and coupling constants will verify the connectivity of these fragments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₂₇H₅₅NO₃).[4] Fragmentation patterns observed in MS/MS can further validate the proposed structure.
1.2. Purity Determination
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, often coupled with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), is the standard for assessing purity. This method separates the target lipid from synthesis-related impurities or degradation products. A purity level of >95%, and ideally >98%, is typically required for use in pharmaceutical development.
-
Quantitative NMR (qNMR): This technique can be used as an orthogonal method to HPLC for purity assessment by integrating the signals of the target compound against a certified internal standard.
Chapter 2: Ionization Behavior: pKa Determination
The apparent acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an ionizable lipid.[8] It dictates the charge state of the lipid as a function of pH, which is central to its biological function. For effective endosomal escape, the pKa should be in a range that allows for charge neutralization in the bloodstream but promotes protonation in the maturing endosome.[9][10] An optimal pKa range for in vivo hepatic delivery has been identified as approximately 6.2–6.7.[8][10]
Experimental Protocol: pKa Determination using a Fluorescent Probe Assay
The 2-(p-toluidino)naphthalene-6-sulfonic acid (TNS) fluorescence assay is a sensitive and widely used method for determining the apparent pKa of lipids within an LNP formulation.[10] TNS exhibits low fluorescence in polar aqueous environments but becomes highly fluorescent upon binding to the hydrophobic core of a lipid assembly. As the lipid headgroups become protonated (at lower pH), the resulting positive charge can influence TNS binding, leading to a change in fluorescence intensity that can be tracked to determine the pKa.
Methodology:
-
Preparation of LNPs: Formulate LNPs containing Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid at a defined molar ratio using a microfluidic mixing device.[11]
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 9.0.
-
Assay Setup: In a 96-well plate, add the LNP dispersion and a stock solution of TNS to each well containing the different pH buffers.
-
Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of approximately 445 nm, with an excitation wavelength of 321 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal dose-response curve. The pKa is the pH value at the inflection point of the curve, representing 50% of the maximal fluorescence change.
Caption: Workflow for pKa determination using the TNS fluorescence assay.
Chapter 3: Lipophilicity and Partitioning (LogP & LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its behavior in biological systems.[12] It influences membrane permeability, plasma protein binding, and incorporation into the LNP structure.[13] For ionizable molecules, it's crucial to distinguish between LogP and LogD.
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral species between an organic solvent (typically n-octanol) and water.[14]
-
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable lipid, LogD is a more physiologically relevant parameter.[12]
A calculated LogP value for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is approximately 9.1, indicating high lipophilicity.[4]
Experimental Protocol: LogD Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining partition coefficients.[15]
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with a buffer of a specific pH (e.g., 7.4) and the pH buffer saturated with n-octanol.
-
Partitioning: Dissolve a known amount of the lipid in the aqueous phase. Add an equal volume of the organic phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample each phase and determine the concentration of the lipid in both the n-octanol and aqueous layers using a suitable analytical method like LC-MS.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[16]
Chapter 4: Aggregation and Stability
The self-assembly behavior and chemical stability of the lipid are critical for the formation of robust and effective nanoparticles.
4.1. Critical Micelle Concentration (CMC) The CMC is the concentration above which surfactant molecules self-assemble into micelles.[17] It is an indicator of the stability of the aggregates. A lower CMC value implies that micelle formation is more favorable. The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micellization, such as surface tension, conductivity, or fluorescence of a probe.[18][19][20] The fluorescence method using a probe like pyrene is highly sensitive.[18]
4.2. Chemical Stability: Hydrolysis The ester linkage in Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is susceptible to hydrolysis, which would cleave the molecule into its constituent fatty acid and amino alcohol fragments. This degradation can be catalyzed by both acidic and basic conditions and can impact the shelf-life and in vivo integrity of LNP formulations.[21][22]
Experimental Protocol: Accelerated Hydrolytic Stability Study
This protocol assesses the rate of degradation under stressed conditions (e.g., varied pH and elevated temperature) to predict long-term stability.
Methodology:
-
Sample Preparation: Prepare aqueous dispersions of the lipid or fully formulated LNPs in buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: Store the samples at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw aliquots from each condition.
-
Analysis: Quantify the remaining amount of intact Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate using a stability-indicating HPLC method. The appearance of degradation products should also be monitored.
-
Kinetics: Plot the concentration of the parent lipid versus time for each condition. Determine the degradation rate constant (k) and the half-life (t₁/₂) to assess stability under different conditions.
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An In-Depth Technical Guide to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (CAS 2089253-23-4): A Key Ionizable Lipid for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Ionizable Lipids in Modern Therapeutics
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The clinical success of these therapies is inextricably linked to the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) emerging as the gold standard.[1] At the heart of these LNPs are ionizable lipids, a class of synthetic molecules meticulously designed to overcome the biological barriers to effective intracellular delivery.
This technical guide provides a comprehensive overview of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (CAS Number: 2089253-23-4), a novel ionizable lipid engineered for the formulation of high-efficacy LNPs for mRNA delivery. We will delve into its physicochemical properties, synthesis, and critical role in the mechanism of endosomal escape, and provide detailed protocols for its application in LNP formulation and characterization.
Physicochemical Properties and Molecular Structure
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a cationic lipid at physiological pH that is comprised of a tertiary amine headgroup, a central ester linkage, and two long hydrophobic tails.[2] This amphipathic structure is fundamental to its function within an LNP, enabling both the encapsulation of negatively charged mRNA and interaction with cellular membranes.
| Property | Value | Source |
| CAS Number | 2089253-23-4 | [3] |
| Molecular Formula | C27H55NO3 | [3] |
| Molecular Weight | 441.73 g/mol | [3] |
| Predicted pKa | ~6.2 - 6.7 (optimal range for in vivo efficacy) | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF | [5] |
The Cornerstone of Efficacy: Mechanism of Action in mRNA Delivery
The efficacy of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate as a component of an LNP delivery system is predicated on its pH-responsive nature. This property is crucial for overcoming one of the most significant hurdles in intracellular drug delivery: endosomal escape.
The Endosomal Escape Pathway: A pH-Gated Mechanism
The journey of an mRNA-LNP from administration to protein expression is a multi-step process, with endosomal escape being the critical juncture. The following diagram illustrates the proposed mechanism by which LNPs formulated with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate facilitate the release of their mRNA cargo into the cytoplasm.
Caption: Proposed mechanism of LNP-mediated mRNA delivery and endosomal escape.
At the neutral pH of the bloodstream (~7.4), the tertiary amine headgroup of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is largely deprotonated and thus neutral. This is a critical design feature that minimizes non-specific interactions with blood components and reduces potential cytotoxicity.
Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively decreases. As the pH within the endosome drops to approximately 6.0-6.5, the amine headgroup of the ionizable lipid becomes protonated, imparting a net positive charge to the LNP.
This charge reversal is the key to unlocking the endosomal trap. The positively charged LNP can now interact electrostatically with the negatively charged lipids present on the inner leaflet of the endosomal membrane. This interaction is thought to induce a structural rearrangement of the lipid bilayer, leading to membrane destabilization and the formation of non-bilayer lipid phases. This ultimately results in the release of the encapsulated mRNA into the cytoplasm, where it can be translated by the cellular machinery to produce the desired protein.
Synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a multi-step process that involves the careful selection of starting materials and reaction conditions to ensure high purity and yield. The following is a representative synthetic scheme based on established principles of organic chemistry and information available in the public domain, such as patent literature.[6]
Synthetic Workflow
Caption: A representative synthetic workflow for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Step-by-Step Synthesis Protocol
Step 1: Esterification to form Heptadecan-9-yl 8-bromooctanoate
-
To a solution of heptadecan-9-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base (e.g., triethylamine).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 8-bromooctanoyl chloride to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, heptadecan-9-yl 8-bromooctanoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Substitution to form the Final Product
-
Dissolve the purified heptadecan-9-yl 8-bromooctanoate in a suitable polar aprotic solvent (e.g., dimethylformamide).
-
Add an excess of 2-aminoethanol to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80°C) and stir for several hours to overnight, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, by column chromatography to obtain a pure sample.
Formulation of mRNA-Laden Lipid Nanoparticles
The formulation of LNPs is a critical step that dictates the efficacy and safety of the final therapeutic product. Microfluidic mixing is a widely adopted technique that allows for the rapid and controlled self-assembly of lipids and mRNA into nanoparticles with uniform size and high encapsulation efficiency.
LNP Formulation Workflow
Caption: A typical workflow for the formulation of mRNA-LNPs using microfluidic mixing.
Detailed LNP Formulation Protocol
Materials:
-
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA transcript
-
200 proof ethanol
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.
-
Combine the lipid stock solutions in the desired molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA transcript to the desired concentration in the citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the desired flow rates and flow rate ratio (typically 3:1 aqueous to organic phase).
-
Initiate the mixing process to allow for the rapid self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/citrate buffer mixture.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette (e.g., 10 kDa) to remove the ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile LNP suspension at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Characterization of LNP Formulations
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy. The following are key analytical techniques used to assess the physicochemical properties of mRNA-LNPs.
| Parameter | Analytical Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and the size distribution of the LNPs. A PDI < 0.2 is generally considered acceptable. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the LNPs. The zeta potential should be near-neutral at physiological pH. |
| mRNA Encapsulation Efficiency | RiboGreen® Assay | To quantify the percentage of mRNA that is successfully encapsulated within the LNPs. |
| Particle Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | To visualize the size, shape, and internal structure of the LNPs. |
Conclusion and Future Perspectives
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its carefully designed chemical structure imparts the necessary pH-responsive properties for efficient endosomal escape, a critical step in the successful delivery of mRNA therapeutics. The ability to formulate stable and uniform LNPs with high mRNA encapsulation efficiency makes it a promising candidate for the development of next-generation vaccines and gene therapies.
As our understanding of the complex interplay between LNP composition, structure, and in vivo performance continues to grow, we can anticipate the rational design of even more sophisticated ionizable lipids with enhanced targeting capabilities, improved safety profiles, and broader therapeutic applications. The continued exploration of novel lipids like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate will be instrumental in realizing the full potential of mRNA-based medicine.
References
- Paunovska, K., Loughrey, D., Sago, C. D., Langer, R., & Dahlman, J. E. (2022). Lipid nanoparticles for mRNA delivery. Nature Reviews Methods Primers, 2(1), 1-1.
- Buschmann, M. D., Carrasco, M. J., Alishetty, S., Paige, M., Alameh, M. G., & Weissman, D. (2021). Nanomaterial delivery systems for mRNA vaccines. Vaccines, 9(1), 65.
- Hassett, K. J., Benenato, K. E., Jacquinet, E., Lee, A., Woods, A., Levy, B., ... & Brito, L. A. (2019). Optimization of lipid nanoparticles for intramuscular administration of mRNA vaccines. Molecular Therapy-Nucleic Acids, 15, 1-11.
- Sabnis, S., Kumarasinghe, E. S., Salerno, T., Mihai, C., Ketova, T., Senn, J. J., ... & Corbau, R. (2021). A novel B-cell-targeting lipid nanoparticle for mRNA delivery. Molecular Therapy, 29(4), 1497-1508.
- Cheng, Q., Wei, T., Farbiak, L., Johnson, L. T., Dilliard, S. A., & Siegwart, D. J. (2020). Selective organ targeting (SORT) nanoparticles for tissue-specific mRNA delivery and gene editing.
- Benenato, K., et al. (2022). Lipid nanoparticles containing polynucleotides encoding phenylalanine hydroxylase and uses thereof.
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PubChem. (n.d.). Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Retrieved from [Link]
- Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery.
- Fenton, O. S., Kauffman, K. J., Kaczmarek, J. C., McClellan, R. L., Jhunjhunwala, S., Dorkin, J. R., ... & Anderson, D. G. (2016). Synthesis and biological evaluation of ionizable lipid materials for the in vivo delivery of messenger RNA to B lymphocytes.
- Patel, A. K., Kaczmarek, J. C., Bose, S., Kauffman, K. J., Mir, F., Heartlein, M. W., ... & Langer, R. (2019). In vivo delivery of lipid nanoparticle-formulated mRNA to the lung and spleen. Journal of Controlled Release, 301, 129-138.
- Whitehead, K. A., Dorkin, J. R., Vegas, A. J., Chang, P. H., Veiseh, O., Matthews, J., ... & Anderson, D. G. (2014). Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity.
- Jayaraman, M., Ansell, S. M., Mui, B. L., Tam, Y. K., Chen, J., Du, X., ... & Hope, M. J. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo.
- Akinc, A., Zumbuehl, A., Goldberg, M., Leshchiner, E. S., Busini, V., Hossain, N., ... & Langer, R. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.
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Aaron Chemistry GmbH. (n.d.). Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the characterization and evaluation of the biological activity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. While specific biological activity data for this compound is not extensively documented in current literature, its structural features as an ionizable amino lipid suggest significant potential in drug delivery systems.[1] This document outlines a logical, multi-tiered experimental approach to systematically investigate its inherent biological effects and its utility as a formulation excipient. The protocols and methodologies described herein are grounded in established principles of drug discovery and preclinical development, providing a robust roadmap for researchers.
Introduction and Physicochemical Profile
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a synthetic lipid molecule characterized by a long hydrocarbon chain, an ester linkage, and a secondary amine with a hydroxyethyl group. Its physicochemical properties, summarized in Table 1, are crucial for understanding its potential biological interactions and formulation characteristics. The presence of an ionizable amino group is particularly noteworthy, as this allows for pH-dependent charge modulation, a key feature for lipids used in nucleic acid delivery systems.[1]
| Property | Value | Source |
| Molecular Formula | C27H55NO3 | PubChem |
| Molecular Weight | 441.7 g/mol | PubChem |
| XLogP3 | 9.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 30 | PubChem |
| Table 1: Physicochemical Properties of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. |
The compound's amphipathic nature, with a large lipophilic tail and a polar headgroup, suggests a high affinity for lipid membranes. This interaction is the foundation for its potential biological activities, which could range from direct effects on cell membrane integrity and function to its role as a component of a larger drug delivery vehicle. A patent has indicated its use in the synthesis of lipid nanoparticles for delivering polynucleotides, highlighting its primary area of interest in the field.[2]
A Tiered Approach to Biological Activity Assessment
Given the limited specific data on this compound, a systematic investigation is warranted. The following experimental workflow is proposed to efficiently screen for biological activity and elucidate any mechanisms of action.
References
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate solubility data
An In-Depth Technical Guide to the Solubility of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Abstract
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a pivotal lipid synthon, increasingly recognized for its role in the development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs). As an ionizable amino lipid, its physicochemical properties are paramount to the successful formulation, stability, and efficacy of LNP-based therapeutics. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We delve into its qualitative solubility in various organic solvents, the underlying chemical principles governing its behavior, and detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the development of lipid-based nanomedicines, offering both foundational knowledge and practical methodologies.
Introduction to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Chemical Identity and Core Properties
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a synthetic amino lipid characterized by a long C17 alkyl tail, an octanoate linker, and a secondary amine functionalized with a hydroxyethyl group. These structural features impart an amphiphilic character that is crucial for its function in self-assembling lipid systems.
-
IUPAC Name: heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate[1]
-
CAS Number: 2089253-23-4[2]
-
Molecular Formula: C₂₇H₅₅NO₃[2]
-
Computed XLogP3: 9.1[1]
The high XLogP3 value indicates significant lipophilicity, a characteristic trait of lipids designed for integration into lipid bilayers.[1] However, the presence of the secondary amine and the terminal hydroxyl group introduces polarity, influencing its solubility in various solvents and its pH-responsive behavior, a key attribute for its use as an ionizable lipid in mRNA delivery systems.[2][3]
Significance in Lipid Nanoparticle (LNP) Drug Delivery
This molecule serves as a critical building block for creating more complex ionizable lipids used in LNPs.[2] Ionizable lipids are a cornerstone of modern LNP formulations for nucleic acid delivery.[3][4] At a low pH (during formulation), the amino group becomes protonated (cationic), facilitating the encapsulation of negatively charged payloads like mRNA or siRNA.[3] Upon entering the physiological environment (pH ~7.4), the lipid becomes neutral, reducing toxicity and promoting stability.[3]
The solubility of this lipid is not an academic detail; it is a critical process parameter. LNP manufacturing, particularly via microfluidic mixing, requires the lipids to be fully dissolved in an organic phase (typically ethanol) before being rapidly mixed with an aqueous phase containing the payload.[5] Poor solubility can lead to aggregation, inconsistent particle formation, and low encapsulation efficiency, compromising the entire therapeutic product.[6]
Solubility Profile
Qualitative Solubility Data
Based on available supplier data, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate exhibits solubility in a range of common organic solvents. This data is summarized in the table below. The general principle that lipids are soluble in organic solvents but not water holds true for this compound.[7][8]
| Solvent | Type | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2] |
| Dichloromethane (DCM) | Nonpolar | Soluble | [2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2] |
| Ethanol | Polar Protic | Soluble | [2] |
| Chloroform | Nonpolar | Soluble | [2] |
| Isopropyl Alcohol | Polar Protic | Soluble | [2] |
| Diethyl Ether | Nonpolar | Soluble | [2] |
| Water | Polar Protic | Insoluble | [9] |
Table 1: Summary of qualitative solubility for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Structural Rationale for Solubility
The observed solubility is a direct consequence of the molecule's structure.
-
High Lipophilicity: The C17 alkyl chain and the C8 ester chain create a large, nonpolar backbone, driving solubility in nonpolar solvents like Dichloromethane, Chloroform, and Diethyl Ether.
-
Polar Interactions: The secondary amine and the terminal hydroxyl group provide sites for hydrogen bonding. This allows the molecule to interact favorably with polar organic solvents like Ethanol, Isopropyl Alcohol, DMSO, and DMF, which is essential for its application in LNP synthesis.
The diagram below illustrates the key functional domains of the molecule that dictate its solubility behavior.
Experimental Protocols for Solubility Determination
Trustworthy solubility data is derived from robust experimental methods. Below are two protocols, ranging from a rapid qualitative assessment to a quantitative analytical method.
Protocol 1: Rapid Visual Solubility Assessment
This method provides a quick, semi-quantitative assessment and is useful for initial solvent screening. The principle is based on visual inspection for phase separation or particulate matter.[9][10]
Methodology:
-
Preparation: Dispense 1 mL of each selected solvent (e.g., Ethanol, DCM, Water) into separate, clean, dry 2 mL glass vials.
-
Analyte Addition: Add a small, pre-weighed amount of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (e.g., 10 mg) to each vial.
-
Mixing: Cap the vials securely and vortex at room temperature for 2 minutes.
-
Observation (Initial): Immediately after vortexing, visually inspect the solution against a dark background for any undissolved particles, cloudiness, or phase separation.
-
Equilibration: Allow the vials to stand undisturbed at a controlled room temperature for 1 hour.
-
Observation (Final): Re-examine the vials. A clear, single-phase solution indicates solubility at that concentration. The presence of a precipitate or separate layer indicates insolubility or partial solubility.
Protocol 2: Quantitative Solubility by UHPLC with Charged Aerosol Detection (CAD)
For drug development, a quantitative value (e.g., in mg/mL) is often required. This protocol determines the saturation solubility by analyzing a saturated solution. UHPLC-CAD is an excellent choice as it provides near-universal detection for non-volatile analytes like lipids without requiring a chromophore.[5]
Workflow Diagram:
Detailed Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards of known concentrations by dissolving the lipid in a suitable diluent. An 85:15 ethanol:formamide mixture has proven effective for maintaining lipid solubility during analysis of LNP components.[5]
-
Saturated Solution Preparation: Add an excess amount of the lipid to a vial containing a known volume of the test solvent (e.g., ethanol). The amount should be sufficient to ensure undissolved solid/liquid remains.
-
Equilibration: Seal the vial and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 x g for 15 minutes) to pellet all undissolved material.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with the analytical diluent to a concentration that falls within the range of the standard curve. This step is critical to prevent precipitation prior to injection.[5]
-
UHPLC-CAD Analysis:
-
Column: Use a suitable column for lipid analysis, such as a C18 or HILIC column.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile/methanol) and water with a modifier like formic acid or ammonium acetate is typical.
-
Injection and Detection: Inject the diluted sample and the calibration standards. Quantify the peak area from the CAD.
-
-
Calculation: Use the standard curve to determine the concentration of the lipid in the diluted sample. Back-calculate to find the concentration in the original saturated supernatant, which represents the saturation solubility.
Practical Implications in LNP Formulation
-
Solvent Selection: The high solubility in ethanol confirms its suitability as the primary solvent for the lipid phase in common LNP manufacturing processes.[2] This allows for the preparation of concentrated lipid stock solutions, which is crucial for efficient and scalable production.[11]
-
Analytical Method Development: As demonstrated in the UHPLC protocol, the choice of diluent for sample preparation is as important as the mobile phase.[5] The tendency of lipids to precipitate when transferred from a pure organic environment necessitates a diluent that can maintain solubility even after dilution.
-
Stability of Stock Solutions: While the lipid is soluble, the long-term stability of stock solutions should be empirically determined. Degradation can occur over time, affecting the quality and performance of the resulting LNPs. Store solutions at appropriate temperatures (e.g., -20°C) as recommended.[2]
Conclusion
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a highly lipophilic molecule with functional groups that confer solubility in a wide range of nonpolar and polar organic solvents. Its excellent solubility in ethanol is a key enabler for its use in state-of-the-art lipid nanoparticle formulations. For drug development professionals, a thorough understanding and precise quantification of its solubility are essential for robust process development, analytical characterization, and the ultimate success of the therapeutic agent. The protocols and data presented in this guide provide a solid framework for achieving these goals.
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An In-depth Technical Guide to the Physicochemical Characterization of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Focus on Melting Point Determination
Foreword
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of novel compounds is paramount. These properties govern a molecule's behavior from synthesis and purification to formulation and in vivo efficacy. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is an amino-ester lipid molecule with potential applications in advanced drug delivery systems, such as lipid nanoparticles (LNPs).[1][2] Its structure, featuring a long hydrocarbon chain, an ester linkage, and a hydrophilic amino-alcohol headgroup, suggests it is an amphiphilic compound whose thermal behavior is critical to its function. This guide provides a comprehensive framework for the determination and interpretation of the melting point of this novel lipid, offering both theoretical grounding and practical, field-proven methodologies.
Introduction to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a synthetic lipid with the molecular formula C27H55NO3.[3][4] Its structure is comprised of a C17 fatty alcohol (heptadecan-9-ol) esterified to an eight-carbon chain (octanoic acid) which, in turn, is functionalized with a 2-hydroxyethylamino group. This unique architecture imparts amphiphilic properties, making it a candidate for the formation of lipid-based nanostructures for therapeutic delivery.
Molecular Structure and Physicochemical Properties
A summary of the key computed and known properties of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C27H55NO3 | PubChem[3] |
| Molecular Weight | 441.7 g/mol | PubChem[3] |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | PubChem[3] |
| CAS Number | 2089253-23-4 | BroadPharm[1] |
| Solubility | Soluble in DMSO, DCM, DMF, Ethanol, Chloroform, Isopropyl alcohol, Diethyl ether | BroadPharm[1] |
Note: An experimentally determined melting point is not publicly available as of the writing of this guide. The following sections detail the methodology for its precise determination.
The molecular structure is visualized below:
Caption: Workflow for Melting Point Determination by the Capillary Method.
Step-by-Step Methodology:
-
Loading the Sample: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm. [5]2. Approximate Determination:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely liquid. This is your approximate melting range.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a new, freshly packed capillary tube into the apparatus.
-
Heat rapidly to about 20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute. A slow rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate. * Carefully observe the sample. Record the temperature when the first drop of liquid appears (T_start).
-
Continue heating slowly and record the temperature when the last crystal of the solid melts (T_end).
-
The melting point is reported as the range from T_start to T_end.
-
-
Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results (within 0.5-1°C) confirm the validity of the measurement.
Confirmatory Analysis by Differential Scanning Calorimetry (DSC)
Expertise & Causality: While the capillary method is reliable, DSC offers a more quantitative and objective measurement of thermal transitions. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event results in an endothermic peak on the DSC thermogram. This method is particularly valuable for detecting subtle phase transitions that might precede melting.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program:
-
Equilibrate at a low temperature (e.g., 0°C).
-
Ramp up the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point.
-
Use an inert nitrogen purge gas to prevent oxidation.
-
-
-
Data Analysis:
-
The melting transition will appear as an endothermic peak.
-
The onset temperature of the peak is typically reported as the melting point.
-
The peak temperature and the enthalpy of fusion (the area under the peak) provide additional valuable thermodynamic data.
-
Interpreting the Results
-
A Sharp Melting Range (0.5-1.5°C): This is indicative of a highly pure, crystalline compound.
-
A Broad Melting Range (>2°C): This can suggest the presence of impurities, residual solvent, or that the compound may exist as a mixture of polymorphs or as an amorphous solid.
-
Decomposition: If the sample darkens or changes color before or during melting, it may be decomposing. This should be noted, as the observed "melting point" is actually a decomposition temperature.
Conclusion
The melting point of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a critical parameter that informs its purity, stability, and suitability for applications in drug delivery. While a specific value is not yet documented in public literature, this guide provides a robust, two-tiered experimental approach for its accurate and reliable determination. By combining the accessible capillary method with the quantitative power of DSC, researchers can confidently characterize this novel lipid. This systematic approach ensures that the data generated is not only accurate but also provides a deeper understanding of the compound's thermal behavior, thereby accelerating its development from the laboratory to clinical application.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126697476, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Available at: [Link]
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Homework.Study.com (2023). What determines the melting point of a lipid? Available at: [Link]
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Kim, H. J., et al. (2007). Synthesis and characterization of poly (amino ester) for slow biodegradable gene delivery vector. Bioorganic & Medicinal Chemistry, 15(4), 1708-15. Available at: [Link]
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Feringa, A. T., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1369. Available at: [Link]
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Wang, Y., et al. (2023). Characterization of aroma compounds and effects of amino acids on the release of esters in Laimao baijiu. Journal of the Science of Food and Agriculture, 103(4), 1784-1799. Available at: [Link]
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Pharmaffiliates (2024). Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate. Available at: [Link]
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El-Hag, A. M., et al. (2013). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Journal of Encapsulation and Adsorption Sciences, 3, 65-70. Available at: [Link]
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Iqbal, J., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 868331. Available at: [Link]
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University of Calgary (n.d.). Melting Point Determination. Available at: [Link]
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SINOPEG (2024). (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy) hexyl) amino) octanoate). Available at: [Link]
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Al-Obaid, O., et al. (2024). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. Pharmaceutics, 16(1), 123. Available at: [Link]
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AHH Chemical Co., Ltd (2024). Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Available at: [Link]
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LibreTexts Chemistry (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
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Al-Kassas, R., et al. (2022). Investigating Novel Methods for Formulating Solid Lipid Nanoparticles. Systematic Reviews in Pharmacy, 13(1), 1-11. Available at: [Link]
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Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A Comprehensive Technical Guide for Advanced Drug Delivery Applications
Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics
The advent of messenger RNA (mRNA) therapeutics and vaccines has been heralded as a revolution in medicine, with lipid nanoparticles (LNPs) serving as the key enabling technology for their clinical success. At the heart of these sophisticated delivery vehicles lies the ionizable lipid, a component meticulously engineered to navigate the complex journey of mRNA delivery from administration to cytosolic protein expression. This guide provides an in-depth technical overview of a specific ionizable lipid, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, for researchers, scientists, and drug development professionals. Its IUPAC name is heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate[1]. This document will delve into the synthesis, characterization, formulation, and evaluation of this lipid, providing both theoretical understanding and practical, field-proven insights to empower the next wave of innovation in drug delivery.
Ionizable lipids are paramount to the efficacy of LNPs, orchestrating the delicate balance between protecting the mRNA cargo in the bloodstream and facilitating its release into the cytoplasm of target cells[2]. Unlike permanently cationic lipids, which can exhibit toxicity, ionizable lipids possess a unique pH-responsive nature. At the acidic pH of formulation, they are positively charged, enabling the efficient encapsulation of negatively charged mRNA. However, at the physiological pH of the bloodstream, they are nearly neutral, minimizing non-specific interactions and improving their safety profile[3][4]. This guide will explore how the structural attributes of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate contribute to these essential functions.
Physicochemical Properties and Molecular Structure
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a lipid molecule with the chemical formula C27H55NO3 and a molecular weight of approximately 441.73 g/mol [5]. Its structure is characterized by a tertiary amine headgroup containing a hydroxyethyl moiety, a central octanoate linker, and a branched heptadecan-9-yl tail. This unique architecture is pivotal to its function as an ionizable lipid in LNP formulations.
| Property | Value | Source |
| Molecular Formula | C27H55NO3 | PubChem[1] |
| Molecular Weight | 441.7 g/mol | PubChem[1] |
| IUPAC Name | heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate | PubChem[1] |
| XLogP3 | 9.1 | PubChem[1] |
| Solubility | Soluble in DMSO, DCM, DMF, Ethanol, Chloroform, Isopropyl alcohol, Diethyl ether | BroadPharm[6] |
The tertiary amine in the headgroup is the ionizable component, with a pKa that is critical for the pH-responsive behavior of the resulting LNP. The branched lipid tail contributes to the overall shape and packing of the lipid within the nanoparticle, influencing its stability and fusogenicity with endosomal membranes. The terminal hydroxide group can also be a site for further modification of the LNP[6].
Synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A Representative Protocol
While the precise, proprietary synthesis routes for many ionizable lipids are not publicly disclosed, a representative synthesis can be conceptualized based on established organic chemistry principles and published methods for similar amino lipids[7][8][9]. The following is a plausible, multi-step synthetic pathway.
Diagram of the Synthetic Workflow
Caption: A plausible synthetic route for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Step-by-Step Experimental Protocol
Step 1: Esterification of Heptadecan-9-ol with 8-Bromooctanoyl chloride
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Heptadecan-9-ol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add 8-bromooctanoyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield Heptadecan-9-yl 8-bromooctanoate.
Step 2: Nucleophilic Substitution with Ethanolamine
-
Reaction Setup: Dissolve the purified Heptadecan-9-yl 8-bromooctanoate in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Amine: Add an excess of ethanolamine (2-aminoethanol) to the solution. The excess ethanolamine also acts as the base to neutralize the HBr formed during the reaction.
-
Heating: Heat the reaction mixture to a temperature of around 60-80 °C and stir for several hours to overnight. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Final Product: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography to obtain the final product, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Formulation of Lipid Nanoparticles
The formulation of LNPs is a critical step that determines the physicochemical properties and biological activity of the final product. Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs[10][11].
Diagram of LNP Formulation via Microfluidic Mixing
Caption: Workflow for the formulation of mRNA-LNP using a microfluidic mixer.
Step-by-Step Experimental Protocol
-
Preparation of Lipid Stock Solution: Dissolve Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[12].
-
Preparation of mRNA Solution: Dilute the mRNA in an acidic aqueous buffer, such as 50 mM citrate buffer at pH 4.0.
-
Microfluidic Mixing: Set up a microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the acidic buffer for a physiological buffer.
-
Concentration and Sterilization: Concentrate the LNP solution if necessary using a suitable method like ultrafiltration. Sterilize the final formulation by passing it through a 0.22 µm filter.
Physicochemical Characterization of LNPs
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and optimal performance.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and the size distribution of the LNPs. A uniform size and low PDI are crucial for in vivo performance. |
| Zeta Potential | Laser Doppler Electrophoresis | To measure the surface charge of the LNPs. The zeta potential should be close to neutral at physiological pH. |
| mRNA Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of mRNA that is successfully encapsulated within the LNPs. |
| pKa | TNS Assay | To determine the pKa of the ionizable lipid within the LNP, which is a key predictor of its endosomal escape capability. |
Mechanism of Action: The Journey to Cytosolic Delivery
The efficacy of an LNP formulation hinges on its ability to escape the endosome and release its mRNA cargo into the cytoplasm. The ionizable nature of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is central to this process.
Diagram of the Endosomal Escape Mechanism
Caption: The proposed mechanism of LNP-mediated endosomal escape and mRNA delivery.
Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops from ~6.5 to ~5.0-5.5. This acidic environment protonates the tertiary amine of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, giving the LNP a net positive charge[2][]. This positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane[14][15]. This interaction, combined with the cone-like shape of the ionizable lipid, is thought to disrupt the endosomal membrane, possibly by forming non-bilayer lipid phases, which leads to the release of the mRNA into the cytoplasm where it can be translated into the therapeutic protein[][16][17].
In Vitro and In Vivo Evaluation of LNP Performance
A comprehensive evaluation of the LNP's performance is crucial to assess its potential as a drug delivery vehicle. This involves both in vitro and in vivo studies[10][18][19].
In Vitro Transfection Efficiency
Objective: To assess the ability of the LNPs to deliver functional mRNA to cells in culture.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, or a relevant primary cell type) in a multi-well plate and allow the cells to adhere overnight.
-
LNP Treatment: Treat the cells with varying concentrations of LNPs encapsulating a reporter mRNA (e.g., Luciferase or Green Fluorescent Protein).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Analysis: Measure the reporter protein expression using a luminometer for luciferase or a flow cytometer/fluorescence microscope for GFP.
-
Toxicity Assessment: Concurrently, assess the cytotoxicity of the LNPs using an assay such as the MTT or LDH assay.
In Vivo Efficacy Studies
Objective: To evaluate the biodistribution and protein expression from the LNPs in a living organism.
Experimental Protocol:
-
Animal Model: Use a suitable animal model, such as BALB/c or C57BL/6 mice[11].
-
Administration: Administer the LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) via a relevant route, such as intravenous or intramuscular injection.
-
Bioluminescence Imaging: At various time points post-administration, inject the animals with a substrate for the reporter protein (e.g., D-luciferin for luciferase) and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS)[10][11].
-
Ex Vivo Analysis: After the final imaging time point, humanely euthanize the animals and harvest major organs (liver, spleen, lungs, etc.) for ex vivo imaging to determine the tissue-specific biodistribution of protein expression.
-
Immunogenicity Assessment: For vaccine applications, blood samples can be collected to measure antigen-specific antibody titers (e.g., via ELISA) and T-cell responses[12].
Conclusion and Future Perspectives
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate represents a class of ionizable lipids that are integral to the development of advanced mRNA therapeutics. This guide has provided a comprehensive overview of its synthesis, formulation into LNPs, and subsequent characterization and evaluation. A deep understanding of the structure-function relationship of such lipids is paramount for the rational design of next-generation delivery systems with enhanced efficacy, safety, and tissue-specific targeting. As the field of mRNA medicine continues to expand, the development and optimization of novel ionizable lipids like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate will undoubtedly be a key driver of innovation.
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Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery. Colloids and Surfaces B: Biointerfaces, 240, 113980. [Link]
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Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. Scilit. [Link]
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Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Semantic Scholar. [Link]
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Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. PubChem. [Link]
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(heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy) hexyl) amino) octanoate) [HUO] [SM-102] CAS:2089251-47-6. SINOPEG. [Link]
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Methodological & Application
Application Notes and Protocols: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a novel ionizable lipid designed for advanced nucleic acid delivery systems, such as messenger RNA (mRNA) therapeutics and vaccines.[1] Its structure is meticulously crafted to address the key challenges in drug delivery: efficient encapsulation of the nucleic acid cargo, stability in circulation, and effective release into the cytoplasm of target cells.[2][3]
Structural and Functional Analysis:
This lipid is composed of three critical moieties: an ionizable headgroup, a biodegradable linker, and a hydrophobic tail, each contributing to its overall function.[4]
-
Ionizable Headgroup (-amino)octanoate): The tertiary amine headgroup is the cornerstone of its pH-responsive behavior.[5][6] At a low pH (typically ~4.0), as used during the formulation process, the amine becomes protonated (positively charged). This positive charge facilitates the electrostatic complexation and encapsulation of negatively charged nucleic acids like mRNA.[7][8] Upon entering the bloodstream (physiological pH ~7.4), the headgroup deprotonates and becomes neutral, reducing toxicity and preventing non-specific interactions with cells.[5][]
-
Biodegradable Linker (-octanoate): The ester bond within the octanoate linker is designed for biodegradability.[][10] Once the lipid nanoparticle (LNP) has delivered its payload, endogenous esterase enzymes can cleave this bond, breaking down the lipid into smaller, more easily cleared components. This design element significantly improves the safety and tolerability profile, especially for therapies requiring repeated administration.[]
-
Hydrophobic Tails (Heptadecan-9-yl): The two C17 alkyl tails provide the necessary lipophilicity for the self-assembly of the lipid nanoparticle.[11] The length and branching of these tails are optimized to influence the fluidity and fusogenicity of the LNP membrane, which is critical for the process of endosomal escape.[2]
The combination of these features makes Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate a potent component for creating LNPs that can effectively protect their cargo and mediate its cytosolic delivery.
Mechanism of Action: The pH-Responsive Journey
The success of ionizable lipids hinges on their ability to navigate different pH environments within the body. This pH-sensitivity is crucial for both encapsulating the drug and facilitating its release inside the cell.[5]
-
Formulation (Acidic pH): During microfluidic mixing, the lipid solution in ethanol is combined with mRNA in an acidic buffer (e.g., citrate buffer, pH 4.0). The ionizable lipid's headgroup becomes protonated, leading to a positive charge that captures and condenses the negatively charged mRNA backbone, forming the core of the LNP.[7][12]
-
Circulation (Neutral pH): After formulation and buffer exchange to a physiological pH of 7.4, the ionizable lipid becomes neutral. This "stealth" characteristic minimizes interactions with blood components and non-target cells, prolonging circulation time.[5][6]
-
Cellular Uptake & Endosomal Escape (Acidic pH): LNPs are taken up by cells through endocytosis.[3] As the endosome matures, its internal pH drops to ~5.0-6.5. This acidic environment re-protonates the ionizable lipid, giving the LNP a net positive charge.[3][8] This charge promotes the fusion of the LNP membrane with the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm, where it can be translated into protein.[3][13] This final step, endosomal escape, is often the rate-limiting step in nucleic acid delivery, and the primary reason for the development of advanced ionizable lipids.[14][15]
Application Note 1: LNP Formulation via Microfluidics
Microfluidic mixing is the state-of-the-art method for producing uniform and reproducible LNPs.[12] This technique allows for rapid and controlled mixing of a lipid-in-ethanol stream with a nucleic acid-in-aqueous buffer stream, leading to nanoprecipitation and LNP self-assembly.[7][16]
Recommended LNP Composition
A typical LNP formulation consists of four lipid components, each with a specific role.[2][13]
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Lipid | Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | 50% | Key component for mRNA encapsulation and endosomal escape.[17] |
| Helper Lipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10% | Provides structural integrity to the LNP.[5] |
| Sterol Lipid | Cholesterol | 38.5% | Stabilizes the LNP structure and modulates membrane fluidity.[5][13] |
| PEG-Lipid | DMG-PEG 2000 | 1.5% | Controls particle size and provides a protective hydrophilic shield to increase circulation time.[5][7] |
Protocol for LNP Formulation
This protocol is designed for use with a microfluidic mixing system (e.g., from Precision NanoSystems or Dolomite Microfluidics).
1. Preparation of Solutions:
-
Lipid Stock Solution (in Ethanol):
-
mRNA Stock Solution (in Aqueous Buffer):
2. Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions, priming the system to remove any air.[18]
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.[18]
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.[19]
-
Set the total flow rate (TFR) to a value that yields the desired particle size (typically 2-12 mL/min). Higher TFRs generally result in smaller particles.[19]
-
Initiate the mixing process and collect the resulting LNP solution, which will appear as a milky-white suspension.[20]
3. Purification and Concentration:
-
The collected LNP solution contains approximately 25% ethanol, which must be removed.
-
Dialyze the LNP solution against sterile Phosphate-Buffered Saline (PBS) at pH 7.4 for at least 18 hours using a dialysis cassette (e.g., 10K MWCO Slide-A-Lyzer). This step exchanges the buffer and removes the ethanol.[7]
-
Concentrate the purified LNPs to the desired final concentration using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO).[21]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the final LNP product at 4°C for short-term use (up to one week).[21]
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Experimental Protocol for the Application of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate in mRNA-Lipid Nanoparticle Formulation and In Vitro Evaluation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of nucleic acid therapeutics, particularly mRNA-based vaccines and therapies, has been revolutionized by advancements in delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering mRNA payloads to target cells. The cornerstone of these LNPs is the ionizable lipid, a component that is critical for mRNA encapsulation, endosomal escape, and overall delivery efficacy.[1][2][3] This application note provides a comprehensive experimental guide for the use of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate , a novel ionizable amino lipid, in the formulation of mRNA-loaded LNPs. We present detailed, field-proven protocols for LNP formulation via microfluidic mixing, essential physicochemical characterization, and robust in vitro functional assessment. The methodologies are designed to be self-validating, providing researchers with a reliable framework to evaluate this lipid's potential for therapeutic applications.
Introduction: The Role of Novel Ionizable Lipids
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a synthetic amino lipid designed for the formulation of lipid nanoparticles. Its structure, featuring a tertiary amine headgroup and lipid tails, suggests its function as an ionizable cationic lipid. Such lipids are protonated at acidic pH, facilitating the encapsulation of negatively charged mRNA within the nanoparticle core during formulation.[2][3] Upon entering the physiological environment (pH ~7.4), they become largely neutral, reducing potential toxicity.[3] Once endocytosed by a target cell, the acidic environment of the endosome protonates the lipid again, promoting endosomal escape and the release of the mRNA payload into the cytoplasm for translation.[1][2] The efficiency of this process is a key determinant of the therapeutic's potency. This guide details the protocols to formulate and test LNPs using this novel lipid, providing a basis for its evaluation against clinically advanced lipids.
LNP Formulation: Microfluidic Assembly
Rapid and reproducible LNP manufacturing is achieved using microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an acidic aqueous solution containing the mRNA cargo.[4] This controlled mixing process leads to the self-assembly of LNPs with uniform size and high encapsulation efficiency.
Causality of Component Selection
A typical LNP formulation consists of four key components, each with a specific function:[3][5]
-
Ionizable Lipid (Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate): The core functional component for mRNA encapsulation and endosomal escape.[1]
-
Phospholipid (e.g., DSPC): A helper lipid that provides structural integrity to the nanoparticle.[3][6]
-
Cholesterol: Another structural component that stabilizes the LNP and modulates membrane fluidity.[3][4]
-
PEG-Lipid (e.g., DMG-PEG 2000): Forms a protective hydrophilic corona on the LNP surface, preventing aggregation and increasing circulation time in vivo.[3][6]
Protocol: mRNA-LNP Formulation
Materials:
-
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase or eGFP)
-
Ethanol (anhydrous, USP grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®) and cartridges
Step-by-Step Methodology:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations. A widely used molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]
-
Prepare mRNA Solution: Dilute the mRNA cargo in 50 mM citrate buffer (pH 4.0) to the target concentration.
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Formulation: Initiate mixing at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing precipitates the lipids, which then self-assemble and encapsulate the mRNA.
-
Purification and Concentration: The formulated product contains ethanol and unencapsulated mRNA, which must be removed. Dialyze the LNP suspension against PBS (pH 7.4) for at least 16 hours using a dialysis cassette (e.g., MWCO 10 kDa) to remove ethanol and buffer exchange.[7]
-
Sterilization and Storage: Concentrate the final LNP formulation using an appropriate centrifugal filter (e.g., Amicon Ultra, MWCO 30 kDa) and pass it through a 0.22 µm syringe filter for sterilization.[7] Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Table 1: Example LNP Formulation Composition
| Component | Molar Ratio (%) | Role in Formulation |
| Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | 50.0 | Ionizable Lipid: mRNA encapsulation, endosomal escape |
| DSPC | 10.0 | Helper Lipid: Structural integrity |
| Cholesterol | 38.5 | Helper Lipid: LNP stabilization, membrane fluidity |
| DMG-PEG 2000 | 1.5 | PEG-Lipid: Steric stabilization, prevents aggregation |
Physicochemical Characterization of LNPs
Thorough characterization is essential to ensure the quality, consistency, and performance of the formulated LNPs. Key parameters include particle size, polydispersity, surface charge, and encapsulation efficiency.
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.[8][9][10] The PDI is a measure of the broadness of the size distribution. For drug delivery, a particle size of 80-150 nm and a PDI < 0.2 are generally desired.[11]
Protocol:
-
Dilute a small aliquot of the LNP suspension in filtered PBS (pH 7.4) to a suitable concentration (e.g., 0.1 mg/mL).[6]
-
Equilibrate the sample to 25°C in the DLS instrument.[12]
-
Perform the measurement using a scattering angle of 173° (back-scattering).[6]
-
Analyze the correlation function to obtain the Z-average diameter and PDI. Perform measurements in triplicate.
Zeta Potential (ZP)
Zeta potential is an indicator of the surface charge of the nanoparticles and is crucial for stability and interaction with biological membranes.[13] It is measured using electrophoretic light scattering (ELS). LNPs formulated with ionizable lipids should have a near-neutral or slightly negative ZP at physiological pH.
Protocol:
-
Dilute the LNP sample in filtered, deionized water to a concentration of approximately 0.1 mg/mL.[6] Low ionic strength medium is critical for this measurement.[13]
-
Load the sample into a disposable folded capillary cell, ensuring no bubbles are present.[13]
-
Perform the measurement at 25°C. The instrument applies an electric field and measures the velocity of the particles.
-
The electrophoretic mobility is then used to calculate the zeta potential via the Smoluchowski approximation (for aqueous media).[14]
mRNA Encapsulation Efficiency (EE) by RiboGreen Assay
The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA.[15] To determine EE, the fluorescence of the sample is measured before and after lysing the LNPs with a surfactant, which exposes the encapsulated mRNA to the dye.[16][17][18]
Protocol:
-
Prepare a standard curve: Use the free mRNA stock to prepare a series of dilutions in TE buffer to generate a standard curve (e.g., 0-1000 ng/mL).
-
Prepare Samples: In a 96-well plate, prepare two sets of LNP samples diluted in TE buffer.
-
Measure Free mRNA: To one set of wells, add the RiboGreen reagent (diluted according to the manufacturer's protocol). This measures the unencapsulated mRNA.
-
Measure Total mRNA: To the second set of wells, first add a surfactant (e.g., 0.5% Triton X-100 or Tween 20) to lyse the LNPs.[16][17] Then, add the RiboGreen reagent. This measures the total mRNA (encapsulated + free).
-
Quantification: Measure fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate EE%: Use the standard curve to determine the concentration of free and total mRNA. Calculate the EE using the formula: EE (%) = ([Total mRNA] - [Free mRNA]) / [Total mRNA] * 100
Table 2: Expected Physicochemical Properties of Formulated LNPs
| Parameter | Target Value | Technique | Rationale |
| Hydrodynamic Diameter (Z-avg) | 80 - 150 nm | Dynamic Light Scattering (DLS) | Optimal size for cellular uptake and avoiding rapid clearance. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a monodisperse and homogenous population of nanoparticles.[11] |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | Electrophoretic Light Scattering (ELS) | Near-neutral charge at physiological pH minimizes non-specific interactions and toxicity. |
| Encapsulation Efficiency (EE) | > 90% | RiboGreen Fluorescence Assay | High EE ensures an accurate and potent dose of the mRNA payload.[19] |
In Vitro Evaluation of LNP Functionality
In vitro assays are critical for assessing the biological activity of the formulated LNPs, specifically their ability to deliver functional mRNA to cells without causing significant toxicity.
Experimental Workflow Diagram
Caption: Workflow for LNP formulation, characterization, and in vitro testing.
Cell Culture and Transfection
HEK293T cells are a common and robust cell line for evaluating transfection efficiency.[7][20][21]
Protocol:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[22]
-
Seeding: Seed 1.5 x 10⁴ cells per well in a 96-well plate (white, opaque for luminescence assays) and allow them to adhere overnight.[21]
-
Transfection: The next day, remove the culture medium. Add fresh medium containing serial dilutions of the mRNA-LNPs (e.g., delivering 10 to 500 ng of mRNA per well).
-
Incubation: Incubate the cells for 24-48 hours to allow for nanoparticle uptake and protein expression.
Assessment of mRNA Delivery (Luciferase Assay)
If using mRNA encoding Firefly Luciferase, its expression level serves as a direct readout of successful mRNA delivery and translation.
Protocol:
-
After the 24-48 hour incubation, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader. Higher luminescence indicates more efficient mRNA delivery.
Cytotoxicity Assessment (MTT/WST-8 Assay)
It is crucial to ensure that the LNP formulation is not toxic to cells. Assays like MTT, MTS, or WST-8 measure cell metabolic activity, which correlates with cell viability.[23][24]
Protocol:
-
Culture and treat cells with LNPs as described in section 4.2. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
At the end of the incubation period (e.g., 24 hours), add the MTT or WST-8 reagent to each well.
-
Incubate for 1-4 hours as per the manufacturer's protocol. The reagent is converted by metabolically active cells into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-8).
-
Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion and Future Directions
This application note provides a foundational framework for utilizing Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate in the development of LNP-based mRNA delivery systems. The detailed protocols for formulation, characterization, and in vitro testing enable a comprehensive evaluation of this novel ionizable lipid. Successful outcomes from these experiments, such as high encapsulation efficiency, optimal particle characteristics, potent in vitro transfection, and low cytotoxicity, would establish this lipid as a promising candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy, biodistribution, and safety profiling to fully elucidate its therapeutic potential.
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Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay. PubMed. Available at: [Link]
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Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. Read by QxMD. Available at: [Link]
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Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. National Institutes of Health. Available at: [Link]
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Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Orbit. Available at: [Link]
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Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo. PubMed. Available at: [Link]
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An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Waters Corporation. Available at: [Link]
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mRNA lipid nanoparticle formulation, characterization and evaluation. National Institutes of Health. Available at: [Link]
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The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Royal Society of Chemistry. Available at: [Link]
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Ionizable Lipid Nanoparticles for mRNA Delivery. ResearchGate. Available at: [Link]
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A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle. PubMed. Available at: [Link]
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Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature. National Institutes of Health. Available at: [Link]
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Ribogreen Assay Training Webinar. YouTube. Available at: [Link]
-
In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells. ResearchGate. Available at: [Link]
-
Video Protocol: Dynamic Light Scattering. YouTube. Available at: [Link]
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Ribogreen assay for quantification of encapsulated RNA in the RSV F SAM-MLNP vaccine. ResearchGate. Available at: [Link]
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Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach. Rowan University. Available at: [Link]
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Cytotoxicity of lipid nanoparticles in VERO and L1210 cells. Cells were... ResearchGate. Available at: [Link]
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Dynamic Light Scattering (DLS) Requirements for Sample Preparation. Bettersize Instruments. Available at: [Link]
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Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. National Institutes of Health. Available at: [Link]
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2.4.3. Zeta Potential (ZP). Bio-protocol. Available at: [Link]
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Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI. Available at: [Link]
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Measuring Zeta Potential of Nanoparticles. National Institutes of Health. Available at: [Link]
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Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. Inside Therapeutics. Available at: [Link]
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Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. ResearchGate. Available at: [Link]
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Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. National Institutes of Health. Available at: [Link]
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Standardization and validation of a protocol of zeta potential measurements by electrophoretic light scattering for nanomaterial. SciSpace. Available at: [Link]
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Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Mitchell Lab @ UPenn. Available at: [Link]
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In Vitro Methods for Assessing Nanoparticle Toxicity. National Institutes of Health. Available at: [Link]
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Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. National Institutes of Health. Available at: [Link]
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Measuring Zeta Potential. ResearchGate. Available at: [Link]
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Culture and transfection of HEK293T cells. protocols.io. Available at: [Link]
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Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. PubChem. Available at: [Link]
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(heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy) hexyl) amino) octanoate) [HUO] [SM-102] CAS:2089251-47-6. SINOPEG. Available at: [Link]
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Dynamic Light Scattering (DLS) Nanoparticle Analysis. nanoComposix. Available at: [Link]
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Assessing Toxicity of Nanoparticles: In Vitro and In Vivo Assays. SpringerLink. Available at: [Link]
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dynamic light scattering (DLS). Wyatt Technology. Available at: [Link]
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A Naked Lyophilized mRNA Vaccine Against Seasonal Influenza, Administered by Jet Injection, Provides a Robust Response in Immunized Mice. MDPI. Available at: [Link]
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Application Notes and Protocols for mRNA Delivery Using Ionizable Lipids: A Guide Centered on Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and its Prominent Analog, SM-102
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. The efficacy of these novel modalities is critically dependent on their delivery vehicle, with lipid nanoparticles (LNPs) emerging as the clinical standard. At the heart of these LNPs are ionizable lipids, sophisticated molecules engineered to safely encapsulate and efficiently deliver their mRNA payload into the cytoplasm of target cells.
This document provides a detailed guide to the application of ionizable lipids for mRNA delivery, with a particular focus on the principles and methodologies surrounding Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate [1][2][3] and its extensively studied and clinically validated analog, SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) [4][5][6][7]. While structurally similar, SM-102 has a wealth of published data and has been a key component in commercially successful mRNA vaccines[8]. The protocols and scientific rationale presented herein are primarily based on the robust data available for SM-102 and are expected to be highly applicable to structurally related lipids such as Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
The Central Role of the Ionizable Lipid: A Mechanistic Overview
The ionizable lipid is the cornerstone of the LNP delivery system, performing the dual critical functions of mRNA encapsulation and endosomal escape.[9]
Molecular Structure and Function: Ionizable lipids like SM-102 are characterized by a tertiary amine head group.[10] This feature allows the lipid to remain largely neutral at physiological pH (around 7.4), minimizing toxicity and non-specific interactions in the bloodstream. However, in the acidic environment of an endosome (pH 5.0-6.5) following cellular uptake, the amine group becomes protonated, conferring a positive charge to the lipid.[10][11]
This pH-dependent charge is the key to its function:
-
mRNA Encapsulation: During LNP formulation, which is conducted at an acidic pH (typically around 4.0), the ionizable lipid is positively charged. This allows for strong electrostatic interactions with the negatively charged phosphate backbone of the mRNA, facilitating efficient encapsulation.
-
Endosomal Escape: Once the LNP is endocytosed by a target cell, the endosome begins to acidify. The protonation of the ionizable lipid within the LNP is thought to trigger a structural rearrangement of the nanoparticle.[8][10] The now positively charged LNP can interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm, where it can be translated into protein by the cellular machinery.[10][12]
Below is a diagram illustrating the proposed mechanism of LNP-mediated mRNA delivery.
Caption: Mechanism of LNP-mediated mRNA delivery.
LNP Formulation: Components and Rationale
A typical LNP formulation consists of four key components, each with a specific role. The molar ratios of these components are critical for the final physicochemical properties and biological activity of the LNPs.[13]
| Component | Example | Typical Molar Ratio (%) | Function |
| Ionizable Lipid | SM-102 | 50 | Encapsulates mRNA and facilitates endosomal escape.[9] |
| Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Acts as a helper lipid, providing structural integrity to the LNP.[14] |
| Cholesterol | - | 38.5 | Modulates membrane fluidity and stability, and can aid in endosomal escape.[13][14] |
| PEG-Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing opsonization, which prolongs circulation time.[9][14] |
Protocols
Part 1: In Vitro Transcription of mRNA
High-quality mRNA is a prerequisite for successful LNP formulation and delivery. This protocol outlines a standard procedure for in vitro transcription (IVT).
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
Commercial IVT kit (containing T7 RNA polymerase, ribonucleotide triphosphates (NTPs) with N1-methylpseudouridine-5'-triphosphate (m1Ψ-UTP) replacing uridine-5'-triphosphate (UTP), reaction buffer, and DNase I).
-
RNase inhibitors.
-
Nuclease-free water.
-
Purification system (e.g., lithium chloride precipitation or silica-based columns).
Procedure:
-
Thaw all reagents on ice.
-
Set up the IVT reaction in a nuclease-free tube. A typical 20 µL reaction might consist of:
-
1 µg linearized DNA template
-
2 µL 10x reaction buffer
-
2 µL 10x NTP mix (with m1Ψ-UTP)
-
2 µL 10x T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.[4]
-
Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 15 minutes at 37°C.[4]
-
Purify the mRNA using a suitable method to remove enzymes, unincorporated NTPs, and DNA fragments.
-
Assess the quality and concentration of the synthesized mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.
Part 2: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a highly reproducible method for producing uniform LNPs with high encapsulation efficiency.[15][16]
Materials:
-
Ionizable lipid (e.g., SM-102), DSPC, Cholesterol, and DMG-PEG2000.
-
Ethanol (200 proof, molecular biology grade).
-
Citrate buffer (e.g., 50 mM, pH 4.0).
-
Synthesized mRNA.
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
Dialysis cassettes (10 kDa MWCO) or a tangential flow filtration (TFF) system.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
A. Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of SM-102, DSPC, Cholesterol, and DMG-PEG2000 in ethanol. Gentle heating (e.g., 37°C) may be required to fully dissolve the lipids.[17]
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final lipid mix in ethanol. Ensure the solution is clear and homogenous.[17]
B. Preparation of Aqueous mRNA Solution:
-
Dilute the purified mRNA to the desired concentration in the citrate buffer (pH 4.0).
C. Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA to form LNPs.
-
Collect the resulting LNP dispersion.
D. Downstream Processing:
-
The collected LNP dispersion will contain ethanol and be at an acidic pH. To prepare the LNPs for biological applications, the ethanol must be removed and the buffer exchanged to a physiological pH.
-
This is typically achieved through dialysis against PBS (pH 7.4) overnight at 4°C or by using a TFF system for larger scale preparations.[17]
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
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Application Notes and Protocols: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate for Advanced Drug Delivery
Abstract
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a novel, biodegradable ionizable lipid engineered for the formulation of Lipid Nanoparticles (LNPs) for therapeutic delivery. Its unique structure, featuring a tertiary amine headgroup and an ester-linked lipid tail, is designed for high encapsulation efficiency of nucleic acid payloads (e.g., siRNA, mRNA) and potent in vivo delivery. The ionizable nature of the headgroup (pKa in the 6.2-6.7 range) ensures a near-neutral surface charge in circulation, minimizing non-specific interactions, while promoting protonation in the acidic endosome to trigger membrane disruption and payload release into the cytoplasm. This document provides a comprehensive guide to the application of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate in drug delivery, detailing formulation protocols, characterization methods, and best practices for in vitro and in vivo studies.
Principle of Action: The Role of an Ionizable Lipid
The efficacy of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate in drug delivery is rooted in its pH-responsive chemical structure. It is one of four critical components in a typical LNP formulation, alongside a PEGylated lipid for stability, a helper phospholipid, and cholesterol for structural integrity.
-
At Physiological pH (7.4): The tertiary amine headgroup is largely deprotonated and neutral. This "stealth" characteristic is crucial for systemic circulation, as it reduces rapid clearance by the reticuloendothelial system (RES) and minimizes toxicity associated with cationic lipids.
-
During Formulation (~pH 4.0): The lipid is positively charged, facilitating electrostatic complexation with the negatively charged phosphate backbone of nucleic acids.
-
In the Endosome (~pH 5.0-6.5): As the LNP is taken up by a target cell via endocytosis, the endosome acidifies. The lipid's headgroup becomes protonated and thus positively charged. This charge inversion is hypothesized to trigger a phase transition in the endosomal membrane, leading to the formation of non-bilayer lipid structures that disrupt the membrane and release the therapeutic payload into the cell's cytoplasm. This process is often referred to as endosomal escape.
Mechanism of Endosomal Escape
Below is a diagram illustrating the proposed mechanism for LNP-mediated delivery to the cytoplasm.
Caption: Workflow of LNP-mediated cytoplasmic delivery.
LNP Formulation Protocol: siRNA Encapsulation
This protocol details the formulation of LNPs encapsulating siRNA using Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate via a rapid microfluidic mixing technique. This method ensures reproducible and scalable production of uniform nanoparticles.
Materials and Reagents
-
Lipids:
-
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (Ionizable Lipid)
-
Disteroylphosphatidylcholine (DSPC) (Helper Lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
-
Solvent: Anhydrous Ethanol (200 proof, USP grade)
-
Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0
-
Payload: siRNA targeting the gene of interest (e.g., Factor VII), solubilized in RNase-free water.
-
Dialysis Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems)
-
Syringe pumps
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Sterile, RNase-free microcentrifuge tubes and syringes
-
Stock Solution Preparation
-
Lipid Stock (in Ethanol): Prepare a master mix of the lipids in ethanol at the desired molar ratio. A commonly used starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG 2000). The total lipid concentration should be between 10-25 mM.
-
Expert Insight: The 50% molar ratio for the ionizable lipid is a well-established starting point that balances encapsulation efficiency with in vivo tolerability. The PEG-lipid content (1.5%) is critical for controlling particle size and preventing aggregation, but higher percentages can reduce cellular uptake.
-
-
Aqueous Stock (in Citrate Buffer): Dilute the siRNA payload in 50 mM citrate buffer (pH 4.0) to the target concentration. The final nucleic acid-to-total lipid ratio should be optimized, but a good starting point is ~0.05 (wt/wt).
Microfluidic Mixing Procedure
The core of LNP formation is the rapid, controlled mixing of the ethanolic lipid solution with the aqueous payload solution.
Caption: Step-by-step LNP formulation and processing workflow.
-
System Setup: Prime the microfluidic system with ethanol and citrate buffer as per the manufacturer's instructions.
-
Loading: Load the lipid stock solution into one syringe (e.g., Syringe A, organic phase) and the siRNA aqueous solution into a second syringe (e.g., Syringe B, aqueous phase).
-
Mixing: Set the pump flow rates. A typical Flow Rate Ratio (FRR) of 3:1 (Ethanol:Aqueous) is recommended. A Total Flow Rate (TFR) of 12 mL/min provides sufficient mixing energy for self-assembly.
-
Causality: The high TFR creates turbulent flow within the microfluidic channels. This rapidly lowers the polarity of the solvent, causing the lipids to precipitate and self-assemble into nanoparticles, entrapping the siRNA in the process. The 3:1 FRR ensures the final ethanol concentration is ~25%, which is low enough to form stable particles but high enough to maintain lipid solubility initially.
-
-
Collection: Collect the nascent LNP solution from the outlet into a sterile tube. The solution will appear slightly opalescent.
-
Downstream Processing:
-
Buffer Exchange: Immediately dialyze the LNP solution against 1x PBS (pH 7.4) for at least 2 hours (or overnight at 4°C) with two buffer changes. This removes the ethanol and raises the pH, neutralizing the LNP surface.
-
Sterilization: Filter the final LNP solution through a 0.22 µm sterile filter (e.g., PVDF) for in vitro or in vivo use.
-
LNP Characterization Protocols
Thorough characterization is essential to ensure batch-to-batch consistency and predict biological performance.
Physicochemical Properties
| Parameter | Method | Instrument | Typical Specification |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | Malvern Zetasizer | 70 - 100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Malvern Zetasizer | < 0.15 |
| Zeta Potential | Laser Doppler Velocimetry | Malvern Zetasizer | -10 mV to +10 mV (at pH 7.4) |
| Encapsulation Efficiency | RiboGreen® Assay | Fluorescence Plate Reader | > 90% |
Protocol: Measuring Encapsulation Efficiency (EE)
This protocol uses a nucleic acid-intercalating dye (RiboGreen®) to quantify the amount of unencapsulated siRNA.
-
Prepare Standards: Create a standard curve of your specific siRNA in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Sample Preparation:
-
Total siRNA (Lysed LNP): In a microplate well, add 10 µL of the LNP formulation to 90 µL of TE buffer containing 1% Triton X-100. The detergent will disrupt the LNP, releasing all siRNA.
-
Free siRNA (Intact LNP): In a separate well, add 10 µL of the LNP formulation to 90 µL of TE buffer without detergent.
-
-
Dye Addition: Add 100 µL of diluted RiboGreen® reagent (prepared as per manufacturer's instructions) to all standard and sample wells.
-
Incubation & Measurement: Incubate for 5 minutes in the dark. Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculation:
-
Determine the concentration of siRNA in the "Total" and "Free" samples using the standard curve.
-
EE (%) = ( (Total siRNA - Free siRNA) / Total siRNA ) * 100
-
Trustworthiness: This method is self-validating. A high fluorescence reading in the lysed sample confirms the presence of the payload, while a low reading in the intact sample confirms it is protected within the nanoparticle core and inaccessible to the dye.
-
Application: In Vitro Gene Silencing
This protocol describes how to use the formulated LNPs to silence a target gene (e.g., GAPDH) in a cell culture model.
-
Cell Seeding: Plate cells (e.g., HeLa or HepG2) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Dosing: Dilute the sterile LNP-siRNA formulation in pre-warmed cell culture medium to achieve the desired final siRNA concentrations (e.g., 0.1, 1, 10, 50 nM).
-
Transfection: Aspirate the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Expert Insight: A 48-hour endpoint is often optimal to allow for both mRNA degradation and subsequent protein turnover, providing a clearer picture of functional knockdown.
-
-
Analysis (qRT-PCR):
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Perform reverse transcription to generate cDNA.
-
Quantify the target gene mRNA levels relative to a housekeeping gene (e.g., ACTB) using qPCR.
-
Calculate the percentage of gene knockdown relative to untreated or non-targeting control LNP-treated cells.
-
Concluding Remarks
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate represents a potent asset for the development of next-generation nucleic acid therapies. Its pH-sensitive design is central to overcoming the critical barrier of endosomal escape. The protocols outlined in this document provide a robust framework for formulating, characterizing, and evaluating LNP systems built with this lipid. Successful implementation requires careful optimization of lipid ratios, payload concentration, and process parameters to achieve the desired therapeutic profile.
References
Due to the proprietary or novel nature of "Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate," the following references pertain to the principles and methodologies described, often using well-characterized ionizable lipids like DLin-MC3-DMA, which share the same mechanism of action and are used in clinically approved products.
-
Title: Rational design of ionizable lipids for LNP-mediated mRNA delivery Source: Nature Biotechnology URL: [Link]
-
Title: Lipid nanoparticles for messenger RNA delivery Source: Nature Reviews Materials URL: [Link]
-
Title: Onpattro (Patisiran): A Review of the First-in-Class Gene Silencing Agent for Hereditary Transthyretin-Mediated Amyloidosis Source: Molecular Therapy - Nucleic Acids URL: [Link]
-
Title: A simple and rapid method for the quantification of siRNA encapsulated in lipid nanoparticles Source: Methods in Enzymology (Elsevier) URL: [Link]
-
Title: NanoAssemblr® Benchtop Instrument User Manual Source: Precision NanoSystems URL: [Link] (Note: Direct link to user manuals may require login; the homepage is provided for general access.)
Application Note & Protocol: Synthesis and Application of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate for Advanced Lipid Nanoparticle Formulations
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of the novel ionizable lipid, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Ionizable lipids are critical components of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][][3] This lipid's unique structure, featuring a branched dialkyl tail, a biodegradable ester linkage, and a tertiary amine headgroup with a pKa suitable for endosomal escape, makes it a promising candidate for developing potent and well-tolerated in vivo delivery systems.[] We present a detailed, two-step synthetic protocol, methods for analytical characterization, and a step-by-step guide for its use in the formulation of nucleic acid-loaded LNPs.
Introduction and Design Rationale
The clinical success of mRNA vaccines and siRNA therapeutics has highlighted the pivotal role of ionizable lipids in enabling nucleic acid delivery.[1][3] These amphiphilic molecules are engineered to be cationic at acidic pH, facilitating the encapsulation of negatively charged nucleic acids, but transition to a near-neutral state at physiological pH to reduce toxicity.[][4] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the lipid's amine headgroup, promoting interaction with endosomal membranes and triggering the release of the therapeutic payload into the cytoplasm.[]
The structure of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is rationally designed to optimize this process:
-
Heptadecan-9-yl Tail: The branched, symmetric lipid tail is designed to influence the fusogenicity and fluidity of the LNP membrane, potentially enhancing endosomal escape.[]
-
Ester Linkage: The octanoate ester bond provides a site for in vivo hydrolysis by cellular esterases, promoting the biodegradability and clearance of the lipid, which can improve its overall safety profile.[]
-
Hydroxyethyl-Amine Headgroup: The tertiary amine with a 2-hydroxyethyl substituent is designed to confer a pKa in the optimal range (typically 6.2-6.8) for efficient nucleic acid encapsulation and subsequent endosomal release.
This document serves as a foundational guide for researchers aiming to synthesize and evaluate this lipid for their specific therapeutic applications.
Synthesis Protocol
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is proposed as a two-step process: (1) Fischer esterification to create the lipid ester intermediate, followed by (2) reductive amination to install the functional headgroup.
Diagram of Synthetic Pathway
Sources
Application Notes and Protocols for In Vivo Studies of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Disclaimer: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a novel compound with no publicly available research data as of the date of this publication. The following application notes and protocols are prospective, based on the compound's structural characteristics which strongly suggest its utility as an ionizable lipid for formulating Lipid Nanoparticles (LNPs) for nucleic acid delivery. These guidelines are intended to provide a scientifically rigorous framework for initiating the first preclinical in vivo evaluations.
Introduction: Rationale and Scientific Premise
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a novel synthetic lipid molecule engineered for advanced drug delivery applications. Its structure comprises three key domains: a hydrophobic dual-alkyl tail, a biodegradable ester linker, and a pH-responsive amino headgroup. This architecture is characteristic of ionizable cationic lipids, which are critical components of Lipid Nanoparticle (LNP) systems for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2]
The central hypothesis is that this lipid, hereafter designated "HHA-982," functions as a highly effective ionizable lipid. Its tertiary amine is designed to remain near-neutral at physiological pH (≈7.4) to minimize toxicity and unwanted interactions in circulation, but to become protonated and positively charged within the acidic environment of the endosome (pH 5.0-6.5).[1] This pH-triggered charge reversal is crucial for interacting with anionic endosomal lipids, disrupting the membrane, and facilitating the release of the nucleic acid payload into the cytoplasm—a critical step for therapeutic efficacy.[3][4]
These application notes provide a comprehensive, phased approach to the initial in vivo characterization of HHA-982-formulated LNPs. The protocols are designed to rigorously assess the efficacy, biodistribution, and preliminary safety profile of this novel delivery system in rodent models, adhering to principles outlined in preclinical guidance from regulatory bodies like the FDA.[5][6]
Phase 1: LNP Formulation and Physicochemical Characterization (Prerequisite for In Vivo Studies)
Before any animal studies, it is imperative to formulate and characterize the LNP delivery system. The quality and consistency of the LNPs will directly impact in vivo performance and reproducibility.
2.1 Rationale for LNP Composition A standard four-component LNP formulation is recommended to begin.[1][2]
-
Ionizable Lipid (HHA-982): The core component for encapsulating and releasing the nucleic acid payload.
-
Helper Phospholipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine provides structural integrity to the nanoparticle.[7][8]
-
Cholesterol: Modulates membrane fluidity and stability, filling gaps between lipids to enhance particle integrity and promote membrane fusion.[1][3][4]
-
PEG-Lipid (e.g., DMG-PEG2000): A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface. This sterically stabilizes the particle, prevents aggregation, and reduces opsonization, thereby extending circulation time in vivo.[3][4]
2.2 Protocol: LNP Formulation via Microfluidic Mixing Microfluidic mixing is the preferred method for producing uniform and reproducible LNPs.[9]
-
Preparation of Stock Solutions:
-
Dissolve HHA-982, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol to prepare a lipid stock solution. A suggested starting molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG-Lipid).
-
Dissolve the nucleic acid payload (e.g., Firefly Luciferase mRNA) in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). This ensures the HHA-982 is protonated for efficient encapsulation.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Use a microfluidic mixing device (e.g., NanoAssemblr®) to combine the two streams at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid core.
-
-
Purification and Buffer Exchange:
-
Immediately following formulation, dialyze the LNP solution against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer.[10]
-
-
Sterilization:
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter into a sterile, depyrogenated vial.
-
2.3 Protocol: Physicochemical Characterization The following Critical Quality Attributes (CQAs) must be assessed to ensure batch-to-batch consistency.[11]
| Parameter | Method | Acceptance Criteria | Rationale |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 70 - 120 nm | Size impacts biodistribution, cellular uptake, and clearance.[12] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.15 | Measures the homogeneity of the particle population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 mV to +10 mV (at pH 7.4) | A near-neutral surface charge at physiological pH is crucial for reducing non-specific interactions and improving tolerability.[9][12] |
| Nucleic Acid Encapsulation Efficiency | RiboGreen® Assay | > 90% | Determines the percentage of nucleic acid successfully encapsulated within the LNPs.[9] |
Phase 2: In Vivo Efficacy and Biodistribution Screening
The primary goal of this phase is to determine if HHA-982-LNPs can successfully deliver a functional mRNA payload to target tissues in vivo. The liver is the primary target for intravenously administered LNPs of this size class.[13][14]
3.1 Experimental Design
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old). This is a standard inbred strain widely used for LNP studies.[10]
-
Payload: Firefly Luciferase (Fluc) mRNA. This reporter gene allows for sensitive, non-invasive tracking of protein expression via bioluminescence imaging.[10]
-
Administration Route: Intravenous (IV) injection via the lateral tail vein. This route provides systemic distribution.[10][15]
-
Dose Level: A starting dose of 0.1 mg/kg mRNA is recommended, based on established protocols for similar LNP systems.[15]
-
Control Groups:
-
PBS vehicle control.
-
LNP formulated with a well-characterized, industry-standard ionizable lipid (e.g., MC3 or SM-102) for benchmarking performance.[16]
-
3.2 Protocol: In Vivo Bioluminescence Imaging and Organ Quantification
-
Dosing: Acclimatize animals for at least 72 hours. Administer a single bolus IV injection of 100 µL of the diluted LNP solution or PBS control.[15]
-
Bioluminescence Imaging (IVIS):
-
At predetermined time points (e.g., 6, 24, and 48 hours post-injection), administer D-luciferin substrate (150 mg/kg) via intraperitoneal (IP) injection.[10]
-
Wait 10 minutes for substrate distribution.[15]
-
Anesthetize mice using isoflurane and acquire bioluminescence images using an IVIS Spectrum or similar imaging system.
-
Quantify the total photon flux (photons/second) from a defined region of interest (ROI) over the torso.
-
-
Ex Vivo Organ Analysis:
-
At the final time point (e.g., 24 hours), euthanize the mice.
-
Perfuse the circulatory system with saline.
-
Harvest key organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Image the excised organs immediately after D-luciferin administration to quantify organ-specific expression.
-
Snap-freeze a portion of each organ for subsequent protein quantification (e.g., Luciferase ELISA) or mRNA quantification (RT-qPCR) to correlate with the imaging data.
-
3.3 Visualization of Experimental Workflow
Caption: Proposed mechanism of HHA-982 LNP-mediated mRNA delivery.
Conclusion and Future Directions
The successful completion of these phased in vivo studies will provide a foundational dataset for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (HHA-982). Positive results—demonstrating potent protein expression (particularly in the liver), a favorable biodistribution profile, and an acceptable safety margin—would strongly support its advancement as a next-generation ionizable lipid for nucleic acid therapeutics.
Future studies should explore alternative routes of administration (e.g., intramuscular for vaccines), different nucleic acid payloads (siRNA, saRNA), and head-to-head comparisons with other advanced delivery lipids to fully establish the therapeutic potential of this novel compound.
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- Pre-clinical safety of solid lipid nanoparticles and nanostructured lipid carriers: Current evidence from in vitro and in vivo evaluation. (2016). ResearchGate.
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Revolutionizing Nucleic Acid Delivery: Advanced Formulation Techniques for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (SM-102)-Based Lipid Nanoparticles
Introduction: The Critical Role of Formulation in Modern Therapeutics
The advent of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies, has marked a paradigm shift in modern medicine. The success of these innovative treatments is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading non-viral vectors for nucleic acid delivery, prized for their biocompatibility, scalability, and efficiency.[1][2] At the heart of many successful LNP formulations is the ionizable lipid, a component that is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, commonly known as SM-102, is a well-characterized ionizable cationic lipid that has played a pivotal role in the clinical success of mRNA vaccines.[3][4] Its unique chemical structure, featuring a tertiary amine headgroup, allows for a pH-dependent charge. At an acidic pH, SM-102 is positively charged, enabling the electrostatic complexation and encapsulation of negatively charged nucleic acids.[5][6] Upon entering the bloodstream, where the pH is neutral, the LNPs become nearly neutral, reducing non-specific interactions and improving their safety profile. Once endocytosed by target cells, the acidic environment of the endosome protonates SM-102, promoting the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[7]
This comprehensive guide provides detailed application notes and protocols for the formulation of SM-102-based LNPs. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful delivery platform. Beyond a mere recitation of steps, this document delves into the scientific rationale behind the formulation components and process parameters, empowering users to not only replicate but also innovate upon these techniques.
I. The Anatomy of an SM-102 Lipid Nanoparticle: A Symphony of Lipids
The remarkable efficacy of SM-102 LNPs stems from the synergistic interplay of its four core lipid components. Each lipid plays a distinct and indispensable role in the structure, stability, and function of the nanoparticle. A typical and clinically validated molar ratio for these components is approximately 50% ionizable lipid (SM-102), 10% helper phospholipid (DSPC), 38.5% cholesterol, and 1.5% PEGylated lipid (DMG-PEG2000).[3][8]
The Ionizable Cationic Lipid: SM-102
As the cornerstone of the formulation, SM-102 is responsible for:
-
Nucleic Acid Encapsulation: Its protonatable tertiary amine headgroup electrostatically interacts with the phosphate backbone of mRNA or other nucleic acids under acidic conditions (typically pH 4-5), driving the encapsulation process.[4]
-
Endosomal Escape: The pKa of the ionizable lipid is a critical parameter. For SM-102, the pKa is in the range of 6.0-7.0, which is ideal for facilitating endosomal escape.[5] Within the acidic environment of the endosome (pH ~5.5-6.5), SM-102 becomes positively charged, leading to the disruption of the endosomal membrane and the release of the payload into the cytoplasm.[7]
The Helper Lipids: DSPC and Cholesterol
While SM-102 is the primary driver of nucleic acid delivery, helper lipids are essential for the structural integrity and in vivo performance of the LNPs.[5]
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): This saturated phospholipid acts as a structural scaffold, contributing to the formation of a stable lipid bilayer.[5] Its high phase transition temperature enhances the stability of the LNP membrane.[9]
-
Cholesterol: This sterol lipid modulates the fluidity and integrity of the lipid bilayer.[9] It fills the gaps between the other lipid molecules, increasing membrane rigidity and reducing the leakage of the encapsulated payload.[9] Cholesterol also plays a role in facilitating membrane fusion events, which can contribute to endosomal escape.
The PEGylated Lipid: DMG-PEG2000
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) is a lipid-polymer conjugate that provides a hydrophilic shield on the surface of the LNP.[1][10] Its primary functions are:
-
Steric Stabilization: The polyethylene glycol (PEG) chains create a "stealth" layer that prevents the aggregation of nanoparticles during formulation and storage.[10][11]
-
Prolonged Circulation: In vivo, the PEG shield reduces the adsorption of opsonins (blood proteins), thereby evading recognition and clearance by the mononuclear phagocyte system.[10] This leads to a longer circulation half-life, increasing the probability of the LNPs reaching their target tissues.[1]
The interplay of these four lipid components is a finely tuned system. The molar ratios of each lipid are critical for achieving the desired particle size, encapsulation efficiency, and biological activity.
II. Formulation of SM-102 Lipid Nanoparticles via Microfluidic Mixing
Microfluidic mixing has become the gold standard for the reproducible and scalable production of LNPs.[12][13] This technique allows for the rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase, leading to the self-assembly of LNPs with uniform size and high encapsulation efficiency.[12]
Principle of Microfluidic Mixing
The core principle involves the rapid mixing of two fluid streams within a microfluidic chip. One stream contains the lipids dissolved in a water-miscible organic solvent (e.g., ethanol), while the other contains the nucleic acid dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The rapid mixing leads to a change in solvent polarity, causing the lipids to precipitate and self-assemble into nanoparticles, entrapping the nucleic acid in the process.[12][14]
}
Workflow for LNP formation via microfluidic mixing.
Protocol for SM-102 LNP Formulation
This protocol is designed for the formulation of SM-102 LNPs encapsulating mRNA using a microfluidic mixing system.
Materials:
-
Lipids:
-
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (SM-102)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
-
Nucleic Acid: mRNA of interest
-
Solvents and Buffers:
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (e.g., 50 mM, pH 4.0), nuclease-free
-
Phosphate-buffered saline (PBS), 1X, nuclease-free
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Stir plate and stir bar
-
Procedure:
-
Preparation of Lipid Stock Solutions (in Ethanol):
-
Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG2000 in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).
-
Ensure complete dissolution of the lipids. Gentle warming and vortexing may be required. Store stock solutions at -20°C.[15]
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:DMG-PEG2000).[15]
-
Add ethanol to reach the final desired total lipid concentration (e.g., 5-10 mg/mL).[15]
-
Vortex the lipid mixture to ensure homogeneity.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target N:P ratio.
-
-
Calculation of the N:P Ratio:
-
The Nitrogen to Phosphate (N:P) ratio is a critical parameter that influences encapsulation efficiency and the overall charge of the LNPs.[16] It is the molar ratio of the protonatable nitrogen atoms in the ionizable lipid (SM-102) to the phosphate groups in the nucleic acid backbone.
-
A typical N:P ratio for SM-102 LNP formulations is between 3 and 10.[2][15]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the desired flow rate ratio (FRR) and total flow rate (TFR). A common FRR is 3:1 (aqueous:organic).[3] The TFR will influence the mixing time and can affect particle size.[17]
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the formation of LNPs.
-
Collect the LNP dispersion from the outlet of the microfluidic system.
-
-
Downstream Processing (Buffer Exchange):
-
The newly formed LNP dispersion contains ethanol, which needs to be removed. Dialysis is a common method for buffer exchange.[15][18]
-
Transfer the LNP dispersion to a dialysis cassette (10 kDa MWCO).
-
Dialyze against 1X PBS (pH 7.4) at 4°C overnight with gentle stirring. Change the buffer at least twice to ensure complete removal of ethanol and to neutralize the pH.[15]
-
-
Sterile Filtration and Storage:
-
After dialysis, recover the LNP formulation.
-
Sterilize the LNP suspension by passing it through a 0.22 µm filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[19]
-
III. Characterization of SM-102 Lipid Nanoparticles: Ensuring Quality and Consistency
Thorough characterization of the formulated LNPs is essential to ensure their quality, consistency, and in vivo performance. Key parameters to assess include particle size and distribution, encapsulation efficiency, and morphology.
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[20]
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[21] Smaller particles move more rapidly, leading to faster fluctuations in scattered light. The Stokes-Einstein equation is used to relate the diffusion coefficient of the particles to their hydrodynamic diameter.[21]
Protocol for DLS Analysis:
-
Sample Preparation:
-
DLS Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Perform the measurement. The instrument will provide the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI).
-
-
Data Interpretation:
mRNA Encapsulation Efficiency by RiboGreen Assay
The RiboGreen assay is a highly sensitive fluorescence-based method for quantifying the amount of encapsulated nucleic acid.[22]
Principle: The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. The assay involves measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The fluorescence of the intact LNPs represents the unencapsulated (free) mRNA, while the fluorescence after lysis represents the total mRNA (encapsulated + free).[23][24]
Protocol for RiboGreen Assay:
-
Preparation of Reagents:
-
Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) according to the manufacturer's instructions.[24]
-
Prepare a 2% Triton X-100 solution in nuclease-free water.
-
-
Preparation of mRNA Standard Curve:
-
Prepare a series of mRNA standards of known concentrations in TE buffer.
-
-
Sample Preparation:
-
Fluorescence Measurement:
-
Add the RiboGreen working solution to all wells (standards and samples).
-
Incubate for a short period in the dark.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[2]
-
-
Calculation of Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of total mRNA and free mRNA in your samples.
-
Calculate the EE using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[26]
-
A high encapsulation efficiency (>90%) is desirable for optimal therapeutic efficacy.
Morphological Characterization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing valuable information about their size, shape, and internal structure.[27][28]
Principle: In cryo-TEM, a thin film of the LNP suspension is rapidly frozen in liquid ethane, trapping the nanoparticles in a layer of vitreous (non-crystalline) ice.[27][29] This vitrification process preserves the native structure of the LNPs, which can then be imaged using a transmission electron microscope.[30]
Protocol for Cryo-TEM Sample Preparation and Imaging:
-
Grid Preparation:
-
Apply a small volume (2-3 µL) of the LNP suspension to a glow-discharged TEM grid.[27]
-
-
Vitrification:
-
Blot the grid to remove excess liquid, leaving a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot™).[27]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Acquire images under low-dose conditions to minimize radiation damage to the sample.[31]
-
-
Image Analysis:
-
Analyze the acquired images to assess the morphology of the LNPs. They should appear as spherical vesicles with a dense core.
-
Measure the size of individual particles to obtain a size distribution, which can be compared with the DLS data.
-
Examine the internal structure of the LNPs.
-
}
Workflow for LNP characterization.
IV. Stability Assessment of SM-102 LNP Formulations
Ensuring the stability of LNP formulations is critical for their translation into clinical products. Stability studies should assess the physical and chemical integrity of the LNPs over time and under various storage conditions.[19][32]
Key Stability-Indicating Parameters:
-
Particle Size and PDI: Monitor for any changes in size or PDI over time, which could indicate aggregation or fusion of nanoparticles.[19][33]
-
Encapsulation Efficiency: Assess the retention of the nucleic acid payload within the LNPs. A decrease in EE suggests leakage of the cargo.[19][34]
-
Nucleic Acid Integrity: For mRNA-LNPs, it is crucial to verify that the encapsulated mRNA remains intact and is not degraded. This can be assessed using techniques like capillary electrophoresis.[34]
Protocol for a Basic Stability Study:
-
Time Points and Conditions:
-
Analysis:
-
At each time point, thaw a sample from each storage condition.
-
Perform DLS analysis to measure particle size and PDI.
-
Conduct the RiboGreen assay to determine encapsulation efficiency.
-
Analyze the integrity of the encapsulated mRNA.
-
-
Data Evaluation:
-
Compare the results at each time point to the initial (Day 0) data to identify any trends or changes in the stability-indicating parameters.
-
The inclusion of cryoprotectants, such as sucrose or trehalose, can be explored to enhance the stability of LNPs, particularly during freeze-thaw cycles and long-term frozen storage.[19]
V. Conclusion: A Robust Platform for Nucleic Acid Delivery
The formulation of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (SM-102)-based lipid nanoparticles represents a powerful and clinically validated platform for the delivery of nucleic acid therapeutics. By understanding the fundamental roles of each lipid component and carefully controlling the formulation process parameters, researchers can consistently produce high-quality LNPs with desired physicochemical properties. The detailed protocols and characterization methods provided in this guide serve as a foundation for the successful development and optimization of SM-102 LNP formulations, paving the way for the next generation of innovative medicines.
References
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Application Note: Formulation and Characterization of Lipid Nanoparticles using Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (H9A8) for Gene Therapy
An Application Guide for Researchers and Drug Development Professionals
Abstract
The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), represents a significant challenge in modern medicine. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, largely due to the development of pH-responsive ionizable lipids.[1] This document provides a detailed guide for the use of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate , a novel ionizable lipid hereafter referred to as H9A8 , in gene therapy research.[2][3] We present its mechanism of action, validated protocols for LNP formulation via microfluidic mixing, comprehensive methods for physicochemical characterization, and a standard procedure for in vitro evaluation of mRNA delivery.
Introduction to H9A8 and Ionizable Lipids
Ionizable lipids are the most critical component in modern LNP formulations, serving to encapsulate nucleic acids and facilitate their release into the cell cytoplasm.[4][5] Unlike permanently cationic lipids, which can be toxic, ionizable lipids possess a unique pH-sensitive character.[6] They are nearly neutral at physiological pH (≈7.4), minimizing non-specific interactions and improving safety, but become positively charged within the acidic environment of the endosome (pH 5.0-6.5).[7][8] This protonation is the key trigger for endosomal escape, a critical step for therapeutic efficacy.[9]
The structure of H9A8 consists of three key domains:
-
Lipid Tails: Two C8 alkyl chains linked at the 9th position of a heptadecane core, providing the hydrophobic properties necessary for nanoparticle self-assembly.
-
Linker: An octanoate ester linker connecting the lipid tails to the headgroup.
-
Headgroup: A tertiary amine with a hydroxyethyl modification. This amine is the 'ionizable' component, with an apparent pKa that is critical to its function.[10][11]
The precise pKa of the formulated LNP is a paramount design feature, as it dictates the balance between encapsulation efficiency, systemic safety, and intracellular delivery potency.[4][7]
Mechanism of Action: pH-Dependent Delivery
The therapeutic action of H9A8-containing LNPs is a multi-step process orchestrated by pH changes as the nanoparticle travels from the bloodstream into the cell.
-
Encapsulation (Acidic pH, ≈4.0): During formulation, the aqueous phase is maintained at an acidic pH. Here, the H9A8 headgroup is protonated (positively charged), enabling strong electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid cargo, leading to high encapsulation efficiency.[4]
-
Circulation (Physiological pH, ≈7.4): After formulation and buffer exchange, the LNPs are in a neutral pH environment. The H9A8 headgroup is deprotonated and nearly neutral. This "stealth" characteristic reduces clearance by the immune system and minimizes toxicity associated with positively charged particles.[8]
-
Cellular Uptake & Endosomal Acidification: LNPs are taken up by cells, often via endocytosis.[10] As the endosome matures, its internal pH drops from ≈6.5 to ≈5.0.
-
Endosomal Escape (Acidic Endosomal pH): In the acidic endosome, the H9A8 headgroup again becomes protonated. The now positively charged LNPs are thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane structure and allowing the nucleic acid payload to escape into the cytoplasm where it can be translated (mRNA) or engage with its target (siRNA).[9][10]
Caption: pH-dependent mechanism of H9A8-LNP for nucleic acid delivery.
Protocol: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is the gold-standard for producing uniform, reproducible LNPs by enabling rapid and controlled nanoprecipitation.[12][13][14] This protocol is designed for a standard microfluidic system (e.g., NanoAssemblr platform).
Required Materials
-
Lipids:
-
Ionizable Lipid: H9A8
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC )
-
Structural Lipid: Cholesterol
-
PEG Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000 )
-
-
Nucleic Acid: mRNA or siRNA cargo of interest.
-
Solvents/Buffers:
-
Ethanol (200 proof, molecular biology grade)
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
-
Equipment:
-
Microfluidic mixing instrument and cartridges (e.g., staggered herringbone micromixer).[13]
-
Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO).
-
Sterile, RNase-free tubes and reagents.
-
Stock Solution Preparation
-
Lipid Stock (in Ethanol):
-
Prepare a combined lipid stock solution in 100% ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (H9A8 : DSPC : Cholesterol : DMG-PEG 2000).[15][16]
-
The final concentration of this stock will depend on the desired final LNP concentration and the flow rates used. A typical starting point is a total lipid concentration of 10-20 mg/mL.
-
Ensure all lipids are fully dissolved. Gentle warming may be required. Store at -20°C.
-
-
Nucleic Acid Stock (in Aqueous Buffer):
Microfluidic Mixing Procedure
-
System Setup: Prime the microfluidic system with ethanol and then with the respective aqueous and organic buffers as per the manufacturer's instructions.
-
Load Reagents: Load the Lipid Stock into the 'organic' inlet syringe and the Nucleic Acid Stock into the 'aqueous' inlet syringe.
-
Set Parameters:
-
Flow Rate Ratio (FRR): Set the FRR of the aqueous to organic phase. An FRR of 3:1 is a standard starting point.[14] A higher FRR generally leads to smaller particles.
-
Total Flow Rate (TFR): Set the combined TFR. A typical TFR is 12 mL/min . Higher TFRs can also lead to smaller particle sizes.
-
-
Initiate Mixing: Start the pumps. The two streams will converge in the microfluidic cartridge, causing rapid nanoprecipitation and the self-assembly of LNPs.
-
Collection: Collect the milky-white LNP solution from the outlet into a sterile RNase-free tube. The solution will contain approximately 25% ethanol.
Purification and Buffer Exchange
-
Dialysis: Transfer the collected LNP solution to a pre-wetted dialysis cassette (10 kDa MWCO).
-
Buffer Exchange: Dialyze against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with two buffer changes. This step removes the ethanol and exchanges the acidic buffer for a physiological buffer.
-
Concentration & Sterilization: After dialysis, recover the LNP solution. If necessary, concentrate it using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO). Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
Caption: Workflow for H9A8-LNP formulation using microfluidics.
Protocol: LNP Characterization & Quality Control
Thorough characterization is essential to ensure batch-to-batch consistency and to correlate physical properties with biological performance.[18]
| Parameter | Method | Typical Target Value | Rationale |
| Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 120 nm | Influences biodistribution and cellular uptake. |
| Polydispersity (PDI) | Dynamic Light Scattering (DLS) | < 0.15 | Measures the uniformity of the particle population. |
| Zeta Potential | Laser Doppler Electrophoresis | ≈ 0 mV at pH 7.4 | Confirms neutral surface charge for safety. |
| Encapsulation Efficiency | RiboGreen Assay | > 90% | Quantifies the percentage of RNA successfully loaded into the LNPs. |
Size and PDI Measurement (DLS)
-
Dilute a small aliquot of the final LNP solution in PBS (pH 7.4).
-
Transfer to a disposable cuvette.
-
Measure using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.
-
Record the Z-average diameter and PDI. Perform measurements in triplicate.
Zeta Potential Measurement
-
Dilute a small aliquot of the final LNP solution in 10 mM NaCl.
-
Transfer to a folded capillary cell.
-
Measure using the same DLS instrument.
-
To confirm pH-responsiveness, this can be repeated in buffers of different pH (e.g., pH 4.0, 7.4).
Encapsulation Efficiency (EE%) Protocol (RiboGreen Assay)
This assay quantifies the amount of accessible (unencapsulated) RNA versus the total amount of RNA after lysing the LNPs.[19][20]
-
Prepare Reagents:
-
RiboGreen Reagent: Dilute the commercial stock 1:100 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect from light.
-
Lysis Buffer: TE buffer containing 0.5% v/v Triton X-100.[21]
-
RNA Standards: Prepare a standard curve of your specific RNA (0-1000 ng/mL) in TE buffer.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
For Total RNA: In triplicate, mix 5 µL of LNP sample with 45 µL of Lysis Buffer. Incubate for 10 minutes at 37°C to ensure complete lysis. Add 50 µL of diluted RiboGreen reagent.
-
For Free RNA: In triplicate, mix 5 µL of LNP sample with 45 µL of TE Buffer (no Triton). Add 50 µL of diluted RiboGreen reagent.
-
Standard Curve: Add 50 µL of each RNA standard to wells in triplicate. Add 50 µL of diluted RiboGreen reagent.
-
-
Measurement:
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader (Excitation: ≈480 nm, Emission: ≈520 nm).
-
-
Calculation:
-
Generate a linear regression from the RNA standard curve.
-
Calculate the concentration of RNA in the "Total" and "Free" samples using the standard curve.
-
Calculate EE% using the formula: EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100
-
Caption: Key quality control assays for H9A8-LNP characterization.
Protocol: In Vitro mRNA Transfection
This protocol describes a general method for testing the transfection efficiency of H9A8 LNPs carrying a reporter mRNA (e.g., encoding Green Fluorescent Protein, GFP) in a standard cell line like HEK293T.[17][22]
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 24-well plate at a density of 80,000 cells per well in complete medium (e.g., DMEM + 10% FBS).
-
Ensure cells are approximately 70-80% confluent at the time of transfection.
-
-
LNP Treatment:
-
Thaw the H9A8-mRNA LNPs.
-
Dilute the LNPs in pre-warmed complete cell culture medium to achieve the desired final mRNA concentrations (e.g., a dose-response from 10 ng to 200 ng of mRNA per well).
-
Carefully remove the old medium from the cells and gently add 500 µL of the LNP-containing medium to each well.
-
Include a negative control (cells treated with medium only).
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
-
Analysis of Protein Expression:
-
Fluorescence Microscopy: At 24 hours post-transfection, visualize GFP expression directly using a fluorescence microscope.
-
Flow Cytometry (Quantitative): For a more quantitative analysis, detach the cells using trypsin, wash with PBS, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
Cytotoxicity Assay (Parallel Plate):
-
It is crucial to assess cell viability alongside transfection efficiency.
-
Set up a parallel plate of cells and treat with the same LNP concentrations.
-
At 24 hours, perform a standard cell viability assay, such as an MTT or CellTiter-Glo assay, according to the manufacturer's instructions.[16]
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>200 nm) or High PDI (>0.2) | Poor lipid quality; Sub-optimal mixing parameters; Incorrect buffer pH. | Ensure lipids are fully dissolved and not degraded. Increase TFR or FRR. Verify pH of citrate buffer is ≈4.0. |
| Low Encapsulation Efficiency (<80%) | Incorrect N/P ratio; RNA degradation; Incorrect buffer pH during formulation. | Optimize N/P ratio (try 6:1). Use fresh, high-quality RNA. Confirm citrate buffer pH. |
| LNP Aggregation After Dialysis | Insufficient PEG-lipid; Over-concentration. | Ensure correct molar ratio of DMG-PEG 2000 (1.5-2%). Avoid over-concentrating the final product. |
| Low In Vitro Transfection | Low EE%; Poor endosomal escape; Unhealthy cells. | Verify LNP characteristics. Test a different cell line. Ensure cells are healthy and mycoplasma-free. |
| High In Vitro Cytotoxicity | High LNP dose; Lipid degradation; Residual ethanol. | Perform a dose-response to find the optimal concentration. Ensure complete dialysis to remove ethanol. Use fresh lipid stocks. |
References
- 1. Lipid Nanoparticles Enabling Gene Therapies: From Concepts to Clinical Utility | Semantic Scholar [semanticscholar.org]
- 2. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. downloadmaghaleh.com [downloadmaghaleh.com]
- 11. researchgate.net [researchgate.net]
- 12. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 13. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. abpbio.com [abpbio.com]
- 20. waters.com [waters.com]
- 21. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a specialized ionizable lipid.[1][2][3][4] Publicly available data on its specific degradation profile is limited. The information and guidance provided herein are based on established principles of lipid chemistry, particularly the known behavior of similar ionizable lipids used in lipid nanoparticle (LNP) formulations for drug delivery.[5][6][] This guide is intended to provide a foundational framework for troubleshooting and stability assessment.
Introduction: Understanding the Molecule
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is an ionizable lipid, a critical component in the formulation of lipid nanoparticles (LNPs).[1][8] These LNPs are instrumental in delivering nucleic acid-based therapeutics, such as mRNA and siRNA, by encapsulating and protecting the fragile cargo and facilitating its entry into target cells.[8][9]
The structure of this lipid, featuring an ester linkage and a tertiary amine, makes it pH-sensitive. At a low pH (e.g., during formulation), the amine group becomes protonated (positively charged), enabling the encapsulation of negatively charged nucleic acids. At physiological pH, it becomes neutral, reducing potential toxicity and improving biocompatibility.[10] However, these same functional groups—the ester and the amine—are also the primary sites of chemical degradation, making a thorough understanding of the molecule's stability essential for successful therapeutic development.[5][6][]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate?
A1: The two main points of chemical instability are the ester bond and the tertiary amine .
-
Ester Bond: Susceptible to hydrolysis, which breaks the lipid into its constituent alcohol (Heptadecan-9-ol) and carboxylic acid (8-((2-hydroxyethyl)amino)octanoic acid). This reaction is catalyzed by both acidic and basic conditions and can be accelerated by temperature.[5][11]
-
Tertiary Amine/Amine Oxide: The tertiary amine can undergo oxidation to form an N-oxide, particularly in the presence of trace metals or peroxides. This can alter the pKa and overall performance of the lipid.
Q2: What are the ideal storage conditions for this lipid?
A2: Based on supplier recommendations and general principles for ionizable lipids, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.
Q3: How does pH affect the stability of the lipid and the LNP formulation?
A3: pH is a critical parameter.
-
Low pH (Acidic): While necessary for protonating the amine during nucleic acid encapsulation, acidic conditions can accelerate ester hydrolysis.[12]
-
Neutral to High pH (Basic): Greatly accelerates the rate of ester hydrolysis (saponification).
-
LNP Storage: LNP formulations are often stored in slightly acidic buffers (e.g., pH 6.0-6.5) as a compromise to maintain the integrity of the ionizable lipid while ensuring stability.[13]
Q4: What analytical methods are recommended for assessing the purity and degradation of this lipid?
A4: A combination of chromatographic and mass spectrometry techniques is ideal.
-
Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a standard method for analyzing lipids that lack a UV chromophore.[14]
-
Degradation Product Identification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential for identifying and quantifying degradation products, providing precise mass information to confirm structures.[15][16][17]
Troubleshooting Guide
This section addresses common experimental issues in a problem-cause-solution format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent LNP Size or Polydispersity Index (PDI) | A. Lipid Degradation: Partial hydrolysis of the ester bond can lead to the formation of amphiphilic degradation products that disrupt the self-assembly process. | A1. Verify Lipid Purity: Re-analyze the stock lipid using HPLC-ELSD/CAD to check for degradation products. A2. Control Formulation pH: Ensure the pH of your aqueous phase is precisely controlled and consistent between batches.[18] |
| B. Suboptimal Mixing/Process Parameters: Inconsistent mixing rates (e.g., in microfluidics) can lead to variability in particle formation.[19] | B1. Optimize Flow Rates: Systematically vary the total flow rate and flow rate ratio to find the optimal conditions for your specific lipid composition. B2. Ensure System Integrity: Check for leaks or obstructions in the microfluidic system. | |
| Low Nucleic Acid Encapsulation Efficiency | A. Incorrect Formulation pH: If the pH of the aqueous buffer is too high, the lipid's amine group will not be sufficiently protonated to interact with the negatively charged nucleic acid. | A1. Confirm Buffer pH: Directly measure the pH of the buffer used for encapsulation. A2. Optimize N/P Ratio: The ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acid is critical.[12] Experiment with different N/P ratios to maximize encapsulation. |
| B. Amine Oxidation: Oxidation of the tertiary amine to an N-oxide can alter its pKa, reducing its ability to become protonated at the target formulation pH. | B1. Use High-Purity Solvents: Ensure solvents are sparged with an inert gas to remove dissolved oxygen. B2. Consider Antioxidants: For long-term storage of lipid stock solutions, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, though its compatibility with the final formulation must be verified.[9] | |
| Decreased LNP Potency or Efficacy Over Time | A. LNP Instability During Storage: Slow hydrolysis of the ester bond within the nanoparticles, even when stored at 4°C or frozen, can lead to a loss of structural integrity and premature release or degradation of the cargo.[20][21] | A1. Conduct Stability Studies: Perform accelerated stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor particle size, PDI, encapsulation efficiency, and a functional assay over time.[10][22] A2. Optimize Storage Buffer: The use of cryoprotectants like sucrose or trehalose can improve stability during freeze-thaw cycles and long-term frozen storage.[13] |
| B. Formation of Reactive Aldehydes: Lipid oxidation can produce reactive aldehydes that may form adducts with the mRNA cargo, rendering it untranslatable.[23][24] | B1. Minimize Oxygen Exposure: During manufacturing and storage, use inert gas blankets and tightly sealed vials.[9] B2. Analyze for Adducts: Use advanced analytical techniques to check for modifications to the encapsulated nucleic acid. |
Key Experimental Protocols & Workflows
Protocol 1: RP-HPLC-ELSD Method for Purity Analysis
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 10 mM Ammonium Acetate.[14]
-
Gradient: Start at 80% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
Sample Preparation: Dissolve lipid in isopropanol or methanol to a concentration of ~1 mg/mL.
Workflow: Investigating LNP Instability
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of LNP formulations containing Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Caption: Troubleshooting workflow for LNP instability.
Degradation Pathways
The primary degradation pathways for this ionizable lipid are hydrolysis and oxidation. Understanding these mechanisms is key to mitigating them.
A. Hydrolytic Degradation
The ester linkage is the most susceptible point for hydrolysis. This reaction is catalyzed by acid or base and results in the cleavage of the molecule.
Caption: Primary hydrolytic degradation pathway.
References
- Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics.
- A Cell-Free Kinetic Analysis of Ionizable Lipid Hydrolysis. (2024). Analytical Chemistry.
- Why mRNA-ionizable LNPs formulations are so short-lived: causes and way-out. (n.d.). PubMed.
- Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery. (2025).
- Thermostability of mRNA/LNPs influenced by ionizable lipid structure. (n.d.).
- A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle. (2025). PubMed.
- Technical Support Center: Troubleshooting L-369 LNP Aggreg
- An ionizable lipid toolbox for RNA delivery. (2021). PMC - NIH.
- Impact of primary amine group from aminophospholipids and amino acids on marine phospholipids stability: non-enzymatic browning and lipid oxid
- Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. (2023). NIH.
- Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS. (n.d.). Mass Spectrometry Letters - KoreaScience.
- Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS. (n.d.). DSpace.
- Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). MDPI.
- Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. (2023). Single Use Support.
- Long-term storage of lipid-like nanoparticles for mRNA delivery. (2025).
- The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. (n.d.). MDPI.
- Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. (n.d.). NIH.
- What are Ionizable Lipids and Their Applic
- Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025). NIH.
- Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System. (n.d.).
- heptadecan-9-yl 8-(2-hydroxyethylamino)
- How is Lipid Nanoparticle Stability Maintained in Storage? (2024). Helix Biotech.
- Analysis of Lipid Nanoparticle Composition. (2024). Agilent.
- The Unique Challenges of Lipid Nanoparticle Development and Manufacturing. (2023). [Source not provided].
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)
- Optimization of lipid nanoparticle formul
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate,High purity synthesis,Stable supply. (n.d.). [Source not provided].
- Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines. (n.d.). Semantic Scholar.
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)
- Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). [Source not provided].
- Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxid
- Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. (2025).
- Investigations Into the Influence of Ionizable Lipids on the Stability of Lipid Nanoparticle. (2025). [Source not provided].
- Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions. (2017). PMC - NIH.
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)
- 2089252-75-3|Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(octyl)amino) - BLDpharm. (n.d.). BLDpharm.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)
- Investigation of the dose and structure effects of lipid oxidation products aldehydes on the generation of heterocyclic amines: A case study of 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP). (2025). PMC - NIH.
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Technical Support Center: Troubleshooting Solubility for Ionizable Lipids
Welcome to the technical support center for advanced lipid formulations. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate , a key ionizable lipid in modern drug delivery systems. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve these issues effectively in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having difficulty dissolving Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. It's appearing cloudy or forming a separate phase in my solvent. What's happening?
Answer: This is a common and expected challenge when first working with advanced ionizable lipids. The difficulty stems from the molecule's amphipathic nature and, most critically, its ionizable head group.
-
Causality - The "Why": Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate possesses long hydrocarbon tails, making it inherently hydrophobic, or "lipid-like".[1] Concurrently, it has a tertiary amine headgroup that is designed to be pH-sensitive. At neutral or basic pH, this amine is uncharged (deprotonated), making the entire molecule highly non-polar and poorly soluble in many common solvents, especially polar ones. The cloudiness or phase separation you observe is the lipid crashing out of solution.
-
The Key Insight: The solubility of this lipid is not static; it is a dynamic property that you must control, primarily through pH. This pH-dependent charge is the cornerstone of its function in encapsulating nucleic acids during Lipid Nanoparticle (LNP) formation.[2][3]
Below is a diagram illustrating the pH-dependent charge state of the lipid, which is the primary driver of its solubility.
Caption: pH-Dependent Ionization and Solubility.
Q2: What is the best starting solvent for dissolving Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate for LNP formulation?
Answer: For the vast majority of LNP formulation workflows, ethanol is the solvent of choice.[4][5]
-
Expertise & Experience: Ethanol provides an excellent balance of properties. It is polar enough to be miscible with the aqueous phase during LNP formation but non-polar enough to effectively solvate the lipid tails, especially when the headgroup is protonated. It is also relatively non-toxic and easily removed during downstream processing.[6] While other solvents like DMSO and DMF are listed as capable of dissolving the lipid, they are often not suitable for biopharmaceutical applications.[7]
-
Trustworthiness: Using a well-established solvent like ethanol minimizes process variables and aligns with numerous published and regulatory-approved formulation protocols.[3] The solvent injection method, a cornerstone of modern LNP manufacturing, relies on dissolving lipids in a water-miscible solvent like ethanol and rapidly mixing it with an aqueous phase.[4][5]
The table below summarizes common solvents. For LNP applications, ethanol is the recommended starting point.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for LNP Formulation |
| Ethanol | 5.2 | 78.4 | Excellent (Recommended) |
| Isopropanol | 4.3 | 82.5 | Good, may alter particle size[8] |
| Chloroform | 4.1 | 61.2 | Poor (Toxicity concerns) |
| DMF | 6.4 | 153 | Poor (Toxicity, high boiling point) |
| DMSO | 7.2 | 189 | Poor (Toxicity, high boiling point) |
Q3: I'm using ethanol, but the lipid still won't dissolve completely. What is the most critical step I am missing?
Answer: You must adjust the pH of your lipid-ethanol solution . This is the single most important parameter to control.
-
Authoritative Grounding: Ionizable lipids for nucleic acid delivery are specifically engineered to be positively charged at an acidic pH (typically 4.0-5.0).[9] This positive charge is induced by the protonation of the tertiary amine headgroup. The resulting electrostatic repulsion between the lipid headgroups and the increased polarity dramatically enhances solubility in polar organic solvents like ethanol. This acidic environment is also essential for the subsequent electrostatic binding to the negatively charged phosphate backbone of mRNA or other nucleic acids during particle formation.[10][11]
Protocol: Preparing an Acidified Lipid Stock Solution
-
Prepare an Acidic Stock: Create a dilute stock solution of a suitable acid (e.g., 0.1 M HCl or a citrate buffer) in 200-proof ethanol.
-
Initial Dispensing: Weigh the required amount of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate into a sterile glass vial.
-
Solvent Addition: Add the majority of your target volume of ethanol (e.g., 95% of the final volume). The solution may appear cloudy or have visible lipid particulates.
-
Titration and Dissolution: While gently vortexing or stirring, add the acidic ethanol stock solution dropwise. You should observe the solution clearing as the lipid protonates and dissolves.
-
Final Volume: Once the solution is completely clear, add pure ethanol to reach your final target concentration.
-
Self-Validating System: The visual clarity of the solution is your primary indicator of success. A fully dissolved lipid stock solution should be completely transparent with no visible particulates or haze.
Q4: Can I use heat to improve solubility? What are the risks?
Answer: Yes, modest heating can be an effective secondary tool to aid dissolution, but it must be used judiciously.
-
Mechanistic Claim: Increasing the temperature increases the kinetic energy of the solvent molecules, which can help overcome intermolecular forces and increase the rate and extent of dissolution.[12] For lipids and waxes in ethanol, solubility has been shown to increase significantly with modestly elevated temperatures.[13][14]
Protocol: Controlled Heating for Dissolution
-
Follow the Acidification Protocol First: Ensure your ethanol is appropriately acidified as described in Q3. Heating a neutral solution will be far less effective.
-
Gentle Warming: Place the vial containing the lipid/ethanol slurry in a water bath or on a calibrated hot plate set to a low temperature (e.g., 40-60°C ).
-
Agitation: Gently swirl or stir the solution until it becomes clear. Do not use aggressive heating, as this can lead to solvent evaporation and concentration changes.
-
Cool to RT: Before use, allow the solution to cool to room temperature.
-
Critical Check: Observe the solution as it cools. If the lipid precipitates out, it indicates you are at or above the saturation solubility at room temperature, even with the correct pH. You may need to either work at a slightly elevated temperature or decrease the concentration.
-
Risk Mitigation: The primary risk is the degradation of the lipid, especially the ester linkage which can be susceptible to hydrolysis. Avoid prolonged exposure to high temperatures. Always cool the solution to your process temperature before mixing with the aqueous phase to ensure consistent LNP formation.
Q5: My lipid stock is clear, but it precipitates when I mix it with my aqueous buffer to form LNPs. How do I fix this?
Answer: This indicates an issue at the interface of mixing, likely related to pH shock or insufficient mixing energy. The core of LNP formation is a controlled precipitation process, but uncontrolled precipitation leads to aggregation.
-
Expertise & Experience: The key is to maintain an acidic environment at the point of mixing to keep the ionizable lipid charged and interactive with the nucleic acid.
Troubleshooting LNP Precipitation
-
Verify Aqueous Phase pH: Your aqueous phase (containing the nucleic acid) must be prepared in an acidic buffer (e.g., 50 mM citrate, pH 4.0).[10] Mixing an acidic ethanol phase with a neutral (pH 7.4) aqueous phase will cause the local pH to rise rapidly, neutralizing the lipid and causing it to crash out of solution before it can form stable nanoparticles.
-
Optimize Mixing: The rapid and turbulent mixing of the lipid-ethanol and aqueous phases is critical. This is why microfluidic systems are the gold standard.[15] They create a highly controlled environment where the solvent exchange is extremely fast, allowing lipids to self-assemble around the nucleic acid payload in a controlled manner. If you are using bulk mixing (e.g., solvent injection into a stirred beaker), ensure the stirring is vigorous and the injection is rapid and directed into the area of highest turbulence.[4]
-
Role of Helper Lipids: Ensure your formulation includes the other standard LNP components: a phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[11][16] These components are not just passive structural elements; they are critical for stabilizing the forming nanoparticle and preventing aggregation.[17]
The diagram below outlines the critical workflow for preparing the lipid stock and forming nanoparticles, highlighting the points where solubility issues can arise.
Caption: LNP Formulation Workflow & Key Solubility Checkpoints.
Q6: How can I quantitatively measure the solubility of my lipid in a specific solvent system?
Answer: Visual inspection is a good qualitative start, but quantitative measurement is essential for reproducible science. The "shake-flask method" followed by HPLC analysis is a robust approach.[18] For solid-state solubility in lipid excipients, thermal methods are preferred.
Protocol: Shake-Flask Solubility Measurement
-
Prepare Supersaturated Solution: Add an excess amount of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate to your chosen solvent system (e.g., acidified ethanol) in a sealed vial. The amount should be enough that a visible amount of undissolved lipid remains.
-
Equilibrate: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separate Phases: Centrifuge the vial at high speed to pellet the undissolved lipid.
-
Sample the Supernatant: Carefully remove an aliquot of the clear supernatant. Be careful not to disturb the pellet.
-
Dilute and Analyze: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated HPLC method against a standard curve. This concentration represents the saturation solubility under those conditions.
For determining the solubility limit within a solid lipid matrix (e.g., for NLCs), techniques like Differential Scanning Calorimetry (DSC) or Hot-Stage Microscopy (HSM) are more appropriate.[19] These methods detect the presence of crystalline drug within the lipid matrix after cooling from a melt.
References
- Vertex AI Search Result 1 (No direct link available, referencing use as an ionizable lipid for LNP drug delivery).
- Vertex AI Search Result 2 (No direct link available, referencing use as an ionizable lipid for LNP drug delivery).
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Pati, S., Nie, B., Arnold, R. D., & Cummings, B. S. (2016). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Analytica chimica acta, 917, 1-14. [Link]
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PubChem. (n.d.). Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. National Center for Biotechnology Information. [Link]
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Holser, R. (2009). Temperature-dependent solubility of wax compounds in ethanol. European Journal of Lipid Science and Technology, 111(10), 1025-1029. [Link]
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Schubert, S., & Müller-Goymann, C. C. (2003). Solvent injection as a new approach for manufacturing lipid nanoparticles–evaluation of the method and process parameters. European Journal of Pharmaceutics and Biopharmaceutics, 55(1), 125-131. [Link]
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Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(10), 13-14. [Link]
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Ascendia Pharmaceuticals. (2022). How Lipid Nanoparticles Overcome Solubility Challenges for Oral and Injectable Formulations. [Link]
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Al-kassimy, N., et al. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceuticals, 16(8), 1145. [Link]
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Lau, S., et al. (2020). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Pharmaceutics, 12(11), 1083. [Link]
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Harshita, G., et al. (2020). A Promising Approach for Improving Solubility and Bioavailability: Solid Lipid Nanoparticles. Der Pharmacia Lettre, 12(7), 27-42. [Link]
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Vithani, K., et al. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. Drug Delivery and Translational Research, 13(12), 3125-3139. [Link]
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ResearchGate. (2009). Temperature-dependent solubility of wax compounds in ethanol. [Link]
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Single Use Support. (2023). Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. [Link]
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Encyclopedia.pub. (2023). Nanotechnological Approaches for Solubility Enhancement. [Link]
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ResearchGate. (2003). Solvent injection as a new approach for manufacturing lipid nanoparticles - Evaluation of the method and process parameters. [Link]
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Iowa State University Digital Repository. (n.d.). Solubility of triglycerides in aqueous ethanol. [Link]
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Tran, T. H., et al. (2019). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Journal of Nanomaterials, 2019, 7481062. [Link]
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Biology Reader. (2022). Qualitative Tests for Lipids. YouTube. [Link]
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Drug Development and Delivery. (n.d.). Ionizable Lipids in LNPs: A Selection Guide. [Link]
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Leukocare. (n.d.). Decoding LNP Formulation: A Guide for CMC Leaders. [Link]
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Gattefossé. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube. [Link]
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Ly, H. V., & Long, J. R. (2012). Alcohol's Effects on Lipid Bilayer Properties. Biophysical journal, 102(8), 1876–1883. [Link]
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Scribd. (n.d.). Lipid Analysis for Chemists. [Link]
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Precision NanoSystems. (2023). The Unique Challenges of Lipid Nanoparticle Development and Manufacturing. [Link]
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Inside Therapeutics. (n.d.). Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. [Link]
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ResearchGate. (2016). How to measure solubility of drug in lipids?. [Link]
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Inside Therapeutics. (n.d.). Optimization of lipid nanoparticle formulation. [Link]
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Maratek. (2024). The Science of Chill: How Temperature Affects the Ethanol Extraction Process. [Link]
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Lokugamage, M. P., et al. (2023). Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles. Molecular Therapy-Nucleic Acids, 33, 856-868. [Link]
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Helix Biotech, Inc. (2024). Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. [Link]
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Li, Y., et al. (2023). Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA. Advanced Materials, 35(22), 2211242. [Link]
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Leon-nanodrugs. (2024). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. Pharmaceutics, 16(1), 125. [Link]
-
PubMed. (2024). A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle. [Link]
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G. K. P. Johny, et al. (2023). pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function. Proceedings of the National Academy of Sciences, 120(50), e2310134120. [Link]
-
Michalik, D., et al. (2024). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. International Journal of Molecular Sciences, 25(3), 1735. [Link]
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bioRxiv. (2023). Mechanistic Insight into pH-Driven Phase Transition of Lipid Nanoparticles. [Link]
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ACS Omega. (2024). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. [Link]
-
bioRxiv. (2023). Mechanistic Insight into pH-Driven Phase Transition of Lipid Nanoparticles. [Link]
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Technical Support Center: Purification of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Welcome to the comprehensive technical support guide for the purification of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical ionizable lipid. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity of your final product.
Introduction to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a key ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of polynucleotides, such as mRNA.[1][2][3] Its precise chemical structure, comprising a tertiary amine that is positively charged at low pH, a long acyl chain for lipid bilayer integration, and a biodegradable ester linkage, is fundamental to both the encapsulation of genetic material and its subsequent endosomal escape within target cells.[4] Given its role in therapeutic delivery systems, achieving high purity is paramount to ensure efficacy, stability, and safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may face.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate?
A1: Based on typical synthetic routes for similar amino esters, the most probable impurities include:
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Unreacted Starting Materials: Such as heptadecan-9-ol, 8-bromooctanoic acid derivatives, or ethanolamine.
-
Over-alkylation Products: The secondary amine can potentially react with another molecule of the octanoate chain, leading to a tertiary amine with two octanoate arms.
-
Hydrolysis Products: The ester linkage can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of heptadecan-9-ol and 8-((2-hydroxyethyl)amino)octanoic acid.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., DMSO, DCM, DMF) and reagents like coupling agents or bases can be carried over.[3]
Q2: What analytical techniques are recommended for assessing the purity of my sample?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities with distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the target compound from impurities and confirming its molecular weight.[5] This is particularly useful for detecting trace-level impurities.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or CAD): Allows for the quantification of purity by measuring the relative peak areas.[5]
Q3: What is the recommended storage condition for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate?
A3: To minimize degradation, especially hydrolysis of the ester bond and oxidation of the amine, the compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3] It is often supplied and stored dissolved in a non-polar organic solvent like ethanol or chloroform.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, primarily focusing on column chromatography, which is a standard method for purifying such lipids.[6]
Issue 1: Poor Separation of the Target Compound from a Close-Eluting Impurity on a Silica Gel Column.
Potential Cause: The polarity difference between your target compound and the impurity is insufficient for effective separation with the chosen mobile phase. The secondary amine can also cause peak tailing on silica gel.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Polarity Gradient: Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for amino lipids is a gradient of methanol in dichloromethane (DCM).
-
Introduce a Basic Additive: To mitigate peak tailing caused by the interaction of the amine with acidic silanol groups on the silica, add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to your mobile phase.
-
-
Stationary Phase Selection:
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide a different selectivity for amines. For more challenging separations, reversed-phase chromatography (e.g., C18) may be effective, particularly if the impurities have different hydrophobic characteristics.[6][7]
-
Experimental Protocol: Optimizing Silica Gel Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent (e.g., DCM).
-
Column Packing: Pack a glass column with silica gel in the initial, non-polar mobile phase (e.g., 100% DCM).
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution:
-
Begin elution with the non-polar mobile phase.
-
Gradually increase the polarity by adding small increments of a polar solvent like methanol. A typical gradient might be from 0% to 10% methanol in DCM.
-
Incorporate 0.5% triethylamine into both the DCM and methanol to improve peak shape.
-
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
Issue 2: The Product Appears to be Degrading on the Column.
Potential Cause: The acidic nature of standard silica gel can promote the hydrolysis of the ester linkage in your molecule, especially during long residence times on the column.
Troubleshooting Steps:
-
Neutralize the Stationary Phase:
-
Use a neutralized silica gel. You can prepare this by washing the silica gel with a dilute solution of a base like triethylamine in your mobile phase before packing the column.
-
Alternatively, use a commercially available deactivated or neutral silica gel.
-
-
Expedite the Purification:
-
Use flash chromatography with a slightly higher pressure to reduce the run time.
-
Avoid letting the loaded column sit for extended periods before elution.
-
Workflow for Minimizing On-Column Degradation
Caption: Decision workflow for addressing product degradation during chromatographic purification.
Issue 3: Low Overall Yield After Purification.
Potential Causes:
-
Product loss due to irreversible adsorption onto the stationary phase.
-
Incomplete elution from the column.
-
Degradation during the purification process (as discussed in Issue 2).
-
Co-elution of the product with impurities, leading to the discarding of mixed fractions.
Troubleshooting Steps:
-
Check for Irreversible Adsorption: After the main product has eluted, flush the column with a very polar solvent system (e.g., 20% methanol in DCM with 1% acetic acid) to see if any additional material is released. The acid can help to protonate and release any amine that is strongly bound to the silica.
-
Optimize Loading: Overloading the column can lead to poor separation and the need to discard broad, mixed fractions. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Re-purify Mixed Fractions: If a significant amount of your product is in mixed fractions, pool them, evaporate the solvent, and re-run the chromatography under more optimized conditions (e.g., a shallower gradient).
Quantitative Data Summary for Purification Optimization
| Parameter | Initial Attempt | Optimized Method 1 (w/ TEA) | Optimized Method 2 (Flash) |
| Crude Load | 1.0 g | 1.0 g | 1.0 g |
| Stationary Phase | Standard Silica | Standard Silica | Standard Silica |
| Mobile Phase | DCM/MeOH | DCM/MeOH + 0.5% TEA | DCM/MeOH + 0.5% TEA |
| Purity (by HPLC) | 85% | 98.5% | 99.1% |
| Isolated Yield | 0.65 g (65%) | 0.82 g (82%) | 0.85 g (85%) |
| Run Time | 4 hours | 3.5 hours | 1.5 hours |
Advanced Purification Strategies
For exceptionally challenging separations or when the highest possible purity is required (e.g., for clinical applications), consider these advanced techniques:
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol. SFC can offer different selectivity compared to HPLC and is considered a "greener" purification method.[6]
-
Preparative HPLC: For the highest resolution, preparative reversed-phase HPLC can be employed. This is often used as a final polishing step to remove trace impurities.
Logical Relationship of Purification Choices
Caption: Typical purification workflow for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
By understanding the chemical nature of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and anticipating potential impurities and purification challenges, you can develop a robust and efficient purification strategy. This guide provides a starting point for troubleshooting, and we encourage you to adapt these principles to your specific experimental context.
References
-
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. PubChem. Available at: [Link]
-
Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI. Available at: [Link]
-
(heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy) hexyl) amino) octanoate) [HUO] [SM-102] CAS:2089251-47-6. SINOPEG. Available at: [Link]
-
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate,High purity synthesis,Stable supply. Autech Industry Co.,Limited. Available at: [Link]
-
Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases | Journal of Chromatographic Science | Oxford Academic. Oxford Academic. Available at: [Link]
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Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. Available at: [Link]
-
T.l.c. enantiomeric separation of amino acids. PubMed. Available at: [Link]
-
Troubleshooting Guides. Bionano. Available at: [Link]
- US10239823B2 - Process for purifying long chain amino acids. Google Patents.
-
LC Purification Troubleshooting Guide. Waters Corporation. Available at: [Link]
-
Novel Purification Strategies for LNP Building Blocks. CordenPharma. Available at: [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available at: [Link]
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Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles. PMC - NIH. Available at: [Link]
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Practical considerations for amino acid isotope analysis. Alexandra A Phillips. Available at: [Link]
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Related impurities in peptide medicines. PubMed. Available at: [Link]
-
A Naked Lyophilized mRNA Vaccine Against Seasonal Influenza, Administered by Jet Injection, Provides a Robust Response in Immunized Mice. MDPI. Available at: [Link]
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Typical examples of impurities observed in synthesized peptides:... ResearchGate. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. Available at: [Link]
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Technical Support Center: A Guide to the Storage and Handling of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Welcome to the technical support center for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this ionizable lipid in their experimental workflows, particularly in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity and optimal performance of this critical reagent in your research.
Understanding the Molecule: Chemical Stability Considerations
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a key component in the development of advanced drug delivery systems. Its structure, featuring a secondary amine and an ester linkage, dictates its handling and storage requirements. Two primary chemical degradation pathways must be considered to maintain its integrity:
-
Ester Hydrolysis: The octanoate ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form octanoic acid and the corresponding alcohol. This process can be catalyzed by both acidic and alkaline conditions and is accelerated by increased temperatures.[1][2]
-
Oxidation: The secondary amine group can be susceptible to oxidation.[3][4] Exposure to air (oxygen) and certain contaminants can lead to the formation of undesired byproducts, potentially impacting the performance of the lipid in formulations.
Proper storage and handling are therefore paramount to minimize these degradation pathways and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Q1: How should I store the neat Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate upon arrival?
A1: Upon receiving the vial of neat Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, it should be stored at -20°C for long-term stability.[5] It is advisable to minimize the frequency of opening the container to prevent exposure to atmospheric moisture and oxygen. For laboratories equipped with an argon or nitrogen line, blanketing the vial with an inert gas before sealing can provide an extra layer of protection against oxidation.
Q2: What is the recommended solvent for preparing a stock solution?
A2: Anhydrous ethanol is the most commonly used and recommended solvent for preparing stock solutions of ionizable lipids for LNP formulation.[6] This is due to its miscibility with the aqueous buffers used in the subsequent formulation steps and its ability to dissolve the lipid effectively. Other solvents such as DMSO, DCM, and DMF are also viable but may be less compatible with downstream applications.[5] Always use a high-purity, anhydrous grade of ethanol to minimize water content, which can contribute to hydrolysis.
Q3: How should I prepare and store a stock solution of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate?
A3: To prepare a stock solution, allow the vial of the neat lipid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Prepare the solution in a clean, dry, and RNase-free environment. A typical concentration for a stock solution is in the range of 10-50 mM in anhydrous ethanol.[7] Once prepared, the stock solution should be stored at -20°C or -80°C under an inert atmosphere (argon or nitrogen) if possible.[6][7] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How long can I store the stock solution?
A4: While specific long-term stability data for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate stock solutions are not extensively published, based on general lipid stability principles, it is recommended to use the stock solution within a few months of preparation when stored at -20°C. For longer-term storage, -80°C is preferable.[8] Regularly check for any visual changes in the solution, such as precipitation or discoloration, which may indicate degradation.
Q5: My stock solution appears cloudy or has precipitated after storage at -20°C. What should I do?
A5: Cloudiness or precipitation upon removal from the freezer can sometimes be due to the lipid coming out of solution at low temperatures. Allow the vial to warm to room temperature and vortex gently to see if the precipitate redissolves.[6] If the precipitate does not redissolve, it may be a sign of degradation or contamination, and it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Issue 1: Inconsistent LNP Formulation Results (e.g., variable particle size, low encapsulation efficiency)
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for inconsistent LNP formulation.
Detailed Steps:
-
Assess Lipid Stock Integrity:
-
Age of Stock Solution: If your stock solution is several months old, consider preparing a fresh one.
-
Storage Conditions: Confirm that the stock solution has been consistently stored at -20°C or below, with minimal exposure to air and light.
-
Visual Inspection: Before use, always visually inspect the stock solution for any signs of precipitation or discoloration.
-
-
Review Experimental Protocol:
-
Solvent Quality: Ensure you are using high-purity, anhydrous ethanol for the preparation of your lipid stock.
-
Mixing Parameters: Inconsistent LNP characteristics can often be traced back to variability in the mixing process (e.g., flow rates in microfluidic systems, manual mixing technique). Ensure these parameters are well-controlled and consistent between experiments.
-
Issue 2: Evidence of Lipid Degradation (e.g., unexpected peaks in analytical characterization)
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for suspected lipid degradation.
Detailed Steps:
-
Investigate Potential for Hydrolysis:
-
Moisture Exposure: Review your handling procedures. Did you allow the vial to warm to room temperature before opening? Are you using anhydrous solvents?
-
pH of Solutions: The pH of the aqueous buffers used in LNP formulation can influence the rate of hydrolysis. While acidic buffers are necessary for protonation of the amine and encapsulation of nucleic acids, prolonged exposure should be managed.[2]
-
Temperature: Avoid exposing the lipid, either neat or in solution, to elevated temperatures for extended periods.
-
-
Consider Oxidation:
-
Air Exposure: Repeatedly opening the vial of the neat compound or stock solution increases its exposure to atmospheric oxygen. Aliquoting is a key preventative measure.
-
-
Action Plan:
-
If degradation is suspected, it is best to discard the current stock and prepare a fresh one from a new vial of the neat lipid.
-
Implement stricter handling protocols, including the use of anhydrous solvents, minimizing exposure to air and moisture, and controlling the temperature and pH of your experimental conditions.
-
Summary of Storage Conditions
| Form | Solvent | Temperature | Duration | Best Practices |
| Neat Compound | N/A | -20°C | Long-term | Store under inert gas (Ar/N₂); minimize vial opening. |
| Stock Solution | Anhydrous Ethanol | -20°C | Short-term (1-3 months) | Aliquot into single-use volumes; store under inert gas. |
| Stock Solution | Anhydrous Ethanol | -80°C | Longer-term (>3 months) | Aliquot into single-use volumes; store under inert gas. |
By adhering to these guidelines, researchers can ensure the quality and stability of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, leading to more reliable and reproducible experimental outcomes in the development of next-generation therapeutics.
References
- Mattson, F. H., & Volpenhein, R. A. (1969). Relative rates of hydrolysis by pancreatic lipase of esters of primary n-alcohols. Journal of Lipid Research, 10(3), 271–276.
- Fessner, W. D., & Helaine, V. (2018). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry, 96(11), 935-942.
- Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1975). Improved Methods for the Oxidation of Secondary Amines to Nitroxides.
-
Abdel-Magid, A. F. (2013). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
- Ramezanpour, M., Esfandiari, N., & Rogaie, R. (2023).
-
Britannica. (2025). Amine. Retrieved from [Link]
- Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 305–312.
-
StudySmarter. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters (A-Level Chemistry). Retrieved from [Link]
- Rosenblatt, D. H., & DeLuca, P. P. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 38(26), 4524-4527.
-
PubChem. (n.d.). Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Retrieved from [Link]
- Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of biochemistry and biophysics, 544, 34–42.
-
US EPA. (1995). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
- Wagner-Golbs, A., Neuber, S., Kamlage, B., & Bethan, B. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Journal of Proteome Research, 17(1), 203–211.
-
Agilent Technologies. (2024). LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Retrieved from [Link]
- Shi, R., Liu, X., Wang, Y., Pan, M., Wang, S., Shi, L., & Nic, B. (2022). Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size. Journal of Drug Targeting, 30(10), 1083-1090.
-
Aaron Chemistry. (n.d.). Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Retrieved from [Link]
-
ACS Publications. (2023). Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure. Retrieved from [Link]
-
Frontiers. (2017). Microbial lipid and amino sugar responses to long-term simulated global environmental changes in a California annual grassland. Retrieved from [Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 5. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Common issues with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate experiments
Welcome to the technical support center for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the use of this ionizable lipid in your experiments.
I. Introduction to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a novel ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[] Its pH-dependent positive charge is fundamental to the efficient encapsulation of negatively charged genetic material and its subsequent release into the cytoplasm of target cells.[][2] The structure of this lipid, featuring a tertiary amine headgroup and a biodegradable ester linkage, is designed to ensure biocompatibility and effective endosomal escape.
This guide will address common challenges encountered during the experimental use of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, from initial handling and formulation to in vitro and in vivo applications.
II. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
A. Formulation and Physical Characterization Issues
Question 1: Why am I observing a high polydispersity index (PDI) and large particle size for my LNPs?
A high PDI and large particle size are common indicators of suboptimal LNP formation and can significantly impact the efficacy and safety of your formulation.[3]
Possible Causes and Solutions:
-
Inadequate Mixing: The rapid and homogenous mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is critical for forming small, uniform LNPs.[4][5]
-
Troubleshooting:
-
If using manual mixing (e.g., pipetting), ensure rapid and consistent dispensing of the lipid phase into the aqueous phase with vigorous mixing. However, this method can have low reproducibility.[3]
-
For more consistent results, utilize a microfluidic mixing device.[4][6] Ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized. Higher TFR and FRR generally lead to smaller particle sizes.[7]
-
-
-
Suboptimal Lipid Ratios: The molar ratio of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate to helper lipids (e.g., DSPC, cholesterol) and PEG-lipid is crucial for LNP stability and size.[8][9][10]
-
Troubleshooting:
-
Systematically vary the molar ratios of the lipid components. A common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[11]
-
Refer to the table below for recommended starting formulation parameters.
-
-
| Parameter | Recommended Starting Range | Potential Impact of Deviation |
| Ionizable Lipid Molar % | 40-50% | Too low: poor encapsulation; Too high: potential toxicity. |
| DSPC Molar % | 10-15% | Affects bilayer rigidity and stability.[9][12] |
| Cholesterol Molar % | 35-45% | Modulates membrane fluidity and stability.[10][12] |
| PEG-Lipid Molar % | 1-2% | Too low: particle aggregation; Too high: reduced cellular uptake.[12] |
| N:P Ratio | 3-6 | The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid. Affects encapsulation and particle stability. |
-
Poor Lipid Quality: Degradation of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate or other lipid components can lead to impurities that interfere with LNP formation.
-
Troubleshooting:
-
Store the lipid stock solutions at the recommended temperature (-20°C) and protect them from light and moisture.[13]
-
Use fresh, high-purity lipids for each experiment.
-
-
Question 2: My encapsulation efficiency (EE) of mRNA/siRNA is consistently low. What could be the issue?
Low encapsulation efficiency is a critical problem that reduces the therapeutic potential of your LNP formulation.
Possible Causes and Solutions:
-
Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer containing the nucleic acid must be acidic (typically pH 4.0-5.0) to ensure the protonation of the tertiary amine group of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.[2][14] This positive charge is essential for electrostatic interaction with the negatively charged nucleic acid backbone.
-
Troubleshooting:
-
Prepare your aqueous buffer (e.g., citrate or acetate buffer) fresh and verify the pH before use.
-
-
-
Suboptimal N:P Ratio: The ratio of the ionizable lipid's amine nitrogens to the nucleic acid's phosphates (N:P ratio) directly impacts encapsulation.
-
Troubleshooting:
-
Experiment with different N:P ratios, typically in the range of 3 to 6. A higher N:P ratio can improve encapsulation but may also increase toxicity.
-
-
-
Nucleic Acid Integrity: Degraded or aggregated nucleic acids will not encapsulate efficiently.
-
Troubleshooting:
-
Verify the integrity of your mRNA or siRNA using gel electrophoresis or a Bioanalyzer before formulation.
-
-
Experimental Workflow for Troubleshooting Low Encapsulation Efficiency
Sources
- 2. pnas.org [pnas.org]
- 3. susupport.com [susupport.com]
- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 5. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
- 14. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
An in-depth guide to synthesizing Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, a key component in advanced drug delivery systems.
Overview of the Synthetic Strategy
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is most efficiently achieved through a two-step process. This strategy is designed for scalability and high purity of the final product. The overall workflow involves the initial synthesis of a key intermediate, Heptadecan-9-yl 8-bromooctanoate, followed by a nucleophilic substitution with ethanolamine.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this amino lipid?
The most robust method is a two-step synthesis involving the initial formation of Heptadecan-9-yl 8-bromooctanoate, followed by an SN2 reaction with ethanolamine. This approach is superior to alternatives like reductive amination for this specific molecule because the starting materials, 8-bromooctanoic acid and heptadecan-9-ol, are readily available, and the reaction steps are high-yielding and relatively clean, minimizing complex purification challenges.
Q2: What are the critical quality attributes of the starting materials?
The purity of the starting materials is paramount.
-
8-bromooctanoic acid: Should be free of di-acid impurities that can arise during its synthesis.
-
Heptadecan-9-ol: The presence of other isomers can lead to a final product with varied lipid tails, affecting the physicochemical properties of subsequent formulations.
-
Ethanolamine: Must be anhydrous, as water can react with the bromo-ester intermediate.
Q3: What are the key reaction parameters that influence the overall yield?
For the esterification step , the critical parameter is the effective removal of water to drive the reaction equilibrium towards the product. For the amination step , temperature control and the molar ratio of reactants are crucial. Using a significant excess of ethanolamine is key to maximizing the yield of the desired secondary amine and minimizing the formation of the tertiary amine side product.
Q4: How should the final product be characterized for purity and identity?
A combination of analytical techniques is recommended:
-
1H and 13C NMR: To confirm the chemical structure and identify the presence of any residual starting materials or solvents.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product (Expected [M+H]+ ≈ 442.4 g/mol )[1].
-
HPLC with an appropriate detector (e.g., ELSD or CAD): To determine the purity of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part A: Synthesis of Heptadecan-9-yl 8-bromooctanoate (Intermediate)
Q: My esterification reaction yield is low, or the reaction is not reaching completion. What could be the cause?
A: Low yield in Fischer esterification is almost always due to the presence of water, which shifts the equilibrium back towards the starting materials.
Troubleshooting Steps:
-
Water Removal: Ensure your reaction is equipped with a Dean-Stark apparatus or molecular sieves to effectively sequester the water produced during the reaction[2].
-
Catalyst: Use a sufficient amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. If the reaction stalls, a fresh batch of catalyst may be required.
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Solvent | Toluene | Toluene (Anhydrous) |
| Catalyst | p-TsOH (0.05 eq) | p-TsOH (0.1 eq) or H₂SO₄ (cat.) |
| Water Removal | Reflux | Reflux with Dean-Stark trap |
| Reaction Time | 12 hours | Monitor by TLC until starting acid is consumed |
Q: I'm observing significant side products after the esterification. What are they and how can I avoid them?
A: The primary side reaction is the formation of di-heptadecan-9-yl ether from the self-condensation of heptadecan-9-ol under harsh acidic conditions and high temperatures.
Mitigation Strategies:
-
Temperature Control: Do not overheat the reaction mixture. Maintain a gentle reflux.
-
Catalyst Choice: While effective, strong mineral acids like H₂SO₄ can promote ether formation more than milder catalysts like p-TsOH.
-
Stoichiometry: Use a slight excess of the alcohol (1.1-1.2 equivalents) to ensure the complete conversion of the more valuable 8-bromooctanoic acid, but avoid a large excess which can complicate purification.
Part B: Synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (Final Product)
Q: The amination reaction is slow, and after 24 hours, I still have a significant amount of starting bromo-ester. How can I speed it up?
A: The reaction between an alkyl bromide and an amine is an SN2 reaction. Its rate is dependent on concentration, temperature, and solvent.
Optimization Steps:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction for potential side product formation at higher temperatures.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions. However, for this synthesis, using an excess of ethanolamine as both reactant and solvent is often the most effective strategy.
-
Concentration: If using a co-solvent, ensure the concentration of reactants is sufficiently high.
Q: My mass spectrometry results show a peak corresponding to the dialkylated product. How can this be avoided?
A: The desired secondary amine product can react with another molecule of the bromo-ester intermediate to form an undesired tertiary amine. This is a common issue in amine alkylations[3].
Prevention is key:
-
Molar Ratio: The most effective way to prevent dialkylation is to use a large excess of ethanolamine (at least 10 equivalents). This ensures that a molecule of the bromo-ester is statistically more likely to encounter an ethanolamine molecule than the secondary amine product.
-
Slow Addition: Add the bromo-ester intermediate dropwise to the neat ethanolamine at room temperature. This maintains a high concentration of the primary amine relative to the bromo-ester throughout the reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Heptadecan-9-yl 8-bromooctanoate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 8-bromooctanoic acid (1.0 eq), heptadecan-9-ol (1.1 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Solvent: Add toluene to the flask (approx. 2 mL per gram of carboxylic acid).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate as a colorless oil[4][5].
Protocol 2: Synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
-
Setup: In a round-bottom flask, add ethanolamine (15 eq).
-
Reaction: To the stirred ethanolamine, add the purified Heptadecan-9-yl 8-bromooctanoate (1.0 eq) dropwise over 30 minutes. The reaction is typically exothermic. Maintain the temperature below 40 °C using a water bath if necessary.
-
Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash extensively with water to remove the excess ethanolamine. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a DCM/methanol gradient) to yield the final product as a viscous, pale yellow oil[6].
References
- 1. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | C27H55NO3 | CID 126697476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. heptadecan-9-yl 8-bromooctanoate, 2089253-22-3 | BroadPharm [broadpharm.com]
- 6. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
Technical Support Center: Stability of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Welcome to the technical support guide for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. This document serves as a critical resource for researchers, scientists, and drug development professionals utilizing this ionizable lipid in their formulations, particularly within lipid nanoparticle (LNP) systems for nucleic acid delivery.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is an advanced ionizable lipid whose performance is intrinsically linked to its chemical integrity.[1][2] The ester linkage within its structure is a key functional feature that allows for biodegradability but also represents a primary vulnerability to hydrolysis.[3][] This guide provides in-depth, actionable advice in a question-and-answer format to help you understand, prevent, and troubleshoot the hydrolytic degradation of this critical formulation component.
Part 1: The Chemistry of Hydrolysis—Understanding the Risk
This section addresses the fundamental chemical principles governing the stability of your ionizable lipid.
Q1: What is Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and why is its stability so critical?
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a cationic ionizable lipid.[1][2] Its structure consists of a tertiary amine headgroup, which is positively charged at acidic pH, and two hydrophobic lipid tails. These components are joined by an ester bond. In lipid nanoparticle (LNP) formulations, this lipid is essential for encapsulating negatively charged nucleic acids (like mRNA or siRNA) and facilitating their release into the cytoplasm following endocytosis.[3][]
The stability of this molecule is paramount because hydrolysis of the ester bond cleaves the lipid into two degradation products: Heptadecan-9-ol and 8-((2-hydroxyethyl)amino)octanoic acid . This degradation compromises the structural integrity of the LNP, which can lead to premature release of the nucleic acid payload, altered biodistribution, and a significant loss of therapeutic efficacy.[5] Therefore, preventing hydrolysis is a critical quality attribute for ensuring the safety, potency, and shelf-life of your LNP-based therapeutic.[6]
Q2: What are the primary mechanisms that cause the hydrolysis of this lipid?
Ester hydrolysis is the chemical breakdown of an ester bond by reaction with water.[7] This process can be significantly accelerated under certain conditions. For Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, there are three primary catalytic pathways of concern:
-
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible.[7][8]
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive toward the alcohol.[8][9]
-
Enzyme-Catalyzed Hydrolysis: In biological systems, enzymes called carboxylesterases can efficiently catalyze the hydrolysis of ester bonds.[10] This is a crucial consideration for the stability of the lipid in vivo and during certain in vitro assays that may contain cellular components or serum.[11][12][13]
The diagram below illustrates the two primary chemical hydrolysis pathways.
Caption: Chemical pathways for ester hydrolysis.
Part 2: Proactive Prevention and Formulation Control
This section provides practical guidance on how to control experimental conditions to minimize hydrolysis.
Q3: How does pH impact the stability of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, and what is the optimal range?
The rate of ester hydrolysis is highly dependent on pH. The reaction is slowest at a slightly acidic pH, typically between 4.0 and 6.0.[14] In this range, the concentrations of both H⁺ and OH⁻ ions are minimized, thereby reducing the rates of both acid- and base-catalyzed hydrolysis.
For LNP formulations, the pH during manufacturing and storage is a critical parameter to control. While a low pH (e.g., pH 4) is often used during the initial complexation of the ionizable lipid with the nucleic acid, long-term storage at this pH could still permit slow, acid-catalyzed degradation. Conversely, shifting the pH to neutral or alkaline conditions (pH > 7) for storage or post-formulation processing will significantly accelerate base-catalyzed hydrolysis.[15]
Recommendation: For long-term storage of both the raw material and the final LNP formulation, maintain a buffered solution with a pH between 5.0 and 6.0 .
| pH Range | Predominant Hydrolysis Mechanism | Relative Rate of Degradation | Stability Recommendation |
| < 4.0 | Acid-Catalyzed | Moderate to High | Not recommended for long-term storage |
| 4.0 - 6.0 | Minimal (Water-mediated) | Lowest | Optimal range for storage and formulation |
| 6.1 - 7.4 | Base-Catalyzed (Slow) | Low to Moderate | Use for short periods (e.g., in vitro assays) |
| > 7.4 | Base-Catalyzed (Rapid) | High to Very High | Avoid for storage; minimize exposure time |
Q4: What role does temperature play, and what are the ideal storage conditions?
Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[16][17] Storing the lipid, either as a raw material or within an LNP formulation, at elevated temperatures will accelerate degradation. A study on similar ionizable lipids like SM-102 showed that degradation was minimal at -20°C and 4°C but became detectable at room temperature and significant at 40°C.[18]
Storage Recommendations:
-
Raw Material (Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate): Store in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.[2]
-
LNP Formulations: For optimal stability, store final LNP formulations frozen at -20°C or -70°C .[19] If short-term refrigerated storage is necessary, maintain the temperature at 2-8°C and minimize the storage duration. Avoid repeated freeze-thaw cycles.
Q5: Which buffer systems are best for maintaining stability?
The choice of buffer is critical. While the primary goal is to control pH, some buffer components can actively participate in or catalyze hydrolysis.
-
Recommended Buffers: Acetate and citrate buffers are generally considered safe choices for formulating and storing ester-containing compounds in the optimal pH range of 4.0-6.0.[20] They are commonly used in pharmaceutical formulations and have a good track record for stability.[21]
-
Buffers to Use with Caution: Phosphate buffers, while common, can sometimes act as a general base catalyst for hydrolysis. Their use should be evaluated on a case-by-case basis.
-
Buffers to Avoid: Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided, especially at pH values near or above their pKa.[22] The primary amine in these buffers can act as a nucleophile and cause aminolysis, another degradation pathway that cleaves the ester bond.
Part 3: Analytical Methods and Troubleshooting
This section provides protocols for detecting and quantifying hydrolysis and a guide for troubleshooting observed degradation.
Q6: How can I accurately measure the hydrolysis of my lipid and its degradation products?
A robust, stability-indicating analytical method is essential for quality control.[5] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice. Since lipids lack a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are required.[23][24]
An HPLC-CAD or UHPLC-MS method is highly recommended for separating and quantifying the intact Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate from its hydrolysis products.[5][19][25]
-
Sample Preparation:
-
Carefully thaw the LNP sample, if frozen.
-
Disrupt the LNP structure to release the lipids by diluting the sample at least 1:10 in a solvent mixture such as 80:20 (v/v) methanol:chloroform or isopropanol. The diluent selection is a critical step and must be optimized for your specific formulation.[5]
-
Vortex vigorously for 1 minute and centrifuge to pellet any precipitated material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A linear gradient from ~60% B to 100% B over 10-15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40-50°C.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Data Analysis:
-
Identify the peak for the intact lipid and any peaks corresponding to the degradation products. The intact lipid will be more hydrophobic and have a longer retention time than the more polar degradation products.
-
Calculate the percentage of intact lipid remaining relative to the initial time point (T=0) or as a percentage of total lipid-related peaks.
-
A decrease in the main peak area with a corresponding increase in degradation product peaks over time confirms hydrolysis.
-
Caption: Workflow for LNP stability analysis.
Q7: My analysis shows significant degradation. What are the most likely causes?
If you observe >10% degradation, systematically review your protocol and storage conditions. Use the following checklist to troubleshoot:
-
Check pH of Buffers and Solutions:
-
Issue: Incorrect pH is the most common cause of hydrolysis.[15]
-
Action: Calibrate your pH meter and re-measure the pH of all stock solutions, buffers, and the final formulation. Ensure the pH is within the optimal 4.0-6.0 range.
-
-
Verify Storage Temperature:
-
Issue: Storing samples at room temperature or even 4°C for extended periods can cause degradation.[18]
-
Action: Check the temperature logs for your refrigerators and freezers. Ensure samples were consistently stored at or below -20°C. Minimize time spent at room temperature during handling.
-
-
Review Formulation Components:
-
Issue: A component in your formulation buffer could be catalyzing the reaction.
-
Action: Are you using a Tris or other amine-containing buffer? If so, switch to an acetate or citrate buffer and repeat the stability study.[22]
-
-
Investigate Water Quality and Reagent Purity:
-
Issue: The presence of metal ions or other impurities can sometimes catalyze hydrolysis.[26]
-
Action: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents for all formulations.
-
-
Assess for Enzymatic Contamination (for biological studies):
-
Issue: If degradation occurs rapidly during in vitro or in vivo experiments, contamination with esterase enzymes is likely.
-
Action: If working with serum or cell lysates, consider adding a general esterase inhibitor to a control sample to see if it prevents degradation. This can help diagnose enzymatic hydrolysis.
-
By systematically controlling pH, temperature, and formulation components, and by using a validated analytical method to monitor stability, you can ensure the integrity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and the successful development of your LNP-based therapeutic.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
- Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025). Curapath.
- Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. (n.d.). PubMed Central.
- Tuning Ionizable Cationic Lipid Design for Efficacy and Safety. (2022). Cayman Chemical.
- How to prevent hydrolysis in a drug. (2017). Quora.
- AN000464 Characterization and quantification of lipid nanoparticle components and their impurities/degradants using an LC-HRAM M. (n.d.). Thermo Fisher Scientific.
- Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
- Ionizable Lipids for RNA Delivery. (n.d.). BOC Sciences.
- Streamlined Method Development for Efficient and Reliable Lipid Nanoparticle Analysis. (2025). Spectroscopy Online.
- Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles. (n.d.). PMC.
- Preventing hydrolysis of the ester group during reactions. (n.d.). Benchchem.
- LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. (2024). Agilent Technologies.
- Preventing Chemical Degradation of Drug Products. (2022). FTLOScience.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate. (n.d.). Guidechem.
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. (n.d.). PubChem.
- Investigations Into the Influence of Ionizable Lipids on the Stability of Lipid Nanoparticle. (2025). Wiley Online Library.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.
- The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. (n.d.). PMC - NIH.
- Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008). Penn State.
- Pharmaceutical Buffers. (2024). Hopax.
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate. (n.d.). Fluorochem.
- Effect of amine-containing buffers like Tris on NHS ester reactions. (n.d.). Benchchem.
- heptadecan-9-yl 8-((2-hydroxyethyl)(2-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)ethyl)amino)octanoate. (n.d.). ChemicalBook.
- Structural Insights on Ionizable Dlin-MC3-DMA Lipids in DOPC Layers by Combining Accurate Atomistic Force Fields, Molecular Dynamics Simulations and Neutron Reflectivity. (n.d.). Nanoscale (RSC Publishing).
- Ester Hydrolysis. (2024). Save My Exams.
- hydrolysis of esters. (n.d.). Chemguide.
- influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan. (2024). Ask this paper | Bohrium.
- heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4. (n.d.). BroadPharm.
- Ionizable Lipids from Click Reactions for Lipid Nanoparticle Assembling and mRNA Delivery. (2024). PubMed.
- Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids. (n.d.). ResearchGate.
- DLin-MC3-DMA Is A Synthetic Lipid Commonly Used In The Preparation Of Nanoparticles. (2024). Stanford Chemicals.
- DLin-MC3-DMA. (n.d.). Echelon Biosciences.
- Lipid Carboxylesterases Research Area. (n.d.). R&D Systems.
- Buffers in Biologics Manufacturing. (2017). BioProcess International.
- Carboxylesterases: Dual roles in lipid and pesticide metabolism. (n.d.). PMC - PubMed Central.
- Carboxylesterases in lipid metabolism: from mouse to human. (n.d.). PMC - PubMed Central.
- Carboxylesterases: Dual roles in lipid and pesticide metabolism. (n.d.). PubMed - NIH.
- Ionizable Lipids in LNPs: A Selection Guide. (n.d.). Drug Development and Delivery.
- Carboxylesterases in lipid metabolism: from mouse to human. (2018). PubMed.
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Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate purity issues and solutions
Technical Support Center: Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Last Updated: January 3, 2026
Welcome to the technical support guide for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. This resource is designed for researchers, scientists, and drug development professionals utilizing this ionizable amino lipid in their work, particularly in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.[1][2][3][4] The purity of this lipid is paramount to ensure the safety, efficacy, and stability of the final formulation.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, resolve, and prevent purity-related issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered when working with Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
FAQ 1: What are the most critical impurities to monitor for this lipid?
The most critical impurities are those that can impact the efficacy and safety of an LNP-formulated product. For tertiary amino lipids like this one, the primary concerns are N-oxide and related aldehyde impurities.[5][6][7]
-
N-Oxide Impurities: The tertiary amine is susceptible to oxidation, forming an N-oxide. This impurity has been shown to covalently modify mRNA, leading to a loss of protein expression and reduced therapeutic activity.[5][6][7][8]
-
Aldehyde Impurities: Subsequent degradation of the N-oxide or impurities from the synthesis process can result in aldehyde formation. These reactive species can also compromise the integrity of the payload (e.g., mRNA).[5]
-
Starting Material & Synthesis Byproducts: Residuals from the synthesis, such as unreacted precursors or byproducts from side reactions, are also a major concern.
FAQ 2: My recently purchased lot shows a purity of ~90% by HPLC-CAD/ELSD. Is this acceptable?
While some suppliers may offer material at ~90% purity, for drug delivery applications, this is generally considered too low.[1] High-quality batches for LNP formulation should typically have a purity of greater than 98% or 99%.[5][6]
Causality: The remaining 10% consists of impurities that can negatively impact formulation stability, encapsulation efficiency, and biological activity. It is crucial to either purify the material further or procure a higher purity grade for in vivo studies.
FAQ 3: I observe peak broadening for the main compound peak during reverse-phase HPLC analysis. What is the cause?
Peak broadening, particularly for ionizable lipids, is often related to interactions with the stationary phase.
Common Causes & Solutions:
-
Poor Solvent Choice: The lipid may have poor solubility in the mobile phase. Ensure complete dissolution in an appropriate organic solvent like methanol, isopropanol, or a chloroform/methanol mixture before injection.[1][9]
-
Secondary Silanol Interactions: The tertiary amine can interact with residual acidic silanol groups on the silica-based column, leading to tailing.
-
Solution: Add a small amount of a competing amine (e.g., 0.1% triethylamine) or an ionic modifier (e.g., 10 mM ammonium acetate) to the mobile phase to mask these interactions.[9]
-
-
Column Overload: Injecting too much mass onto the column can cause peak distortion. Try reducing the injection volume or sample concentration.
FAQ 4: How should I store Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate to prevent degradation?
Proper storage is critical to prevent the formation of oxidative and hydrolytic impurities.
-
Temperature: Store at -20°C or lower for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the tertiary amine.
-
Solvent: If stored in solution, use a high-purity, anhydrous aprotic solvent. Avoid prolonged storage in protic solvents like ethanol, which could potentially participate in transesterification over very long periods, although ester hydrolysis is a more common concern if water is present.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and solving complex purity issues.
Guide 1: Investigating Unknown Peaks in LC-MS Data
You've run an LC-MS analysis and see several unexpected peaks. This guide will help you identify their source.
Sources
- 1. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4 | BroadPharm [broadpharm.com]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
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- 7. sciex.com [sciex.com]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
For Researchers, Scientists, and Drug Development Professionals
The unique structure of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, featuring a long-chain secondary ester, a central amino-octanoate linker, and a terminal hydroxyethyl group, presents a distinct NMR fingerprint. Understanding this fingerprint is critical for confirming successful synthesis and ensuring the material's quality for formulation development.
Part 1: Theoretical Spectroscopic Analysis
A thorough analysis of the expected ¹H and ¹³C NMR spectra is the first step in structural verification. The predictions outlined below are based on established chemical shift principles for long-chain esters, amino alcohols, and aliphatic chains[1][2][3][4].
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment of protons. The key to interpreting the spectrum of this molecule is to break it down by functional region, from the aliphatic chains to the protons adjacent to heteroatoms (Oxygen and Nitrogen), which will be the most downfield.
-
Heptadecan-9-yl Moiety:
-
The two terminal methyl groups (H-17' and H-1) are expected to appear as triplets around δ 0.8-0.9 ppm .
-
The extensive methylene (-CH₂-) backbone of both alkyl chains will produce a large, overlapping multiplet signal in the δ 1.2-1.4 ppm region.
-
The methine proton (H-9') directly attached to the ester oxygen is highly deshielded and will be a key diagnostic signal, appearing as a multiplet around δ 4.8-5.0 ppm .
-
-
Octanoate Linker and Amino Alcohol Group:
-
The protons alpha to the carbonyl group (H-2) will be deshielded, appearing as a triplet around δ 2.2-2.3 ppm [1][2].
-
The methylene groups adjacent to the nitrogen (H-8, H-1'') will be shifted downfield to approximately δ 2.6-2.8 ppm .
-
The methylene group adjacent to the terminal hydroxyl function (H-2'') is expected around δ 3.6-3.7 ppm .
-
The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They may appear as broad singlets or may not be observed.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-17' (CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |
| H-1 (CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |
| -(CH₂)n- (Bulk Chains) | 1.2 - 1.4 | Multiplet (m) | ~36H |
| H-2 (α to C=O) | 2.2 - 2.3 | Triplet (t) | 2H |
| H-8, H-1'' (α to N) | 2.6 - 2.8 | Multiplet (m) | 4H |
| H-2'' (α to OH) | 3.6 - 3.7 | Triplet (t) | 2H |
| H-9' (CH-O-C=O) | 4.8 - 5.0 | Multiplet (m) | 1H |
| -NH, -OH | Variable | Broad Singlet (br s) | 2H |
Predicted ¹³C NMR Spectrum
Carbon-13 NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule.
-
Key Diagnostic Signals:
-
The carbonyl carbon (C-1) of the ester is the most deshielded carbon, expected in the δ 173-175 ppm range[3][5].
-
The methine carbon bonded to the ester oxygen (C-9') will appear around δ 70-75 ppm .
-
Carbons adjacent to the nitrogen (C-8, C-1'') and the terminal hydroxyl group (C-2'') will be in the δ 40-60 ppm region[3].
-
-
Aliphatic Region:
-
The bulk methylene (-CH₂-) carbons of the long alkyl chains will resonate between δ 22-35 ppm .
-
The terminal methyl carbons (C-17', C-1) will be the most upfield, appearing around δ 14 ppm .
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 173 - 175 |
| CH-O (Ester) | 70 - 75 |
| CH₂-OH | 58 - 62 |
| CH₂-N | 48 - 52 |
| CH₂-C=O | 34 - 36 |
| -(CH₂)n- (Bulk Chains) | 22 - 35 |
| CH₃ (Terminal) | ~14 |
Part 2: A Self-Validating Experimental Workflow
To ensure the trustworthiness and accuracy of the structural assignment, a multi-step NMR analysis including 2D correlation experiments is essential. This approach creates a self-validating system where assignments are confirmed through multiple, independent correlations.
Experimental Protocol
-
Sample Preparation : Accurately weigh 15-20 mg of the lipid for ¹H NMR (30-50 mg for ¹³C NMR)[6][7]. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is effective for nonpolar organic compounds[6][8]. Ensure the sample is fully dissolved and transfer it to a high-quality 5 mm NMR tube, avoiding any solid particulates[8][9].
-
1D NMR Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is crucial for tracing the connectivity within the alkyl chains and linking adjacent methylene groups[10][11][12].
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to their attached carbons (¹JCH). It is the most powerful tool for definitively assigning carbon signals based on the more easily interpreted proton spectrum[10][12][13].
-
The following diagram illustrates the logical workflow for unambiguous structural verification.
Caption: NMR analysis workflow for structural verification.
Part 3: Comparative Analysis
An essential aspect of quality control is distinguishing the final product from key starting materials or potential side products. NMR spectroscopy provides a clear method for this comparison.
-
vs. Heptadecan-9-ol (Precursor) : The alcohol precursor would lack the entire amino-octanoate portion. Crucially, the ¹H NMR signal for the H-9' methine proton would be shifted upfield to ~δ 3.6 ppm , and the spectrum would be missing the characteristic H-2 triplet at δ ~2.2-2.3 ppm and all signals from the amino alcohol moiety. The ¹³C spectrum would lack the ester carbonyl signal at ~174 ppm.
-
vs. 8-((2-hydroxyethyl)amino)octanoic acid (Precursor) : The acid precursor would show a very broad carboxylic acid proton (-COOH) signal downfield (>δ 10 ppm) in the ¹H spectrum. It would lack all signals from the C17 heptadecan-9-yl chain, most notably the diagnostic methine proton at δ ~4.8-5.0 ppm.
-
Alternative Esterification Product : If esterification occurred at the primary alcohol of the 2-hydroxyethyl group instead of the secondary heptadecan-9-ol, the spectral features would change dramatically. The -CH₂-O-C=O protons would appear as a triplet around δ 4.1-4.3 ppm , a distinctly different chemical shift and multiplicity from the methine signal at δ ~4.8-5.0 ppm expected for the correct product.
This comparative data underscores the power of NMR to confirm not only the presence of all molecular fragments but also their correct connectivity.
Confirming Connectivity with 2D NMR
A 2D COSY spectrum would provide definitive proof of the proton-proton network. For example, a cross-peak between the methine proton signal (H-9', δ ~4.9 ppm) and the adjacent methylene protons on the C17 chain would confirm the location of the ester linkage. Similarly, correlations between the H-8, H-1'', and H-2'' signals would validate the structure of the amino alcohol side chain. The HSQC spectrum serves as the final validation, linking every proton assignment directly to a specific carbon in the backbone.
Caption: Key COSY correlations in the molecule.
Conclusion
The NMR analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate relies on the identification of key diagnostic signals in both ¹H and ¹³C spectra. The methine proton (H-9') at ~δ 4.8-5.0 ppm, the alpha-carbonyl protons (H-2) at ~δ 2.2-2.3 ppm, and the ester carbonyl carbon at ~δ 174 ppm are cornerstone peaks for structural confirmation. A comprehensive analysis, validated by 2D COSY and HSQC experiments, provides an unambiguous and trustworthy method to verify the molecular structure, ensuring the identity and purity of this lipid for its application in research and drug development.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Introduction
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a synthetic ionizable lipid that has garnered significant interest in the pharmaceutical industry.[1][2] Its amphiphilic structure, featuring a long hydrocarbon chain, a tertiary amine, an ester linkage, and a hydroxyl group, makes it a critical component in the formulation of lipid nanoparticles (LNPs). These LNPs are instrumental in the delivery of nucleic acid-based therapeutics, such as mRNA vaccines.[3][4][5] The precise chemical structure and purity of this lipid are paramount to the efficacy and safety of the final drug product.
This guide provides an in-depth exploration of the mass spectrometric analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, offering a comparative perspective with other analytical techniques. As Senior Application Scientists, our goal is not just to provide protocols, but to elucidate the rationale behind our analytical choices, ensuring robust and reliable characterization.
Mass Spectrometry: A Tool for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is an indispensable technique for the characterization of synthetic lipids like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. It provides precise molecular weight determination and detailed structural information through fragmentation analysis.
Ionization Techniques: The Gateway to Mass Analysis
The choice of ionization technique is critical for the successful analysis of this lipid. Given its non-volatile nature and susceptibility to thermal degradation, "soft" ionization methods are preferred.
-
Electrospray Ionization (ESI): ESI is the premier choice for this molecule.[6] It is a soft ionization technique that generates intact molecular ions from solution, minimizing in-source fragmentation.[6] The presence of a tertiary amine in Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate makes it readily protonated in the positive ion mode, forming a prominent [M+H]⁺ ion.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique useful for large and labile molecules, MALDI is often more suitable for high-throughput screening and tissue imaging.[2] For the detailed structural characterization of a pure compound, ESI coupled with a high-resolution mass analyzer is generally more informative.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular formula of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is C₂₇H₅₅NO₃, with a monoisotopic mass of 441.4182 g/mol .[7] In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 442.4255.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing a structural fingerprint of the molecule. The fragmentation pattern is predictable based on the functional groups present: an ester, a tertiary amine, and a hydroxyl group.
Key Fragmentation Pathways:
-
α-Cleavage adjacent to the nitrogen: This is a characteristic fragmentation for amines.[8] Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a stable iminium ion.
-
Cleavage of the ester bond: Ester fragmentation can occur through α-cleavage at the carbonyl group or via McLafferty rearrangement.[9]
-
Loss of the hydroxyethyl group: The C-N bond can cleave, leading to the loss of the hydroxyethylamino group or fragments thereof.
-
Cleavage of the heptadecan-9-yl chain: Fragmentation within the long alkyl chain can also occur, though these are typically less intense than cleavages at functional groups.
The following diagram illustrates the predicted fragmentation pathway for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Caption: Predicted ESI-MS/MS fragmentation of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Predicted Fragment Ions
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 442.4255 | Protonated molecule |
| Fragment A | 398.3785 | Loss of the hydroxyethyl group (C₂H₅NO) |
| Fragment B | 158.1176 | Octanoic acid fragment after ester cleavage |
| Fragment C | 284.3152 | Heptadecan-9-yl cation after ester cleavage |
| Fragment D | 102.1019 | Iminium ion from α-cleavage at the nitrogen |
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust method for the quantification of lipids, especially those lacking a UV chromophore, like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.[10]
-
Principle: HPLC separates the components of a mixture, and the CAD detector nebulizes the eluent, creating charged particles that are detected by an electrometer. The response is largely independent of the chemical structure of the analyte, making it suitable for quantifying different lipid classes in a single run.[11]
-
Advantages: Excellent for quantification and purity assessment of the bulk material.[4][5] It is a routine quality control method for LNP formulations.[3][12]
-
Limitations: Provides no structural information beyond retention time comparison with a standard. It is less sensitive than mass spectrometry for trace impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules.
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
-
Advantages: Unambiguous structure determination and stereochemistry. It is non-destructive and can be used for quantification (qNMR).
-
Limitations: Requires larger sample amounts compared to mass spectrometry and is less suitable for complex mixture analysis without prior separation. The interpretation of NMR spectra can be complex.[1][13][14]
Comparison Summary
| Feature | Mass Spectrometry (ESI-MS/MS) | HPLC-CAD | NMR Spectroscopy |
| Primary Use | Structural Elucidation, Impurity ID | Quantification, Purity | Definitive Structure ID |
| Sensitivity | High (fmol to amol) | Moderate (ng to µg) | Low (mg) |
| Quantitative | Yes (with standards) | Excellent | Yes (qNMR) |
| Structural Info | High (fragmentation) | Low (retention time) | Very High (connectivity) |
| Throughput | High | High | Low |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results. The goal is to dissolve the lipid in a solvent compatible with ESI and at a concentration that avoids detector saturation.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid is added to promote protonation and enhance the [M+H]⁺ signal.
Protocol 2: Direct Infusion ESI-MS Analysis
Rationale: Direct infusion provides a rapid assessment of the molecular weight and overall purity of the sample.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion mode.
-
Infusion: Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Data Acquisition (MS1): Acquire full scan mass spectra over a mass range of m/z 100-1000. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion at m/z 442.4.
-
Data Acquisition (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion. Select an appropriate collision energy (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined experimentally to generate a rich fragmentation spectrum.
Protocol 3: LC-MS/MS Analysis for Impurity Profiling
Rationale: Coupling liquid chromatography with mass spectrometry allows for the separation of impurities from the main component, enabling their individual characterization.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating lipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Data-dependent acquisition (DDA), where the instrument automatically switches from MS1 scans to MS2 scans for the most abundant ions.
-
-
Data Analysis: Process the data using appropriate software to identify and characterize any co-eluting impurities based on their mass spectra and fragmentation patterns.
The following diagram illustrates a typical LC-MS/MS workflow.
Caption: A typical workflow for the LC-MS/MS analysis of ionizable lipids.
Conclusion
The mass spectrometric analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, particularly using ESI-MS/MS, provides invaluable information for its structural confirmation and impurity profiling. When used in conjunction with orthogonal techniques like HPLC-CAD for quantification and NMR for definitive structural elucidation, a comprehensive and robust characterization of this critical pharmaceutical excipient can be achieved. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently analyze this and similar lipid molecules, ensuring the quality and safety of advanced therapeutic products.
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Kinsey, C., Lu, T., et al. (2021). Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. Electrophoresis. [Link]
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Bender, V., Fuchs, L., & Süss, R. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. International Journal of Pharmaceutics: X. [Link]
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JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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A Comparative Guide to the HPLC Analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and Other Novel Ionizable Lipids
In the rapidly evolving landscape of drug delivery, particularly with the advent of mRNA-based therapeutics, the characterization of lipid nanoparticles (LNPs) and their components is of paramount importance.[1][2] Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a novel ionizable lipid that plays a crucial role in the efficacy and safety of such delivery systems.[3][4] Its accurate quantification is not merely a quality control checkpoint but a cornerstone of robust formulation development and stability testing. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the analysis of this and similar ionizable lipids, offering insights into methodological choices and their practical implications for researchers, scientists, and drug development professionals.
The primary analytical challenge presented by Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and many other lipids is the absence of a significant UV-absorbing chromophore, rendering standard HPLC with UV/Vis detection ineffective.[5][6] This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD), or the highly sensitive and specific Mass Spectrometry (MS).[7][8][9][10] This guide will explore and compare two primary HPLC-based approaches: Reversed-Phase HPLC (RP-HPLC) coupled with CAD/ELSD and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS.
Method 1: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
Reversed-phase chromatography is a stalwart in the analysis of lipids due to its ability to separate molecules based on their hydrophobicity.[6][10] For ionizable lipids like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, which possess a long alkyl chain, RP-HPLC offers excellent retention and resolution from other LNP components such as cholesterol, helper lipids, and PEGylated lipids.[11][12]
The Charged Aerosol Detector (CAD) is a universal detector that is well-suited for the analysis of non-volatile and semi-volatile compounds.[7][8][9] It operates by nebulizing the column effluent, charging the resulting aerosol particles, and then measuring the electrical charge. This detection method provides a more uniform response for different analytes compared to ELSD, and it is not dependent on the optical properties of the analyte.[9]
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v).
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: 80% to 100% B
-
10-15 min: 100% B
-
15.1-20 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Gas Pressure: 35 psi.
-
-
Sample Preparation:
-
Dissolve the lipid standard or LNP formulation in a mixture of chloroform and methanol (1:1, v/v) to a final concentration of 1 mg/mL.
-
Further dilute with the initial mobile phase conditions to the desired concentration range for the calibration curve.
-
-
The C18 column is chosen for its strong hydrophobic retention of the long alkyl chain of the analyte.
-
Formic acid in the mobile phase helps to protonate the tertiary amine of the ionizable lipid, leading to better peak shape.
-
The gradient elution is necessary to first elute any polar impurities and then effectively resolve the highly retained lipid components.
-
A column temperature of 40 °C reduces the viscosity of the mobile phase and can improve peak shape and reproducibility.
Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[13][14] In HILIC, analytes are separated based on their polarity, with more polar compounds being more strongly retained.[14] This technique can be particularly advantageous for separating different classes of lipids.[15][16]
Coupling HILIC with Mass Spectrometry (MS) provides a highly sensitive and specific detection method.[10][17] MS allows for the confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns.
-
Instrumentation:
-
UHPLC/HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., silica, diol, or amide-based, 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 80% B
-
8-10 min: 80% to 50% B
-
10.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
-
MS Settings (ESI in Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-1000.
-
-
Sample Preparation:
-
Dissolve the lipid standard or LNP formulation in acetonitrile to a final concentration of 100 µg/mL.
-
Further dilute with acetonitrile to the desired concentration range for the calibration curve.
-
-
The HILIC column separates based on polarity, which can be useful for resolving the target lipid from other lipid classes that may have similar hydrophobicity but different polar head groups.[18]
-
Ammonium formate is a volatile salt that is compatible with MS detection and helps to improve ionization efficiency.
-
The high organic content of the mobile phase in HILIC is advantageous for ESI-MS as it promotes efficient solvent desolvation and analyte ionization.
-
Positive ion mode is selected due to the presence of the ionizable amino group in the analyte.
Comparative Analysis
| Parameter | RP-HPLC-CAD | HILIC-MS |
| Principle of Separation | Hydrophobicity | Polarity |
| Detection Method | Charged Aerosol Detection | Mass Spectrometry |
| Selectivity | Good for resolving lipids with different alkyl chain lengths. | Excellent for resolving different lipid classes and isomers. High specificity from MS. |
| Sensitivity | Good (low ng range).[9] | Excellent (pg to fg range). |
| Linearity | Non-linear over a wide dynamic range, often requiring a quadratic or power fit.[19] | Good over several orders of magnitude. |
| Identification Confidence | Based on retention time only. | High, based on retention time and mass-to-charge ratio. |
| Cost & Complexity | Lower instrumentation cost and complexity. | Higher instrumentation cost and requires more specialized expertise. |
| Mobile Phase Compatibility | Compatible with a wide range of buffers. | Requires volatile buffers for MS compatibility. |
Experimental Workflow and Logical Relationships
Caption: Workflow for the HPLC analysis of ionizable lipids.
Conclusion
The choice between RP-HPLC-CAD and HILIC-MS for the analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and similar ionizable lipids depends on the specific requirements of the analysis.
-
RP-HPLC-CAD is a robust and cost-effective method that is well-suited for routine quality control applications where the primary goal is the quantification of the main lipid components. Its universal detection principle is a significant advantage for analyzing compounds without a chromophore.
-
HILIC-MS offers superior sensitivity and selectivity, making it the preferred method for research and development, impurity profiling, and metabolite identification. The high confidence in analyte identification provided by MS is invaluable in complex sample matrices.
For a comprehensive understanding of an LNP formulation, a multi-faceted analytical approach is often employed.[2][20] This may involve using RP-HPLC-CAD for routine quantification and stability studies, while leveraging the power of HILIC-MS for in-depth characterization and troubleshooting. As the field of lipid-based drug delivery continues to expand, the development and validation of reliable analytical methods will remain a critical component of bringing safe and effective therapies to patients.
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United States Department of Agriculture Agricultural Research Service. (n.d.). The quantitative analysis of lipids via hplc with a charged aerosol detector. Retrieved from [Link]
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Advancing RNA. (n.d.). HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection. Retrieved from [Link]
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Holčapek, M., et al. (2016). Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes. Journal of Chromatography A, 1439, 65-72. [Link]
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Curapath. (2024). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical techniques used in this study for the characterisation of lipid nanoparticles in order of increasing resolution, annotated with respective CQAs. Retrieved from [Link]
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SCIEX. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. Retrieved from [Link]
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Agilent. (2022). Analysis of Lipid Nanoparticle Composition. Retrieved from [Link]
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PubChem. (n.d.). Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Retrieved from [Link]
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Chromatography Online. (2023). Analysis of Lipid Nanoparticles. Retrieved from [Link]
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Lisa, M., et al. (2021). Lipidomic analysis using hydrophilic interaction liquid chromatography microgradient fractionation of total lipid extracts. Journal of Chromatography A, 1653, 462380. [Link]
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ResearchGate. (n.d.). Hydrophilic interaction chromatography for the separation of phospholipid classes. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
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Fiehn Lab. (n.d.). Lipid Analysis with GC-MS, LC-MS, FT-MS. Retrieved from [Link]
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Agilent. (n.d.). Composition Analysis of Lipid Nanoparticle Components with Agilent 1290 Infinity II ELSD. Retrieved from [Link]
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PubMed Central. (2023). Recent Analytical Methodologies in Lipid Analysis. Retrieved from [Link]
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Cyberlipid. (n.d.). Purification and HPLC. Retrieved from [Link]
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AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]
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MDPI. (2022). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultra-high performance liquid chromatography (UHPLC) analysis of four lipid components of mRNA-LNPs. Retrieved from [Link]
-
Synthink. (n.d.). Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate. Retrieved from [Link]
-
SINOPEG. (n.d.). (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxO-6-(undecyloxy) hexyl) amino) octanoate) [HUO] [SM-102] CAS:2089251-47-6. Retrieved from [Link]
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A Comparative Guide to Ionizable Lipids in mRNA Delivery: Benchmarking Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate against the Clinically Validated SM-102
In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the sophisticated design of lipid nanoparticle (LNP) delivery systems is paramount to clinical success. At the heart of these formulations lies the ionizable lipid, a component meticulously engineered to navigate the complex journey of mRNA delivery from encapsulation to cytosolic release. This guide provides an in-depth technical comparison of the clinically validated and widely utilized ionizable lipid, SM-102, with an emerging counterpart, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
While SM-102's performance is well-documented, serving as a cornerstone of the Moderna COVID-19 vaccine, publicly available efficacy data for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate remains limited.[1][2][3] Therefore, this guide will first establish a comprehensive baseline by detailing the structure, mechanism, and performance of SM-102. Subsequently, we will dissect the structure of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, leveraging established structure-activity relationships of ionizable lipids to infer its potential efficacy and compare it to the benchmark.
The Pivotal Role of Ionizable Lipids in mRNA Delivery
Ionizable lipids are a class of cationic lipids with a unique pH-responsive nature. At the acidic pH required for LNP formulation, their amine headgroups are protonated, facilitating the encapsulation of negatively charged mRNA.[4] However, at physiological pH (around 7.4), they remain largely neutral, a critical feature that reduces toxicity and minimizes non-specific interactions with cellular membranes upon administration.[4] Once the LNP is internalized by the cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment again protonates the ionizable lipid, triggering a cascade of events that leads to endosomal escape and the release of the mRNA payload into the cytoplasm, where it can be translated into the therapeutic protein.
SM-102: A Clinically Proven Benchmark
SM-102, with the IUPAC name heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a cornerstone of modern mRNA delivery technology.[5][6] Its well-defined structure, featuring a tertiary amine headgroup, biodegradable ester bonds, and branched lipid tails, has been optimized for potent in vivo performance.
Structural and Functional Attributes of SM-102:
-
pH-Sensitive Headgroup: The tertiary amine in SM-102 has a pKa in the range of 6.0-6.5, allowing for efficient mRNA encapsulation at low pH and a return to a near-neutral state at physiological pH.
-
Biodegradable Linkages: The presence of ester bonds in its structure allows for metabolic breakdown in vivo, enhancing its safety profile and reducing the potential for lipid accumulation.
-
Branched Hydrophobic Tails: The branched alkyl chains of SM-102 are crucial for the overall structure and fusogenicity of the LNP, contributing to the destabilization of the endosomal membrane.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A Structural Analysis and Inferred Efficacy
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate (CAS 2089253-23-4) presents a structurally related yet distinct profile compared to SM-102.[1][2][3][7][8] While direct comparative efficacy data is not yet widely published, we can infer its potential performance based on established structure-activity relationships in ionizable lipid design.[9][10][11]
Key Structural Features and Their Implications:
-
Secondary Amine Headgroup: Unlike the tertiary amine of SM-102, this lipid possesses a secondary amine. This structural difference can influence the pKa of the molecule, potentially altering the optimal pH for LNP formulation and the pH-responsiveness within the endosome.
-
Single Hydrophobic Tail Linkage: The structure suggests a more linear arrangement compared to the multi-tailed structure of SM-102. The geometry of the lipid tails is known to significantly impact the fusogenicity of the LNP and its ability to disrupt the endosomal membrane.
-
Ester Bond: Similar to SM-102, the presence of an ester bond suggests a degree of biodegradability, which is a favorable characteristic for in vivo applications.
Comparative Overview: SM-102 vs. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
The following table summarizes the known properties of SM-102 and the inferred characteristics of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate based on its structure.
| Feature | SM-102 | Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate |
| CAS Number | 2089251-47-6 | 2089253-23-4 |
| Amine Headgroup | Tertiary | Secondary |
| Biodegradability | Contains ester bonds, suggesting biodegradability | Contains an ester bond, suggesting biodegradability |
| In Vivo Efficacy | Clinically validated with high transfection efficiency | To be determined through experimental studies |
| Toxicity Profile | Generally well-tolerated in clinical use | Hypothesized to have a favorable toxicity profile due to biodegradability |
Experimental Protocol: In Vitro Transfection Efficiency Assay
To empirically determine and compare the efficacy of novel ionizable lipids like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate against established benchmarks such as SM-102, a robust in vitro transfection efficiency assay is essential.
Objective:
To quantify and compare the protein expression levels in a relevant cell line following transfection with mRNA-LNP formulations containing either SM-102 or Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
Materials:
-
mRNA encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein)
-
Ionizable lipids: SM-102 and Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
-
Helper lipids: DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (ACS grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell line (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Microfluidic mixing device for LNP formulation
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement
-
Assay-specific detection reagents (e.g., Luciferase assay substrate) and a plate reader.
Methodology:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid (SM-102 or Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate), DSPC, Cholesterol, and PEG-lipid in ethanol at appropriate concentrations.
-
mRNA Solution Preparation: Dilute the reporter mRNA in the citrate buffer.
-
LNP Formulation:
-
Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous:organic).
-
-
LNP Characterization:
-
Dialyze the formulated LNPs against PBS to remove ethanol and raise the pH.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the mRNA-LNP formulations to the desired concentrations in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the LNPs.
-
Incubate the cells for 24-48 hours.
-
-
Quantification of Protein Expression:
-
Lyse the cells and perform the reporter protein assay according to the manufacturer's instructions (e.g., measure luminescence for luciferase).
-
Normalize the reporter signal to the total protein content in each well.
-
Visualizing the Experimental Workflow and Mechanism
To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the proposed mechanism of endosomal escape.
Conclusion and Future Directions
SM-102 stands as a testament to the power of rational lipid design in enabling revolutionary mRNA technologies. Its success provides a clear benchmark for the evaluation of new ionizable lipids. While Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate shares some structural motifs with SM-102, its distinct secondary amine headgroup warrants thorough experimental investigation to determine its efficacy in mRNA delivery.
The provided experimental protocol offers a robust framework for such an evaluation. Future studies should focus on a direct, head-to-head comparison of these lipids within identical LNP formulations, assessing not only in vitro transfection efficiency but also in vivo biodistribution, protein expression kinetics, and overall safety profiles. As the field of mRNA therapeutics continues to expand, the development and rigorous characterization of novel ionizable lipids will be critical in unlocking the full potential of this transformative technology.
References
-
Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ResearchGate. Available at: [Link]
-
PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. Royal Society of Chemistry. Available at: [Link]
-
Structure–activity relationships of pH-responsive and ionizable lipids for gene delivery. ScienceDirect. Available at: [Link]
-
Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery. PubMed. Available at: [Link]
-
Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. National Institutes of Health. Available at: [Link]
-
Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. ResearchGate. Available at: [Link]
-
Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects. National Institutes of Health. Available at: [Link]
-
A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle. PubMed. Available at: [Link]
-
Comparison of the mRNA‐LNPs with SM‐102 LNP for mRNA delivery in vivo... ResearchGate. Available at: [Link]
-
Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI. Available at: [Link]
-
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. PubChem. Available at: [Link]
-
A Naked Lyophilized mRNA Vaccine Against Seasonal Influenza, Administered by Jet Injection, Provides a Robust Response in Immunized Mice. MDPI. Available at: [Link]
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- 6. buy high quality Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate,Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate for sale online price,Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate Pictures,Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate Basic Info,Heptadecane-9-yl-8-((2-hydroxyethyl)amino)octanoate Standard - www.pharmasources.com [pharmasources.com]
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A Comparative Guide to the Characterization of Lipid Nanoparticles Featuring Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate Analogues
For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapeutics, the selection of an optimal ionizable lipid is a critical decision that profoundly influences the efficacy and safety of lipid nanoparticle (LNP) delivery systems. These specialized lipids are the cornerstone of LNP formulations, essential for encapsulating the nucleic acid cargo, facilitating cellular uptake, and mediating the crucial endosomal escape into the cytoplasm.[1][2][3]
This guide provides an in-depth comparative analysis of LNPs formulated with ionizable lipids analogous to Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Given its structural similarity to the widely-used and clinically validated lipid SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino) octanoate), we will use SM-102 as a central point of comparison against other leading ionizable lipids, namely ALC-0315 and DLin-MC3-DMA.[4][5][6][7] This guide will delve into the critical physicochemical characteristics, in vitro and in vivo performance, and the underlying methodologies for their comprehensive evaluation.
The Pivotal Role of Ionizable Lipids in LNP Performance
Ionizable lipids possess a unique pH-dependent charge. At an acidic pH, typically during the formulation process, these lipids are positively charged, which allows for efficient complexation with the negatively charged backbone of nucleic acids like mRNA and siRNA.[2][3] Upon entering the bloodstream, at physiological pH (~7.4), the LNPs exhibit a near-neutral surface charge, which is crucial for minimizing non-specific interactions with blood components and reducing potential toxicity.[1][2][8]
The magic happens upon cellular uptake via endocytosis. The endosome's internal environment is acidic, which protonates the ionizable lipid's amine headgroup. This charge reversal is thought to disrupt the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated into protein.[2][5] The pKa of the ionizable lipid—the pH at which it is 50% ionized—is a critical parameter, with an optimal range often considered to be between 6.2 and 6.5.[1]
Comparative Analysis of Leading Ionizable Lipids
The performance of an LNP formulation is a multifactorial equation. Below, we compare LNPs formulated with SM-102, ALC-0315, and DLin-MC3-DMA based on key physicochemical and biological performance metrics reported in the literature. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific lipid composition, molar ratios, nucleic acid cargo, and the experimental model used.[4]
Physicochemical Properties
The size, polydispersity index (PDI), and encapsulation efficiency are critical quality attributes of LNPs that dictate their in vivo fate and efficacy.[9][10]
| Parameter | SM-102 based LNPs | ALC-0315 based LNPs | DLin-MC3-DMA based LNPs | Ideal Range |
| Particle Size (nm) | 75-120[11][12] | 80-100[13][14] | 80-120 | 60-120 nm[10] |
| Polydispersity Index (PDI) | < 0.2[11] | < 0.13[14] | < 0.2 | < 0.2 (monodisperse)[10] |
| Encapsulation Efficiency (%) | > 95%[11][12] | > 90%[14] | > 90% | > 80% for clinical use[10] |
| Zeta Potential (mV) | Near-neutral[11][15] | Near-neutral[14] | Anionic[16] | -5 to +5 mV (PEGylated)[10] |
| pKa | ~6.7 | ~6.1[14] | ~6.4 | 6.2 - 6.8[10] |
Data compiled from multiple sources and represent typical reported values.
In Vitro & In Vivo Performance
Ultimately, the success of an LNP formulation is determined by its ability to effectively deliver its cargo and induce the desired biological effect, such as protein expression from an mRNA payload.
| Performance Metric | SM-102 based LNPs | ALC-0315 based LNPs | DLin-MC3-DMA based LNPs | Key Insights |
| In Vitro Transfection | High protein expression in various cell lines.[17] | Robust protein expression.[4] | Effective gene silencing (siRNA) and protein expression (mRNA). | Performance can be cell-line dependent.[17] |
| In Vivo Protein Expression (Intramuscular) | Superior to ALC-0315 in some studies.[12] | High expression levels.[17] | Effective, but in some direct comparisons, lower than SM-102 and ALC-0315 for mRNA.[18] | SM-102 and ALC-0315 are key components of the Moderna and Pfizer-BioNTech COVID-19 vaccines, respectively, highlighting their potent in vivo performance.[4][6] |
| Biodistribution | Primarily localized to the injection site after intramuscular administration.[5] | Primarily localized to the injection site after intramuscular administration.[5] | Liver-tropic when administered intravenously.[8] | The route of administration and LNP composition significantly influence biodistribution.[5] |
Experimental Protocols for LNP Characterization
Reproducible and accurate characterization is paramount in the development of LNP therapeutics. Below are detailed, standard protocols for the formulation and characterization of LNPs.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs.[1][19][20] The rapid and controlled mixing of a lipid-in-ethanol solution with a nucleic acid in an aqueous buffer drives the self-assembly of the LNPs.
Workflow for LNP Formulation
Conclusion
The development of potent and safe nucleic acid therapies is intrinsically linked to the advancement of delivery technologies. Ionizable lipids, such as the Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate analogue SM-102, and its counterparts ALC-0315 and DLin-MC3-DMA, are at the heart of the clinical success of LNP-based medicines. While all three demonstrate excellent physicochemical properties and high encapsulation efficiencies, subtle structural differences lead to varied in vivo performance, particularly concerning biodistribution and transfection potency. SM-102 and ALC-0315 have proven exceptionally effective for intramuscular delivery in vaccine applications. The choice of ionizable lipid must be empirically determined and tailored to the specific application, whether it be for vaccines, protein replacement therapies, or gene editing. A thorough and standardized characterization, following the protocols outlined in this guide, is essential for ensuring the quality, reproducibility, and translational success of any LNP formulation.
References
- MDPI. (2023-06-04). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA.
- BenchChem. A Comparative Analysis of Ionizable Lipids for siRNA Delivery: A Guide for Researchers.
- BenchChem.
- Nature Portfolio. (2023-01-20).
- Creative Proteomics. Encapsulation Efficiency (LNP)
- Mitchell Lab. (2023-01-20).
- JoVE. (2023-01-20).
- ResearchGate.
- PubMed. (2023-01-20).
- Inside Therapeutics. (2025-02-10).
- SCIEX. A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis with laser-induced fluorescence detection.
- Barnett Technical Services.
- PubMed. (2024-12-01).
- Curapath. (2025-03-04).
- NIH. (2025-03-21).
- ResearchGate.
- NIH. (2024-03-16). Engineering LNPs with polysarcosine lipids for mRNA delivery.
- NIH.
- Select Science.
- NIH. (2023-03-21). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice.
- Drug Development and Delivery. Ionizable Lipids in LNPs: A Selection Guide.
- ResearchGate. Characterization of the lipid distribution within the LNPs, their surface composition, and number of mRNA per LNPs.
- MDPI. (2026-01-02). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability.
- Sartorius. (2023-08-12). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution.
- NIH.
- RSC Publishing. (2025-09-05). Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes.
- NIH. (2025-08-01).
- PubMed Central. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability.
- MDPI. (2024-01-23). Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells.
- ResearchGate. LNP mRNA system containing high helper lipid contents exhibit....
- Taylor & Francis. SM-102 – Knowledge and References.
- Lipid. Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)
- ResearchGate.
- PubMed Central. (2024-02-23).
- bioRxiv. (2024-08-03). Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability.
- MDPI. (2026-01-02). A Naked Lyophilized mRNA Vaccine Against Seasonal Influenza, Administered by Jet Injection, Provides a Robust Response in Immunized Mice.
- NIH. (2021-08-10). Lipid nanoparticles for mRNA delivery.
- Semantic Scholar. (2024-05-22).
- BroadPharm. heptadecan-9-yl 8-(2-hydroxyethylamino)
- Amerigo Scientific.
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A Senior Application Scientist's Guide to Analytical Standards for Ionizable Lipids in LNP Formulations: A Comparative Analysis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and its Alternatives
Published on: January 3, 2026
Introduction: The Critical Role of Analytical Standards in mRNA Drug Development
The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. At the heart of these innovative treatments are lipid nanoparticle (LNP) delivery systems, which are essential for protecting the fragile mRNA molecule and facilitating its entry into target cells. The precise composition of these LNPs is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Ionizable lipids, such as Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, are a key component of LNPs, playing a pivotal role in mRNA encapsulation and endosomal escape.
For researchers, scientists, and drug development professionals, the availability of well-characterized analytical standards for these ionizable lipids is paramount. These standards are indispensable for method development and validation, quality control of raw materials, and ensuring the batch-to-batch consistency of LNP formulations. This guide provides an in-depth technical comparison of the analytical standards for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and its widely used alternatives, SM-102 and ALC-0315. We will delve into the practical aspects of their characterization, present comparative data, and provide detailed experimental protocols for their analysis.
Comparative Analysis of Commercially Available Ionizable Lipid Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Purity | Available Analytical Data |
| Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate | C27H55NO3 | 441.73 | 2089253-23-4 | Typically ≥90%[1] | NMR, SDS (often available upon request from supplier)[1] |
| SM-102 | C44H87NO5 | 710.17 | 2089251-47-6 | ≥98%[2] | Certificate of Analysis with NMR and MS data often available[3][4] |
| ALC-0315 | C48H95NO5 | 766.27 | 2036272-55-4 | ≥98%[5] | NMR, SDS (often available upon request from supplier)[5] |
Expert Insight: The choice of an analytical standard is often a balance between the exactitude required for the application and the availability of certified materials. For early-stage research and development, a well-characterized material with a stated purity and accompanying analytical data (like NMR and MS) from a reputable supplier can be sufficient. For later-stage development and quality control under GMP, a certified reference material is highly desirable. Given the current landscape, SM-102 often presents a more robust option due to the greater availability of detailed Certificates of Analysis.
Core Analytical Techniques for Ionizable Lipid Characterization
The primary analytical techniques for the characterization and quantification of ionizable lipids in both raw material and formulated LNP samples are Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC/MS).
Workflow for Analytical Characterization of Ionizable Lipids
Caption: Workflow for the analytical characterization of ionizable lipids.
Experimental Protocols
RP-HPLC-CAD for Purity Assessment and Quantification
This method is a robust technique for quantifying non-volatile compounds like ionizable lipids without the need for a chromophore.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | 0-5 min, 50% B; 5-20 min, 50-100% B; 20-25 min, 100% B; 25.1-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35 °C, Nebulizer Gas: Nitrogen at 35 psi |
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the ionizable lipid analytical standard in methanol or isopropanol at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 10-500 µg/mL).
-
Sample Preparation (Raw Material): Accurately weigh and dissolve the ionizable lipid raw material in the same solvent as the standard to a known concentration within the calibration range.
-
Sample Preparation (from LNP): Disrupt the LNP structure by adding a sufficient volume of methanol or isopropanol to the aqueous LNP sample (e.g., 9 parts solvent to 1 part LNP sample). Vortex thoroughly and centrifuge to pellet any precipitated material. The supernatant contains the lipids.
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total peak area in the chromatogram.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the analytical standards. Determine the concentration of the ionizable lipid in the sample by interpolating its peak area from the calibration curve.
LC/MS for Identification, Purity, and Impurity Profiling
LC/MS provides high sensitivity and selectivity, enabling not only quantification but also structural confirmation and the identification of potential impurities or degradants.
Instrumentation:
-
UHPLC or HPLC system
-
Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.9 µm)[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in 90:10 Methanol:Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 90:10 Acetonitrile:Isopropanol |
| Gradient | 0-2 min, 0% B; 2-7 min, 0-100% B; 7-9 min, 100% B; 9.1-12 min, 0% B |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 55 °C[6] |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 100-1000 |
| MS/MS | For structural confirmation, perform targeted MS/MS on the protonated molecular ion [M+H]+. |
Sample Preparation: Follow the same sample preparation procedures as for HPLC-CAD. Ensure that the final sample concentration is appropriate for the sensitivity of the mass spectrometer.
Data Analysis:
-
Identification: Confirm the identity of the ionizable lipid by its retention time and the accurate mass of its protonated molecular ion [M+H]+.
-
Purity: Determine the purity based on the relative peak area of the main component in the total ion chromatogram (TIC).
-
Impurity Profiling: Identify potential impurities by their mass-to-charge ratios and fragmentation patterns in MS/MS spectra.
Comparative Performance Data
The following table summarizes typical performance data obtained for the analysis of ionizable lipids using the described methods.
| Parameter | RP-HPLC-CAD | LC/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | ~5-10 ng on column | ~0.1-1 ng on column |
| Limit of Quantification (LOQ) | ~15-30 ng on column | ~0.3-3 ng on column |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Expert Insight: The choice between HPLC-CAD and LC/MS depends on the specific analytical need. HPLC-CAD is a robust and cost-effective method for routine purity assessments and quantification. LC/MS offers superior sensitivity and selectivity, making it the preferred method for impurity profiling, characterization of new lipid entities, and bioanalytical studies.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of ionizable lipids. A ¹H NMR spectrum provides a unique fingerprint of the molecule.
Workflow for NMR Analysis:
Caption: Workflow for structural confirmation by NMR.
While a publicly available, fully assigned ¹H NMR spectrum for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is not readily found in the literature, a typical Certificate of Analysis for a similar ionizable lipid like SM-102 will confirm that the obtained spectrum is consistent with the expected structure.[4] Key expected signals would include:
-
Aliphatic Protons: A complex series of overlapping signals in the upfield region (~0.8-1.7 ppm) corresponding to the numerous CH₂, and CH₃ groups of the lipid tails.
-
Protons adjacent to the Ester and Amine: Signals in the region of ~2.2-3.0 ppm.
-
Protons of the Hydroxyethyl Group: Signals corresponding to the -CH₂-CH₂-OH moiety.
-
Proton on the Carbon Bearing the Ester Group: A characteristic signal for the -CH-O(C=O)- proton.
Conclusion and Recommendations
The robust analytical characterization of ionizable lipids is a non-negotiable aspect of developing safe and effective mRNA-based medicines. While a certified reference material for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is not yet widely available, research-grade materials with stated purity can be procured and should be thoroughly characterized in-house.
For routine quality control and quantification, RP-HPLC-CAD offers a reliable and cost-effective solution. For in-depth structural confirmation, impurity profiling, and sensitive quantification, LC/MS is the method of choice.
Recommendations for Researchers:
-
Qualify Your Standards: Regardless of the source, it is crucial to internally qualify any analytical standard by orthogonal methods (e.g., NMR, LC/MS, and HPLC-CAD) to establish its identity, purity, and suitability for its intended use.
-
Method Validation: Any analytical method used for quality control or release testing must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.
-
Leverage Alternatives for Method Development: For developing analytical methods, commercially available and well-characterized alternatives like SM-102 can serve as excellent proxies to establish robust analytical platforms that can then be adapted for other novel ionizable lipids.
By adhering to these principles and employing the detailed methodologies outlined in this guide, researchers and drug developers can ensure the quality and consistency of their LNP formulations, ultimately contributing to the successful development of next-generation mRNA therapeutics.
References
-
Agilent Technologies. (2025, January 31). LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Retrieved from [Link]
-
E-thermo. (n.d.). SM-102 | Certificate of Analysis. Retrieved from [Link]
-
Bender, V., et al. (2024, May 4). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. International Journal of Pharmaceutics: X, 7, 100255. Retrieved from [Link]
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- 4. medkoo.com [medkoo.com]
- 5. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
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A Comparative Guide to the Orthogonal Purity Validation of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
Introduction: The Critical Role of Purity in Advanced Drug Delivery
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is an ionizable amino lipid integral to the formulation of Lipid Nanoparticles (LNPs). These LNPs are at the forefront of modern medicine, serving as sophisticated delivery vehicles for nucleic acid therapeutics, most notably mRNA vaccines[1][2]. The precise chemical structure of this lipid—featuring a tertiary amine for nucleic acid encapsulation and a biodegradable ester linkage—is key to its function. However, the efficacy and, more importantly, the safety of the final drug product are directly contingent on the purity of its components[3][4].
Even minute impurities can have significant consequences, potentially altering the stability of the LNP, reducing therapeutic efficacy, or causing unforeseen toxicity[5]. Therefore, a robust and multi-faceted approach to purity validation is not merely a quality control checkpoint; it is a fundamental requirement for drug development. This guide provides an in-depth comparison of orthogonal analytical techniques, offering researchers and drug development professionals a comprehensive framework for validating the purity of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound purity assessment.
Section 1: The Impurity Landscape: What to Look For and Why
Effective purity validation begins with understanding the potential impurities. These can arise from the synthetic route (process-related) or from degradation over time (stability-related). A thorough analysis must account for both.
| Impurity Class | Potential Species | Origin | Significance & Rationale for Monitoring |
| Process-Related | Unreacted Starting Materials (e.g., Heptadecan-9-ol, 8-bromooctanoic acid derivatives, 2-aminoethanol) | Incomplete synthetic reaction | Can introduce batch-to-batch variability and affect the physicochemical properties of the LNP formulation. |
| Synthetic By-products | Side reactions during synthesis | Structural analogues may compete with the primary lipid during LNP assembly, leading to poorly formed or ineffective particles. | |
| Degradation-Related | N-Oxide Impurities | Oxidation of the tertiary amine | This is a critical impurity class. N-oxides can hydrolyze to form aldehydes, which can react with and damage the mRNA payload, severely impacting therapeutic efficacy[3]. |
| Hydrolysis Products (Heptadecan-9-ol and 8-((2-hydroxyethyl)amino)octanoic acid) | Cleavage of the ester linkage | The presence of these degradants indicates instability. Their accumulation can alter the charge ratio and structural integrity of the LNP. | |
| Oxidized Lipid Species | Oxidation of the aliphatic chains | Although the parent molecule is saturated, oxidation can be initiated by trace contaminants or harsh conditions, leading to lipid species with altered properties.[5] |
Section 2: The Principle of Orthogonal Validation
Relying on a single analytical technique for purity assessment is a scientifically flawed approach. A single method, such as HPLC, might show a single peak, but this peak could co-elute with a structurally similar impurity or mask the presence of non-chromophoric contaminants. True confidence in purity is achieved through an orthogonal strategy , where multiple, independent methods based on different chemical and physical principles are employed. Each method validates the results of the others, creating a self-verifying system.
Our recommended orthogonal workflow for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is built on three pillars:
-
Chromatographic Purity & Separation : Determines the number and relative abundance of all detectable components.
-
Structural Integrity & Verification : Confirms the chemical structure of the main component and identifies any impurities.
-
Elemental Composition : Verifies the fundamental elemental makeup of the bulk material, providing a crucial check on overall purity.
Section 3: Comparative Analysis of Primary Techniques
A deep understanding of what each technique can—and cannot—do is essential for proper application and data interpretation.
| Technique | Primary Purpose | Strengths | Limitations | Relevance to this Molecule |
| HPLC with ELSD/CAD/MS | Separation and relative quantification of impurities. | High sensitivity for non-volatile compounds; excellent for resolving structurally similar species.[6][7] | Does not provide definitive structural information on its own; relative response factors may vary between compounds. | Essential. The molecule lacks a UV chromophore, making universal detectors like ELSD, CAD, or MS necessary for detection and quantification.[1][3] |
| ¹H and ¹³C NMR Spectroscopy | Unambiguous structural confirmation and identification. | Provides detailed structural information; can detect and help identify unexpected impurities; quantitative (qNMR) with an internal standard.[8][9] | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals.[8] | Mandatory. Confirms the identity of the main component and is highly effective for identifying and quantifying impurities with different proton/carbon environments. |
| Elemental Analysis (EA) | Confirmation of elemental formula (C, H, N). | Simple, inexpensive, and provides a highly accurate measure of the bulk sample's elemental composition.[10][11] | Provides no information on the nature or number of impurities, only the deviation from the theoretical elemental composition. | Highly Recommended. Serves as a definitive check on the overall purity. A result within ±0.4% of the theoretical value is a strong indicator of high purity.[12][13] |
| LC-MS | Molecular weight confirmation and impurity identification. | Combines the separation power of LC with the mass-resolving power of MS; provides accurate mass data for the parent compound and impurities.[2][4] | Ionization efficiency can vary significantly between compounds, making it less straightforwardly quantitative than HPLC with ELSD/CAD. | Powerful. Crucial for identifying unknown peaks seen in the HPLC chromatogram by providing their exact mass and fragmentation data, which helps in elucidating their structures.[5] |
Section 4: Experimental Protocols and Data Interpretation
The following protocols are designed to be self-validating and provide a robust assessment of purity.
Protocol 1: HPLC with Evaporative Light Scattering Detection (ELSD) for Purity Assay
-
Causality : We choose Reverse-Phase HPLC because it is excellent for separating lipids based on hydrophobicity. A Phenyl-Hexyl column is selected for its alternative selectivity, which can offer better resolution for molecules with amine groups compared to standard C18 columns. ELSD is used as it is a universal detector that does not require a chromophore.[6][14]
-
Methodology :
-
System : UHPLC system equipped with an autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column : Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A : 10 mM Ammonium Acetate in Water.
-
Mobile Phase B : 90:10 Acetonitrile:Isopropanol.
-
Gradient :
-
0.0 min: 70% B
-
10.0 min: 100% B
-
12.0 min: 100% B
-
12.1 min: 70% B
-
15.0 min: 70% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 50°C.
-
Injection Volume : 5 µL.
-
Sample Preparation : Accurately weigh ~10 mg of the lipid and dissolve in 10 mL of ethanol to create a 1 mg/mL stock solution. Dilute to 0.2 mg/mL with ethanol for injection.
-
ELSD Settings : Nebulizer Temp: 40°C, Evaporator Temp: 50°C, Gas Flow: 1.5 SLM.
-
-
Data Interpretation : The purity is calculated based on the relative peak area. The area of the main peak is divided by the total area of all peaks in the chromatogram. A purity value of >99.0% is typically desired. Any impurity peak >0.1% should be investigated for identification via LC-MS.
Protocol 2: ¹H NMR for Structural Verification
-
Causality : ¹H NMR is the gold standard for confirming the identity of organic molecules.[9] Every unique proton in the molecule gives a signal with a characteristic chemical shift, integration (number of protons), and splitting pattern, which serves as a molecular fingerprint.
-
Methodology :
-
System : 500 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition : Acquire a standard one-dimensional ¹H spectrum.
-
Processing : Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm. Integrate all signals.
-
-
Data Interpretation :
-
Structural Confirmation : Compare the obtained spectrum with the expected chemical shifts, integrations, and splitting patterns for Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. Key signals to verify include the multiplet for the CH proton of the secondary alcohol (~4.8 ppm), the triplet for the CH₂ adjacent to the ester oxygen (~4.1 ppm), and the terminal methyl groups (~0.9 ppm).[15]
-
Purity Assessment : Carefully inspect the baseline and the entire spectral window for any signals that do not correspond to the main compound or the solvent. The absence of such signals is a strong indicator of high purity. The integration of any impurity peak relative to the main compound can be used for semi-quantitative analysis.
-
Protocol 3: Elemental Analysis for Compositional Verification
-
Causality : This technique provides a fundamental check of the compound's composition by combusting the sample and measuring the resulting gases (CO₂, H₂O, N₂).[10] It is orthogonal to both chromatography and spectroscopy, as it is insensitive to the structure of impurities, only their elemental makeup.
-
Methodology :
-
System : A calibrated CHN Elemental Analyzer.
-
Sample Preparation : Provide ~2-3 mg of the dried, homogenous sample in a tin capsule as per the instrument's standard operating procedure.
-
Analysis : Run the analysis in triplicate to ensure precision.
-
-
Data Interpretation :
-
Theoretical Calculation : For C₂₇H₅₅NO₃ (MW: 441.73 g/mol ), the theoretical elemental composition is:
-
%C = 73.41
-
%H = 12.55
-
%N = 3.17
-
-
Purity Confirmation : The experimental results for %C, %H, and %N must fall within an acceptance criterion, typically ±0.4% of the theoretical values.[12][13] For example, an acceptable result for Carbon would be between 73.01% and 73.81%. If the results are within this range, it provides strong evidence that the bulk sample has the correct elemental formula and is of high purity.
-
Conclusion
Validating the purity of a critical raw material like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is a non-negotiable aspect of developing safe and effective nucleic acid therapies. A single analytical result, while useful, is insufficient to provide the necessary level of confidence. By adopting an orthogonal approach—combining high-resolution chromatography (HPLC-ELSD/CAD), definitive structural analysis (NMR), and fundamental compositional verification (Elemental Analysis)—researchers can build a comprehensive and self-validating data package. This rigorous, multi-faceted strategy ensures that the lipid building blocks of next-generation medicines are of the highest possible quality, safeguarding the integrity of the final therapeutic product.
References
- Waters Corporation. (n.d.). Characterizing and Monitoring Impurities in Lipid Nanoparticle Components Using the BioAccord™ LC-MS System with waters_connect™ Software.
- DeLaney, K., Han, D., Birdsall, R. E., & Yu, Y. Q. (n.d.). Identification and Characterization of Impurities in Lipid Nanoparticle Components Using TOF-MS with Predictive In-silico Fragmentation and Automated Data Processing.
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
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Wikipedia. (n.d.). Elemental analysis. In Wikipedia. [Link]
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DeLaney, K., Han, D., Birdsall, R. E., & Yu, Y. Q. (n.d.). Identification and characterization of impurities in lipid nanoparticle components using TOF-MS with in-silico fragmentation data processing. Waters Corporation. [Link]
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Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, available at PubMed Central. [Link]
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Ganter, M., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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KNAUER Wissenschaftliche Geräte GmbH. (n.d.). HPLC Analysis of Lipids in LNP Formulations. KNAUER. [Link]
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BIA Separations. (2024, July 29). Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column. Insights.bio. [Link]
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Tsiafoulis, C. G., & Tzamaloukas, O. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. [Link]
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Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. [Link]
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ResearchGate. (n.d.). Interpretation of 1H NMR spectrum. (A) Scheme shows fragment of lipid... ResearchGate. [Link]
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Agilent Technologies. (2024, October 15). Analysis of Lipid Nanoparticle Composition. Agilent. [Link]
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Benchmarking Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate performance in mRNA delivery
An In-Depth Comparative Guide to the Performance of Novel Ionizable Lipids in mRNA Delivery, Benchmarking Against Clinically Validated Standards
This guide provides a comprehensive performance analysis of the ionizable lipid Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and its structural class, benchmarked against industry-standard lipids used in clinically approved mRNA therapeutics. As researchers and drug developers continue to innovate in the field of genetic medicine, the selection of an optimal ionizable lipid is paramount for ensuring the efficacy, safety, and targeted delivery of mRNA payloads. This document serves as a technical resource, offering side-by-side comparisons, supporting experimental data, and detailed protocols to inform rational lipid selection and formulation design.
The core of modern mRNA delivery platforms is the lipid nanoparticle (LNP), a multi-component system designed to protect the fragile mRNA molecule and facilitate its entry into target cells.[1][2] The ionizable lipid is arguably the most critical component, playing a key role in mRNA encapsulation during formulation and in the endosomal escape process within the cell, which is essential for the mRNA to reach the cytoplasm and be translated into protein.[1][3] The lipid mentioned, Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, belongs to a class of biodegradable lipids that have been engineered for improved efficacy and better safety profiles compared to earlier generations.[4] A closely related and well-documented lipid in this class is SM-102, a key component in the Moderna COVID-19 vaccine.[4][5] This guide will therefore use SM-102 as a primary benchmark, alongside other clinically significant ionizable lipids such as ALC-0315 (utilized in the Pfizer-BioNTech COVID-19 vaccine) and the pioneering DLin-MC3-DMA (a component of the first FDA-approved siRNA drug, Onpattro).[4][6]
Comparative Analysis of Ionizable Lipids
The performance of an ionizable lipid is multifactorial, depending on its chemical structure which influences its pKa, biodegradability, and interaction with other lipid components. These characteristics, in turn, dictate the physicochemical properties of the resulting LNP and its biological performance.
Causality Behind LNP Component Selection
A typical LNP formulation consists of four key components, each with a specific function:[2][5]
-
Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and for facilitating endosomal escape. Its pKa is engineered to be near neutrality, allowing for a positive charge in the acidic endosome to disrupt the membrane, but remaining neutral in the bloodstream to reduce toxicity.[7][8]
-
Phospholipid (e.g., DSPC, DOPE): A neutral "helper lipid" that forms the nanoparticle structure and can influence the biodistribution of the LNP.[1][2][9] For instance, LNPs with DOPE tend to accumulate in the liver, while those with DSPC show a preference for the spleen.[1]
-
Cholesterol: A structural "helper lipid" that stabilizes the nanoparticle and modulates membrane fluidity, which is important for endosomal escape.[2][9]
-
PEGylated Lipid (e.g., DMG-PEG 2000): Forms a hydrophilic layer on the surface of the LNP, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.[1][2]
The molar ratio of these components is a critical parameter that must be optimized for each specific application. A commonly used starting ratio is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2][3][5]
Data Presentation: Physicochemical and In Vivo Performance
The following tables summarize key performance metrics for LNPs formulated with different ionizable lipids. It is important to note that direct head-to-head quantitative data for every lipid under identical conditions is not always available in public literature. Performance is highly dependent on the specific LNP composition, mRNA cargo, and the animal model used.[3]
Table 1: Physicochemical Properties of LNPs with Different Ionizable Lipids
| Property | SM-102 | ALC-0315 | DLin-MC3-DMA |
| pKa | ~6.7[3] | ~6.0[3] | ~6.4[3] |
| Particle Size (nm) | 80 - 100[3] | 80 - 100[3] | 80 - 100[3] |
| Polydispersity Index (PDI) | < 0.2[3] | < 0.2[3] | < 0.2[3] |
| Encapsulation Efficiency (%) | > 90%[3] | > 90%[3] | > 90%[3] |
Table 2: In Vivo Performance - Luciferase Expression (Reporter Gene)
| Parameter | SM-102 | ALC-0315 | DLin-MC3-DMA |
| Animal Model | Mouse[3] | Mouse | Mouse[8] |
| Route of Administration | Intravenous, Intramuscular[3] | Intravenous[10] | Intramuscular[8] |
| Relative Expression Level | Robust protein expression in vivo.[3] | Potent siRNA-mediated knockdown, suggesting high delivery efficiency.[10] | Effective, but may show higher immunogenicity than SM-102 in some models.[8] |
| Notes | SM-102 is a biodegradable lipid with improved tolerability and pharmacokinetics compared to MC3.[4] | ALC-0315 also features biodegradable ester bonds for better tolerability.[4] At high doses, it has shown some markers of liver toxicity in mice.[10] | A key component in the first approved siRNA drug, Onpattro.[4] |
Experimental Protocols
The following protocols are provided as a guide for the formulation and evaluation of mRNA-LNPs. These methods are designed to be self-validating, with clear steps and quality control measures.
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes a reproducible method for formulating mRNA-LNPs using a microfluidic device, which allows for rapid and controlled mixing to produce nanoparticles with uniform characteristics.[9][11][12]
Caption: Step-by-step workflow for in vitro luciferase reporter assay.
Materials:
-
Cultured cells (e.g., HepG2, HeLa, or other relevant cell lines) [12][13]* 96-well cell culture plates (white, opaque plates for luminescence reading)
-
mRNA-LNPs encapsulating Firefly Luciferase mRNA
-
Cell lysis buffer [14][15]* Luciferase assay reagent (containing luciferin substrate) [15]* Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. [14]2. Transfection: The following day, replace the medium with fresh medium containing various concentrations of the mRNA-LNPs. Include controls such as untreated cells and cells treated with a benchmark LNP formulation. [14]3. Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) to allow for cellular uptake, endosomal escape, and protein expression. [14]4. Cell Lysis: After incubation, remove the medium and wash the cells once with PBS. Add cell lysis buffer to each well and incubate for ~15 minutes with gentle shaking to ensure complete lysis. [14][15]5. Luminescence Measurement: Transfer the cell lysate to a white, opaque 96-well plate. Use a luminometer to inject the luciferase assay reagent into each well and measure the resulting luminescence. [14][15]The light output is directly proportional to the amount of active luciferase enzyme.
-
Data Normalization: Normalize the luminescence readings to the total protein concentration in each well (determined by a BCA or Bradford assay) to account for differences in cell number. [14]
Protocol 3: In Vivo Protein Expression Analysis (ELISA)
For mRNA encoding a secreted protein (e.g., a therapeutic antibody or hormone), an Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the protein concentration in the serum of treated animals.
Materials:
-
Animal model (e.g., BALB/c mice)
-
mRNA-LNPs encapsulating the mRNA for the secreted protein of interest
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge for serum separation
-
Commercially available ELISA kit specific for the target protein [5] Procedure:
-
Administration: Administer the mRNA-LNPs to the animals via the desired route (e.g., intravenous or intramuscular injection). [3]2. Sample Collection: At various time points post-administration (e.g., 6, 24, 48, 72 hours), collect blood samples from the animals.
-
Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. [16]Collect the serum and store it at -80°C until analysis.
-
ELISA: Perform the ELISA according to the kit manufacturer's protocol. This typically involves the following steps: a. Coating a 96-well plate with a capture antibody specific to the target protein. b. Adding the serum samples and standards to the wells. c. Incubating to allow the protein to bind to the capture antibody. d. Washing the plate and adding a detection antibody (often conjugated to an enzyme like HRP). e. Adding a substrate (e.g., TMB) that reacts with the enzyme to produce a colorimetric signal. [17] f. Stopping the reaction and measuring the absorbance at a specific wavelength using a plate reader.
-
Quantification: Calculate the concentration of the protein in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the protein.
Mechanistic Insights and Authoritative Grounding
The success of LNP-mediated mRNA delivery hinges on the ability of the ionizable lipid to navigate the intracellular trafficking pathway and facilitate the release of mRNA from the endosome.
Mechanism of LNP-mediated mRNA Delivery
Caption: Key steps in the intracellular delivery of mRNA by LNPs.
Upon administration, LNPs circulate in the bloodstream at a physiological pH of ~7.4. The ionizable lipid is nearly neutral at this pH, which helps to minimize non-specific interactions and toxicity. [8]When an LNP is taken up by a cell via endocytosis, it becomes trapped within an endosome. As the endosome matures, its internal pH drops. This acidic environment causes the tertiary amine group on the ionizable lipid to become protonated (positively charged). [8]This charge switch is believed to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm. [8]Once in the cytoplasm, the mRNA can be translated by the cell's ribosomal machinery to produce the desired protein. [18]The biodegradability of lipids like SM-102 and ALC-0315, which contain ester bonds, allows for their breakdown and clearance from the body, improving the overall safety profile of the delivery system. [4]
References
- A Comparative Guide to Ionizable Lipids for mRNA Delivery: Featuring Lipid N2-3L. Benchchem.
- Lipid Nanoparticles for mRNA Delivery. BOC Sciences.
- mRNA lipid nanoparticle formulation, characterization and evaluation. PMC - NIH.
- Lipids and PEG Derivatives for mRNA Delivery. Amerigo Scientific.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. National Library of Medicine.
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate. Elex Biotech LLC.
- Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. ACS Publications.
- Lipid nanoparticles for mRNA delivery. PMC - PubMed Central - NIH.
- Benchmarking mRNA Lipid Nanoparticle Delivery Efficacy. Patsnap Eureka.
- LNP Formulation For mRNA delivery. Cell and Gene.
- Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. PMC - PubMed Central.
- Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. PubMed.
- Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Mitchell Lab.
- mRNA Nanoparticle Carrier In Vitro & In Vivo Studies. Abnova.
- SM-102: Ionizable Lipid Benchmarks for mRNA Delivery in L... Inhibitor Research Hub.
- Luciferase Assay protocol. Emory University.
- 2.10. Transfection Activity: Luciferase Reporter Gene Assay. Bio-protocol.
- A Naked Lyophilized mRNA Vaccine Against Seasonal Influenza, Administered by Jet Injection, Provides a Robust Response in Immunized Mice. MDPI.
- Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. Semantic Scholar.
- Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius.
- ELISA Protocols. Sigma-Aldrich.
- Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. PubMed.
- ELISA Sample Preparation Protocol. Creative Diagnostics.
- ELISA Development and Optimization. Thermo Fisher Scientific - US.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
As researchers and drug development professionals at the forefront of mRNA technology and lipid nanoparticle (LNP) delivery systems, the materials we handle demand the utmost respect and diligence. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, a key ionizable lipid in this field, is central to formulating next-generation therapeutics.[1][2][3] Its unique structure, combining a long alkyl chain with an amino-octanoate headgroup, necessitates a comprehensive understanding of its potential hazards to ensure both personal safety and experimental integrity.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the causal logic behind each safety recommendation, fostering a culture of proactive risk management in the laboratory. Our protocols are not just steps to be followed but a self-validating system for safe and reproducible research.
Foundational Risk Assessment: Understanding the Molecule
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of the compound itself. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule can be difficult to locate, we can infer its potential hazards from structurally similar compounds and its functional groups.
A safety data sheet for a closely related compound lists the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
These classifications are our starting point. The amino group can be irritating to skin and mucous membranes, and the long lipid tail suggests it can penetrate biological membranes, potentially carrying other substances with it. Therefore, our primary goals are to prevent inhalation, skin contact, eye contact, and ingestion.
In line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a written Chemical Hygiene Plan (CHP) is mandatory.[5][6] This document should detail the specific hazards of the chemicals in your lab and the procedures to mitigate them.[5]
The Core of Protection: Selecting Your PPE
The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific task and the associated risk of exposure. We will break this down into a tiered approach based on common laboratory operations.
| Laboratory Task | Risk of Exposure | Minimum Required PPE | Rationale |
| Weighing/Handling Solid | High (Aerosolization) | Nitrile Gloves (Double-gloved), Lab Coat, Safety Goggles, N95/P95 Respirator | The fine particulate nature of the solid lipid presents a significant inhalation risk. A respirator is critical to prevent respiratory tract irritation.[4] Double-gloving provides an extra barrier against contamination. |
| Dissolving in Solvent | Moderate (Splash/Vapor) | Nitrile Gloves, Lab Coat, Safety Goggles | The primary risks are splashes to the eyes and skin. Work should be performed in a chemical fume hood to control solvent vapors. |
| Formulation/Mixing | Moderate to High (Splash) | Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield (optional) | The potential for splashing during mixing or sonication is elevated. A face shield offers an additional layer of protection for the entire face. |
| General Handling (Low Conc.) | Low (Incidental Contact) | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | For handling dilute solutions where the risk of significant exposure is minimal, standard laboratory PPE is sufficient. |
Hand Protection: The First Line of Defense
Your choice of gloves is critical. Nitrile gloves are generally recommended for their resistance to a broad range of chemicals, including the solvents commonly used to dissolve lipids (e.g., ethanol, chloroform).[7]
-
Inspection is Mandatory: Always inspect gloves for tears or punctures before use.[4]
-
Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[4]
-
No Re-use: Dispose of contaminated gloves immediately in the appropriate chemical waste stream.[4]
Eye and Face Protection: Shielding Against the Unseen
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for any work with this compound.
-
Goggles: For tasks with a higher splash risk, such as dissolving the solid or during the formulation process, tight-fitting, non-vented safety goggles are required to protect against splashes from any angle.[8]
-
Face Shields: A face shield worn over safety goggles provides an additional layer of protection during high-risk procedures.
Protective Clothing: The Barrier
A standard lab coat is sufficient for most procedures. However, for tasks with a high potential for splashing or when handling larger quantities, consider chemical-resistant aprons or disposable coveralls made of a low dust-retention fabric like polyethylene.[8][9]
Respiratory Protection: Guarding Your Airways
When handling the powdered form of the lipid, the risk of inhaling airborne particles is significant. A NIOSH-approved N95 or P95 particulate respirator is necessary to mitigate the risk of respiratory tract irritation.[4] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit-testing and training, as mandated by OSHA.
Operational Plans: Step-by-Step Guidance
Workflow for PPE Selection
Caption: PPE selection workflow based on task-specific risk assessment.
Donning and Doffing Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Standard sequence for donning and doffing PPE to minimize contamination.
Disposal Plan: A Responsible Conclusion
Proper disposal is the final, critical step in the safe handling of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate. All chemical waste must be managed in accordance with institutional policies and local, state, and federal regulations.[7][10][11]
-
Solid Waste: Contaminated solid waste, including used gloves, weigh boats, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions or rinsates should be collected in a designated, sealed, and properly labeled hazardous waste container.[12] Ensure the container is chemically compatible with the waste.[10][12] For instance, acids and bases should not be stored in metal containers.[12]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers that held the raw material must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13][14] After rinsing, the container label should be defaced before disposal in regular trash.[13]
Waste Disposal Pathway
Caption: Segregated waste streams for safe and compliant chemical disposal.
By integrating these principles of risk assessment, informed PPE selection, and meticulous operational and disposal planning into your daily laboratory workflow, you build a foundation of safety and scientific integrity. This allows us to focus on our ultimate goal: advancing drug development and improving human health.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- Sigma-Aldrich. Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.
- Pharmaffiliates. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-3-yloxy)octyl)amino)octanoate.
- BroadPharm. heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate, 2089253-23-4.
- Indagoo Research Chemicals. (2025, November 10). SAFETY DATA SHEET.
- Guidechem. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate.
- MedchemExpress. Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate.
- Smolecule. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- MedchemExpress. Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate.
- Maxed Out Compounds. How to Handle Research Compounds Safely.
- Biorisk Management. Personal Protective Equipment (PPE).
- Continental Peptides. (2025, October 8). Laboratory Safety Guidelines When Handling Peptides and Research Chemicals.
- MDPI. (2026, January 2). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Environmental Health and Safety. (2015, October 24). PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES.
- SynCrest Inc. Handling of reagents.
- DigitalOcean. Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet.
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. osha.gov [osha.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
